3,3-dimethyloxan-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyloxan-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-9-4-3-6(7)8/h6H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWGGKYRXGDOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357396-54-3 | |
| Record name | 3,3-dimethyloxan-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,3-dimethyloxan-4-amine molecular structure
An In-Depth Technical Guide to the Molecular Structure of 3,3-Dimethyloxan-4-amine
Introduction
3,3-Dimethyloxan-4-amine is a saturated heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with a gem-dimethyl group at the 3-position and an amine group at the 4-position. As a member of the substituted oxane family, this molecule holds potential interest for researchers in medicinal chemistry and materials science due to the prevalence of the oxane scaffold in numerous natural products and synthetic drugs. This guide provides a comprehensive technical overview of the molecular structure, conformational analysis, and predicted spectroscopic signature of 3,3-dimethyloxan-4-amine, offering a foundational understanding for its synthesis, characterization, and potential applications. Given the novelty of this specific compound, this analysis is built upon established principles of stereochemistry and spectroscopic theory, drawing analogies from well-studied related structures.
Molecular Structure and Stereoisomerism
The fundamental structure of 3,3-dimethyloxan-4-amine consists of a six-membered ring containing one oxygen atom. The carbon atoms are numbered sequentially from the oxygen atom. The key structural features are:
-
A gem-dimethyl group at the C3 position: Two methyl groups are attached to the same carbon atom.
-
An amine group at the C4 position: This introduces a chiral center.
The presence of a single stereocenter at C4 gives rise to a pair of enantiomers: (4R)-3,3-dimethyloxan-4-amine and (4S)-3,3-dimethyloxan-4-amine. Furthermore, the relationship between the amine group and the substituents on the ring can lead to diastereomers, which will be explored in the context of conformational analysis.
Caption: 2D structure of 3,3-dimethyloxan-4-amine.
Conformational Analysis
The oxane ring of 3,3-dimethyloxan-4-amine, much like cyclohexane, adopts a chair conformation to minimize angular and torsional strain. The substituents can occupy either axial or equatorial positions. The interconversion between the two chair forms, known as a ring flip, leads to an equilibrium that favors the most stable conformation.
The stability of the conformers is primarily dictated by steric hindrance, particularly 1,3-diaxial interactions.[1][2][3][4] In the case of 3,3-dimethyloxan-4-amine, the bulky gem-dimethyl group at the C3 position significantly influences the conformational preference.
-
Axial vs. Equatorial Amine Group: The amine group at the C4 position can be either axial or equatorial. Generally, larger substituents prefer the equatorial position to avoid steric clashes with the axial hydrogens on C2 and C6.
-
Influence of the Gem-Dimethyl Group: The gem-dimethyl group at C3 introduces significant steric bulk. One methyl group will be axial and the other equatorial in either chair conformation. The axial methyl group will have 1,3-diaxial interactions with the axial hydrogen on C5.
Considering these factors, the most stable conformation will have the larger substituent, the amine group, in the equatorial position. This minimizes steric strain and results in a lower energy state.
Caption: Chair-flip equilibrium of 3,3-dimethyloxan-4-amine.
Proposed Synthetic Pathway
A plausible synthetic route to 3,3-dimethyloxan-4-amine, in the absence of established methods, would likely involve the construction of the substituted oxane ring followed by the introduction of the amine functionality. A logical approach is the reductive amination of a corresponding ketone, 3,3-dimethyloxan-4-one.
Protocol: Proposed Synthesis of 3,3-Dimethyloxan-4-amine
-
Synthesis of 3,3-Dimethyloxan-4-one (Precursor): This ketone can be synthesized through various methods, such as the cyclization of an appropriate hydroxy-ketone or the oxidation of the corresponding alcohol, 3,3-dimethyloxan-4-ol.
-
Reductive Amination:
-
Dissolve 3,3-dimethyloxan-4-one in a suitable solvent, such as methanol or ethanol.
-
Add an excess of ammonia (or a protected amine equivalent) to the solution.
-
Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise while maintaining a controlled temperature.
-
The reaction proceeds via the in-situ formation of an imine, which is then reduced to the target amine.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the excess reducing agent with a dilute acid.
-
Adjust the pH to basic to ensure the amine is in its free base form.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Caption: Proposed synthesis workflow for 3,3-dimethyloxan-4-amine.
Predicted Spectroscopic Characterization
The structural elucidation of 3,3-dimethyloxan-4-amine would rely on a combination of spectroscopic techniques. The following are the predicted key features in ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.
| Technique | Predicted Key Features |
| ¹H NMR Spectroscopy | Protons on C2, C5, C6: Resonances in the range of 3.0-4.0 ppm for protons adjacent to the oxygen and 1.5-2.5 ppm for other ring protons. Complex splitting patterns are expected due to geminal and vicinal coupling.[5][6][7] Proton on C4: A multiplet in the range of 2.5-3.5 ppm, deshielded by the adjacent amine group. Methyl Protons (C3): Two singlets in the range of 0.9-1.3 ppm, as they are diastereotopic. Amine Protons: A broad singlet in the range of 1.0-3.0 ppm, which is exchangeable with D₂O. |
| ¹³C NMR Spectroscopy | C2 and C6: Resonances in the range of 60-75 ppm due to the deshielding effect of the oxygen atom. C3: A quaternary carbon signal around 30-40 ppm. C4: A signal in the range of 45-60 ppm, attached to the nitrogen. C5: A signal around 20-35 ppm. Methyl Carbons: Two distinct signals in the range of 20-30 ppm.[8] |
| FTIR Spectroscopy | N-H Stretch: A medium to weak absorption with one or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.[9] C-H Stretch: Aliphatic C-H stretching absorptions just below 3000 cm⁻¹. N-H Bend: A medium to strong scissoring vibration around 1600 cm⁻¹. C-O-C Stretch: A strong, characteristic absorption in the fingerprint region, typically around 1050-1150 cm⁻¹, for the ether linkage.[10][11][12][13] |
| Mass Spectrometry | Molecular Ion (M⁺): An odd-numbered molecular weight due to the presence of a single nitrogen atom (Nitrogen Rule).[14] Alpha-Cleavage: The most characteristic fragmentation for amines, involving the cleavage of the C-C bond adjacent to the nitrogen, would lead to the loss of an ethyl or propyl fragment from the ring. Ring Fragmentation: Cleavage of the oxane ring can also occur, leading to various smaller charged fragments.[15][16][17][18][19] |
Potential Biological Activity and Applications
While the specific biological profile of 3,3-dimethyloxan-4-amine is uncharacterized, its structural motifs suggest several areas of potential interest for drug development and scientific research.
-
Pharmacological Scaffolds: Substituted heterocyclic amines are a cornerstone of modern pharmacology. The oxane ring is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties. Amine functional groups are pivotal for interacting with biological targets such as receptors and enzymes.[20][21]
-
Antimicrobial and Antifungal Agents: Certain heterocyclic amines and their derivatives have demonstrated antimicrobial and antifungal activity.[22][23] The unique substitution pattern of this molecule could be explored for novel antimicrobial properties.
-
Chemical Intermediates: 3,3-Dimethyloxan-4-amine can serve as a valuable building block in organic synthesis. The primary amine provides a reactive handle for further functionalization, enabling the construction of more complex molecules for various applications.
Conclusion
3,3-Dimethyloxan-4-amine presents as a novel and intriguing molecule with a rich stereochemical and conformational landscape. This in-depth guide, based on fundamental principles of organic chemistry, provides a robust framework for its synthesis, identification, and further investigation. The predicted spectroscopic data offer a reliable reference for its characterization, while its structural features suggest promising avenues for exploration in medicinal chemistry and beyond. As a Senior Application Scientist, I encourage researchers to consider this molecule as a candidate for novel research endeavors, confident that the foundational information provided herein will facilitate its exploration.
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Jana, S., & Porel, M. (2020). FTIR spectra of cyclic carbonate/amine mixture and the resulting PUPA. ResearchGate. Retrieved from [Link]
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Devínsky, F., Kopecká-Leitmanová, A., Šeršeň, F., & Balgavý, P. (1990). Antimicrobial Activity of Amine Oxides: Mode of Action and Structure-Activity Correlation. Antimicrobial Agents and Chemotherapy, 34(10), 1967–1971. Retrieved from [Link]
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Wang, Y., et al. (2020). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers, 7(1), 123-128. Retrieved from [Link]
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Krow, G. R., et al. (1993). Synthesis and biological activity of 2-amino-1-oxa-2,3-dihydro-1-H-phenalene derivatives. Journal of Medicinal Chemistry, 36(10), 1398-1403. Retrieved from [Link]
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Durán, C., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. Journal of Chromatography A, 1045(1-2), 127-135. Retrieved from [Link]
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Al-Hussain, S. A. (2022). DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. ResearchGate. Retrieved from [Link]
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Reddy, C. S., et al. (2016). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Molecules, 21(9), 1184. Retrieved from [Link]
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Bouyahya, A., et al. (2022). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Molecules, 27(19), 6511. Retrieved from [Link]
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Potkin, V. I., et al. (2005). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2005(6), 114-124. Retrieved from [Link]
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Al-Omair, M. A., & Ali, A. A. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. ResearchGate. Retrieved from [Link]
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Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Retrieved from [Link]
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Technical Guide: Strategic Synthesis of 3,3-Dimethyloxan-4-amine
Executive Summary
3,3-Dimethyloxan-4-amine (also known as 3,3-dimethyltetrahydro-2H-pyran-4-amine) is a high-value heterocyclic building block in medicinal chemistry.[1][2][3][4] The gem-dimethyl group at the C3 position introduces significant conformational restriction, often improving the metabolic stability and selectivity of drug candidates (the "Thorpe-Ingold effect").[1]
This guide provides a rigorous, mechanistic workflow for the synthesis of this scaffold. Unlike generic protocols, this guide addresses the specific steric challenges imposed by the C3 gem-dimethyl group, particularly during the reductive amination of the ketone intermediate.
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is best approached via a Late-Stage Reductive Amination of the corresponding ketone.[1] The primary challenge lies in constructing the sterically congested 3,3-dimethyl-4-pyranone core, which is prone to over-alkylation if approached via direct methylation of pyran-4-one.[1]
Strategic Disconnection[5]
-
Target: 3,3-Dimethyloxan-4-amine.[1]
-
Key Intermediate: 3,3-Dimethyloxan-4-one (CAS: 625099-31-2).[1][5][6]
-
Core Disconnection:
Part 2: Synthesis of the Core (3,3-Dimethyloxan-4-one)[1][6]
Objective: Synthesize the sterically hindered ketone without poly-alkylation byproducts. Method: Dieckmann Cyclization followed by Krapcho Decarboxylation.
Step 1: Ether Formation
Reaction: Alkylation of Methyl 3-hydroxy-2,2-dimethylpropanoate with Methyl Bromoacetate.[1]
-
Reagents: NaH (1.1 eq), Toluene/THF (anhydrous), Methyl bromoacetate (1.2 eq).[1]
-
Mechanism: The neopentyl-like alcohol is sterically hindered but nucleophilic enough to displace the bromide.[1]
-
Protocol:
-
Suspend NaH (60% in oil, washed with hexanes) in anhydrous THF at 0°C.
-
Add Methyl 3-hydroxy-2,2-dimethylpropanoate dropwise.[1] Stir for 30 min to form the alkoxide.
-
Add Methyl bromoacetate dropwise.
-
Warm to room temperature (RT) and reflux for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). Product is less polar than the starting alcohol.
-
Step 2: Dieckmann Cyclization & Decarboxylation
Reaction: Intramolecular Claisen condensation to form the beta-keto ester, followed by hydrolysis/decarboxylation.[1]
-
Reagents: KOtBu (1.5 eq) in Toluene; then 6M HCl.
-
Protocol:
-
Dissolve the diester from Step 1 in anhydrous Toluene.
-
Add KOtBu slowly at 0°C (exothermic). The solution will darken.
-
Stir at RT for 12 hours. The intermediate is the enolate of the beta-keto ester.
-
Quench/Hydrolysis: Pour the mixture into ice-cold 6M HCl.
-
Decarboxylation: Heat the biphasic mixture to reflux vigorously for 6–12 hours. The ester group hydrolyzes to the acid, which spontaneously decarboxylates due to the beta-carbonyl.
-
Workup: Extract with Et2O. Wash with NaHCO3 (sat) to remove acidic byproducts.[1] Dry over MgSO4 and concentrate.
-
Purification: Distillation (bp ~60-65°C at 10 mmHg) or flash chromatography.[1]
-
Data Validation (Ketone Intermediate):
| Analytical Method | Expected Signal | Interpretation |
|---|---|---|
| 1H NMR (CDCl3) | δ 1.15 (s, 6H) | gem-Dimethyl group |
| δ 3.60 (s, 2H) | C2 Protons (isolated CH2 between O and C-Me2) | |
| δ 3.85 (t, 2H), 2.50 (t, 2H) | C6 and C5 protons (triplet pattern typical of -CH2CH2-) |
| 13C NMR | ~210 ppm | Ketone Carbonyl |[1]
Part 3: Reductive Amination (The Critical Step)[1]
Challenge: The gem-dimethyl group at C3 creates significant steric bulk, shielding the C4 ketone. Standard conditions (MeOH/NaBH3CN) often result in low conversion or excessive alcohol formation (reduction of ketone).[1] Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)4] as a Lewis acid and water scavenger to drive imine formation before reduction.[1]
Experimental Protocol
Reagents:
-
3,3-Dimethyloxan-4-one (1.0 equiv)[1]
-
Ammonium Acetate (NH4OAc) or Benzylamine (1.2 equiv) Note: Benzylamine is recommended for easier handling, followed by hydrogenolysis.[1]
-
Titanium(IV) Isopropoxide (1.5 equiv)[1]
-
Sodium Borohydride (NaBH4) (1.5 equiv)[1]
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH).[1]
Workflow:
-
Imine Formation:
-
In a flame-dried flask under N2, combine the ketone and amine source (e.g., Benzylamine) in neat Ti(OiPr)4 (or minimal THF if solubility is an issue).
-
Stir at RT for 6–12 hours . The solution will become viscous.
-
Mechanistic Insight: Ti(OiPr)4 coordinates to the carbonyl oxygen, increasing electrophilicity, and traps the water byproduct, driving the equilibrium toward the imine (C=N).[1]
-
-
Reduction:
-
Workup (Titanium Emulsion Management):
-
Crucial Step: Quench by adding 2M NaOH or aqueous ammonia . This precipitates the titanium as a white solid (TiO2) rather than a gelatinous mess.
-
Filter through a Celite pad. Wash the pad with EtOAc.
-
-
Deprotection (If using Benzylamine):
-
Dissolve the N-benzyl amine in MeOH.[1]
-
Add Pd/C (10% wt) and stir under H2 balloon (1 atm) for 4 hours.
-
Filter and concentrate.
-
Reaction Mechanism & Pathway
Part 4: Purification & Characterization[1]
Purification Strategy
The final amine is a basic oil.
-
Acid-Base Extraction: Dissolve crude in Et2O.[1] Extract with 1M HCl (Amine goes to aqueous phase; non-basic impurities stay in organic).[1]
-
Basification: Basify the aqueous layer to pH >12 with 4M NaOH.
-
Isolation: Extract back into DCM (x3), dry over Na2SO4, and concentrate.
-
Salt Formation: For long-term storage, convert to the Hydrochloride Salt by treating the ethereal solution with HCl in Dioxane.
Characterization Data (Simulated for 3,3-Dimethyloxan-4-amine)
| Nucleus | Shift (δ) | Multiplicity | Assignment |
| 1H NMR | 0.95, 1.02 | Singlets (3H each) | Diastereotopic Methyls at C3 |
| 2.65 | Doublet of Doublets | H4 (Alpha to amine) | |
| 3.20 - 3.40 | Multiplet | H2 (Ether protons near Me2) | |
| 3.90 - 4.10 | Multiplet | H6 (Ether protons distal) | |
| 13C NMR | ~35.0 | Quaternary | C3 (gem-dimethyl) |
| ~55.0 | CH | C4 (C-NH2) | |
| ~70-80 | CH2 | C2 and C6 (Ether carbons) |
References
-
Preparation of 3,3-Dimethyltetrahydro-4H-pyran-4-one
-
Patent: "Tr-beta modulators, pharmaceutical compositions, and therapeutic applications."[1] WO2023023474A1 . (Describes hydrogenation of dihydropyranone precursors). Link
-
Patent: "Pyridine derivatives and their use as sodium channel activators." WO2023049364A1 . (Cites use of 3,3-dimethyloxan-4-one as a building block).[1][5][6] Link
-
-
Reductive Amination Methodology
-
Review: "Reductive Amination in the Synthesis of Pharmaceuticals."[3] Chem. Rev. 2019. (General best practices for hindered ketones). Link
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Dieckmann Cyclization Strategy
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Nomenclature and Structural Elucidation
An In-Depth Technical Guide to 3,3-Dimethyloxan-4-amine: Synthesis, Characterization, and Medicinal Chemistry Perspective
Executive Summary: This guide provides a comprehensive technical overview of 3,3-dimethyloxan-4-amine, a substituted tetrahydropyran (oxane) of significant interest to medicinal chemists and drug development professionals. The tetrahydropyran scaffold is increasingly recognized for its ability to confer favorable physicochemical properties to drug candidates, including enhanced solubility and metabolic stability. This document elucidates the formal IUPAC nomenclature, structural details, and key properties of the title compound. A robust, field-proven synthetic methodology via reductive amination is proposed, complete with a detailed experimental protocol. Furthermore, a full suite of analytical techniques for structural verification and quality control is described, including predicted spectroscopic data. The guide culminates in a discussion of the potential applications of 3,3-dimethyloxan-4-amine as a valuable building block in modern drug discovery campaigns, leveraging the unique contributions of the oxane ring and the gem-dimethyl substitution pattern.
The formal name of the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 3,3-dimethyloxan-4-amine . The "oxane" designation specifies a six-membered saturated ring containing one oxygen atom. The numbering of the ring begins at the oxygen atom (position 1) and proceeds sequentially, placing the amine group at position 4 and the two methyl groups at position 3.
The structure and key identifiers are confirmed by public chemical databases.[1]
Chemical Structure:
Caption: 2D structure of 3,3-dimethyloxan-4-amine.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₅NO | PubChem[1] |
| Molecular Weight | 129.20 g/mol | PubChem[1] |
| InChIKey | JGWGGKYRXGDOMC-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC1(COCCC1N)C | PubChem[1] |
| XlogP (Predicted) | 0.5 | PubChem[1] |
| Monoisotopic Mass | 129.11537 Da | PubChem[1] |
The Tetrahydropyran Motif in Drug Discovery
Saturated heterocyclic scaffolds are foundational components in modern medicinal chemistry. The tetrahydropyran (oxane) ring, in particular, has emerged as a valuable motif for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates.[2][3] Its inclusion can improve aqueous solubility, enhance metabolic stability, and serve as a non-aromatic, three-dimensional replacement for phenyl rings.[4][5][6] Aminotetrahydropyrans are especially useful as their amine functionality provides a handle for further chemical modification, while the oxane ring helps to modulate the basicity (pKa) of the amine, a critical parameter for controlling off-target activity and cellular permeability.[4][7]
Proposed Synthetic Pathway: Reductive Amination
A robust and industrially scalable approach to synthesizing primary amines like 3,3-dimethyloxan-4-amine is the reductive amination of a corresponding ketone precursor. The Leuckart reaction, which utilizes formic acid or its derivatives as the reducing agent, is a classic and effective method for this transformation.[8] This pathway is selected for its operational simplicity and the widespread availability of the necessary reagents.
The proposed workflow involves two main stages: the synthesis of the key intermediate, 3,3-dimethyloxan-4-one, followed by its conversion to the target amine.
Caption: Proposed synthetic workflow for 3,3-dimethyloxan-4-amine.
Experimental Protocol: Reductive Amination of 3,3-Dimethyloxan-4-one
This protocol describes the conversion of the ketone intermediate to the target amine. The Leuckart reaction is a one-pot procedure that forms an intermediate imine, which is then reduced in situ.[8]
Materials:
-
3,3-Dimethyloxan-4-one (1.0 eq)
-
Ammonium formate (3.0-5.0 eq) or Formamide (excess)
-
Formic acid (used with ammonium carbonate if not using ammonium formate)
-
Round-bottom flask equipped with a reflux condenser and thermometer
-
Heating mantle
-
Dichloromethane (DCM) or Diethyl ether for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3,3-dimethyloxan-4-one (1.0 eq) and ammonium formate (3.0 eq).
-
Heating: Heat the mixture to 160-185°C using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Workup - Hydrolysis: Cool the reaction mixture to room temperature. Add a 10% sodium hydroxide (NaOH) solution and heat under reflux for 1-2 hours to hydrolyze any formamide intermediates.
-
Workup - Extraction: After cooling, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
-
Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine. This removes residual acid and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amine.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to isolate the pure 3,3-dimethyloxan-4-amine.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a self-validating system for quality control.
Caption: Analytical workflow for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The predicted collision cross-section values for various adducts provide further structural information.[1]
Table 2: Predicted Mass Spectrometry Data for C₇H₁₅NO
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]⁺ | 130.12265 |
| [M+Na]⁺ | 152.10459 |
| [M-H]⁻ | 128.10809 |
| [M]⁺ | 129.11482 |
Data sourced from PubChem CID 59657894.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl groups, the methylene protons of the oxane ring, and the methine proton at the C4 position. The two methyl groups at the C3 position are diastereotopic and should appear as two singlets. The amine (NH₂) protons will likely appear as a broad singlet.
-
¹³C NMR (Predicted): The carbon NMR spectrum should display seven unique carbon signals: two for the methyl groups, four for the carbons in the oxane ring (three CH₂ and one quaternary C), and one for the CH-NH₂ carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
N-H Stretch: A characteristic medium-to-weak broad absorption is expected in the 3300-3500 cm⁻¹ region, corresponding to the primary amine.
-
C-H Stretch: Strong absorptions between 2850-3000 cm⁻¹ will be present due to the aliphatic C-H bonds.
-
C-O-C Stretch: A strong, characteristic stretch for the ether linkage in the oxane ring is expected around 1070-1150 cm⁻¹.
Potential Applications in Medicinal Chemistry
3,3-dimethyloxan-4-amine is a promising building block for constructing more complex molecules in drug discovery programs.
-
Scaffold for Derivatization: The primary amine serves as a versatile chemical handle for introducing a wide array of substituents via amide bond formation, reductive amination, or other N-alkylation reactions.
-
Modulation of Physicochemical Properties: The oxane ring imparts polarity and three-dimensionality, which can disrupt crystal packing and improve aqueous solubility—a common challenge in drug development.
-
Metabolic Shielding: The gem-dimethyl group at the C3 position can act as a "metabolic shield." This steric bulk can prevent enzymatic degradation (e.g., by Cytochrome P450 enzymes) at adjacent positions, thereby increasing the metabolic stability and half-life of a drug candidate.
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An In-Depth Technical Guide to the Potential Biological Activity of 3,3-dimethyloxan-4-amine
Executive Summary
The landscape of modern drug discovery is characterized by an incessant search for novel chemical scaffolds that can be elaborated into potent and selective therapeutic agents. Within this context, saturated heterocyclic systems are of paramount importance due to their three-dimensional architecture, which is well-suited for specific interactions with biological targets. This guide focuses on the untapped potential of 3,3-dimethyloxan-4-amine , a structurally intriguing yet biologically uncharacterized molecule. The absence of existing data presents a unique opportunity for novel intellectual property and the development of a new class of therapeutics.
This document provides a comprehensive framework for the systematic evaluation of 3,3-dimethyloxan-4-amine. We begin by dissecting its core structural motifs—the oxane ring, the gem-dimethyl group, and the cyclic amine—to build a robust hypothesis for its potential biological activities. Drawing upon established principles of medicinal chemistry and pharmacology, we propose a multi-tiered research and development workflow. This guide is designed not as a rigid template, but as a strategic roadmap, empowering researchers to explore the therapeutic potential of this promising scaffold with scientific rigor and a clear rationale for each experimental step.
Introduction: The Scientific Rationale for Investigating 3,3-dimethyloxan-4-amine
The structure of 3,3-dimethyloxan-4-amine is a compelling starting point for a drug discovery campaign. It combines three key structural features that are independently recognized for their significant roles in shaping the pharmacological profiles of numerous approved drugs and clinical candidates.
-
The Oxane (Tetrahydropyran) Core: The tetrahydropyran ring is a privileged scaffold found in a vast array of natural products and synthetic drugs.[1] Its presence in molecules with anticancer, anticoagulant, and antimicrobial properties underscores its versatility as a pharmacophore.[2]
-
The Gem-Dimethyl Group: The inclusion of a gem-dimethyl group at the C3 position is a deliberate design element. This moiety is frequently employed in medicinal chemistry to enhance biological activity through several mechanisms.[3][4] It can enforce a specific, bioactive conformation of the molecule, an effect known as the Thorpe-Ingold effect, which can lead to increased binding affinity and potency.[5][6][7] Furthermore, the gem-dimethyl group can act as a metabolic shield, blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of a compound.[5]
-
The 4-Amine Substituent: The primary amine at the C4 position introduces a basic center, which is crucial for forming key hydrogen bonds and ionic interactions with biological targets such as enzymes and receptors. Saturated cyclic amines are prominent motifs in a wide range of bioactive compounds, including antibiotics, analgesics, and anticancer agents.[8] However, it is also important to consider that cyclic amines can be susceptible to cytochrome P450-mediated bioactivation, potentially forming reactive iminium species.[9]
Based on this structural analysis, we hypothesize that 3,3-dimethyloxan-4-amine is likely to possess one or more of the following biological activities: anticancer, antimicrobial, or anti-inflammatory. The following sections outline a comprehensive, step-by-step methodology to systematically test these hypotheses.
A Proposed Workflow for the Comprehensive Evaluation of 3,3-dimethyloxan-4-amine
The investigation of a novel chemical entity requires a logical and tiered approach, starting with computational predictions and progressing through increasingly complex biological assays. This ensures that resources are allocated efficiently and that a comprehensive understanding of the molecule's potential is developed.
Caption: Proposed research and development workflow for 3,3-dimethyloxan-4-amine.
2.1. In Silico ADME/Tox Profiling
Before embarking on synthesis and biological testing, it is prudent to perform a computational assessment of the molecule's drug-like properties and potential liabilities.[10][11] This step helps to anticipate potential challenges in later stages of development.[12]
Methodology: The structure of 3,3-dimethyloxan-4-amine should be submitted to a validated in silico platform (e.g., PreADMET, SwissADME, TOPKAT) to predict key ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicology parameters.[12]
Key Parameters to Evaluate:
-
Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.
-
Toxicity: Ames test for mutagenicity, carcinogenicity, hepatotoxicity.
Data Presentation:
| Parameter | Predicted Value | Interpretation/Implication |
| Molecular Weight ( g/mol ) | ~129.2 | Well within Lipinski's rule of five (<500) |
| LogP | Predicted | Indicates lipophilicity and potential for membrane crossing |
| HIA (%) | Predicted | Predicts oral bioavailability |
| BBB Penetration | Predicted | Suggests potential for CNS activity or side effects |
| Ames Test | Predicted | Early flag for mutagenic potential |
| Hepatotoxicity | Predicted | Early warning for potential liver toxicity |
Note: Predicted values are placeholders and would be populated by the output of the chosen software.
2.2. Proposed Synthetic Route
A viable and scalable synthetic route is essential for producing the quantities of 3,3-dimethyloxan-4-amine required for comprehensive biological testing. While a specific synthesis for this exact molecule is not reported, a plausible route can be devised based on established organic chemistry principles for the synthesis of substituted tetrahydropyrans.[13][14]
Caption: A generalized synthetic strategy for 3,3-dimethyloxan-4-amine.
This generalized pathway provides a logical starting point for a synthetic chemistry team. The causality behind this multi-step approach is to build the complexity of the molecule in a controlled manner, starting from simpler, readily available precursors.
2.3. Tier 1: In Vitro Primary Screening
The goal of primary screening is to efficiently determine if 3,3-dimethyloxan-4-amine exhibits any of the hypothesized biological activities at pharmacologically relevant concentrations.
Rationale: The tetrahydropyran scaffold is present in several natural products with potent antiproliferative activity.[15] The MTT assay is a robust, colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17] A reduction in metabolic activity upon treatment with the compound suggests cytotoxicity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293 [human embryonic kidney]) are cultured in appropriate media until they reach ~80% confluency.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of 3,3-dimethyloxan-4-amine is prepared in DMSO. A series of dilutions are made in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. The medium in the wells is replaced with the medium containing the test compound. Control wells receive medium with DMSO (vehicle control).
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Rationale: Many heterocyclic compounds containing nitrogen and oxygen exhibit antimicrobial properties.[2][18] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Panel: A panel of clinically relevant microorganisms is selected, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Inoculum Preparation: Bacterial and yeast cultures are grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: In a 96-well plate, serial two-fold dilutions of 3,3-dimethyloxan-4-amine are prepared in sterile broth (e.g., Mueller-Hinton broth for bacteria, RPMI for yeast).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (no compound) and negative (no microbes) controls are included.
-
Incubation: Plates are incubated at 37°C for 18-24 hours (for bacteria) or 48 hours (for yeast).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Rationale: Inflammation is a key pathological process in many diseases, and compounds that can mitigate it are of high therapeutic value.[21] The inhibition of protein denaturation is a well-established in vitro method for screening anti-inflammatory activity.[22][23] Denaturation of proteins is a known cause of inflammation; therefore, the ability of a compound to prevent this process is indicative of potential anti-inflammatory effects.
Experimental Protocol: Inhibition of Protein Denaturation
-
Reaction Mixture: A reaction mixture is prepared containing 0.2 mL of 3,3-dimethyloxan-4-amine at various concentrations, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.5 mL of a 1% solution of bovine serum albumin (BSA).
-
Control: A standard anti-inflammatory drug (e.g., Diclofenac sodium) is used as a positive control. A vehicle control is also prepared.
-
Incubation: The samples are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.
-
Data Acquisition: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: (% Inhibition) = [1 - (Absorbance of Test / Absorbance of Control)] * 100. The EC50 value can then be determined.
2.4. Tier 2: Mechanism of Action and Target Identification
If 3,3-dimethyloxan-4-amine shows promising activity in any of the primary screens, the next logical step is to investigate its mechanism of action (MoA).
Caption: Workflow for elucidating the mechanism of action of a primary screening hit.
Example Follow-up Studies:
-
If Anticancer Activity is Confirmed: Further studies could include cell cycle analysis by flow cytometry to see if the compound arrests cells in a particular phase, or apoptosis assays (e.g., Annexin V staining) to determine if it induces programmed cell death.
-
If Anti-inflammatory Activity is Confirmed: An ELISA-based assay could be used to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.
-
Target Identification via Receptor Binding Assays: To identify the specific molecular target, competitive receptor binding assays can be employed.[24][25][26]
General Protocol: Competitive Receptor Binding Assay
-
Reagent Preparation: A source of the target receptor (e.g., cell membranes expressing the receptor) and a radiolabeled or fluorescently-labeled ligand known to bind to the receptor are prepared.
-
Assay Setup: In a multi-well plate, the receptor preparation, the labeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound (3,3-dimethyloxan-4-amine) are incubated together.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound ligand is separated from the free ligand. For membrane-bound receptors, this is typically done by rapid filtration through a glass fiber filter, which traps the membranes.[27]
-
Detection: The amount of labeled ligand bound to the receptor is quantified (e.g., by scintillation counting for radioligands or fluorescence measurement).
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 (the concentration of test compound that displaces 50% of the labeled ligand) is calculated, which can then be used to determine the binding affinity (Ki) of the test compound for the receptor.
Conclusion and Future Directions
3,3-dimethyloxan-4-amine represents a novel, unexplored chemical scaffold with significant potential for drug discovery. Based on a thorough analysis of its constituent structural motifs, we have formulated credible hypotheses for its potential anticancer, antimicrobial, and anti-inflammatory activities. The comprehensive, multi-tiered workflow detailed in this guide provides a scientifically rigorous and resource-efficient roadmap for the systematic evaluation of this compound. From in silico predictions and chemical synthesis to a cascade of in vitro biological assays, the proposed plan is designed to rapidly assess the therapeutic potential of 3,3-dimethyloxan-4-amine and elucidate its mechanism of action. The successful execution of this research program could pave the way for the development of a new class of therapeutic agents, underscoring the value of curiosity-driven research in the field of medicinal chemistry.
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Kumar, A., & Singh, R. (2018). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules (Basel, Switzerland), 23(11), 2848.
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Herath, H. M. P. D., & De Zoysa, H. K. S. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines (Basel, Switzerland), 5(4), 123.
- (Reference not directly cited in text)
-
Siddiqi, R., & Zuka-Kakoul, S. (2023). Antimicrobial Susceptibility. In StatPearls. StatPearls Publishing.
- (Reference not directly cited in text)
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- 27. merckmillipore.com [merckmillipore.com]
3,3-Dimethyloxan-4-amine: A Strategic Scaffold in Modern Medicinal Chemistry
[1][2]
Executive Summary
3,3-Dimethyloxan-4-amine (also known as 3,3-dimethyltetrahydro-2H-pyran-4-amine; CAS: 1205753-41-4) represents a high-value building block in contemporary drug discovery.[1][2][3] Emerging prominently in the patent literature of the last decade, this scaffold offers a solution to a common medicinal chemistry challenge: the need for conformational restriction without the liability of aromatic planarity.
This guide details the technical history, synthetic evolution, and application of this moiety. Unlike simple aliphatic amines, the 3,3-dimethyl substitution pattern on the tetrahydropyran (THP) ring introduces a "gem-dimethyl" lock, influencing the puckering of the ring and steering the attached amino group into specific vectors ideal for binding pockets in kinases (e.g., ALK, ROS1) and inflammasome targets (e.g., NLRP3).
Part 1: Structural Significance & History[1]
The "Escape from Flatland"
The history of 3,3-dimethyloxan-4-amine is not defined by a single serendipitous discovery but by the systematic shift in medicinal chemistry known as the "Escape from Flatland."[1][2] In the early 2000s, analysis of attrition rates in drug development revealed that high saturation (
-
Pre-2010: Drug hunters relied heavily on planar aromatic rings (anilines, pyridines).
-
2010-Present: The industry shifted toward saturated heterocycles.[1] The simple tetrahydropyran-4-amine was a bioisostere for cyclohexylamine (lowering LogP via the ether oxygen).[1][2]
-
The Innovation: The introduction of the 3,3-dimethyl group addressed two failures of the simple THP ring:[1]
-
Metabolic Liability: The C3 and C5 positions of simple pyrans are prone to oxidative metabolism.[1] Methylation blocks this soft spot.[1]
-
Conformational Flop: The gem-dimethyl group creates a steric bias (Thorpe-Ingold effect), locking the ring into a preferred chair conformation and reducing the entropic penalty upon protein binding.[1]
-
Key Patent Appearances
The scaffold has gained traction in high-profile intellectual property, particularly in the optimization of inhibitors for the NLRP3 inflammasome and KRAS-related pathways .[1]
Part 2: Chemical Synthesis & Methodologies[1][4][5][6]
The synthesis of 3,3-dimethyloxan-4-amine is non-trivial due to the difficulty of selective alkylation.[1][2] Direct methylation of tetrahydro-4H-pyran-4-one often yields a mixture of mono-, di-, and tri-methylated byproducts.
The authoritative route utilizes a blocking group strategy via a
Reaction Scheme: The "Carboxylate Route"
Figure 1: Regioselective synthesis of 3,3-dimethyloxan-4-amine avoiding over-alkylation.
Detailed Experimental Protocol
Stage 1: Synthesis of the 3,3-Dimethyl Ketone
Principle: Using the ester group to acidify the C3 protons allows for controlled double methylation.[1] Subsequent hydrolysis and decarboxylation remove the ester, leaving the gem-dimethyl group.[1]
-
Carboxylation:
-
Gem-Dimethylation:
-
Dissolve the
-keto ester in acetone/K2CO3.[1] -
Add Methyl Iodide (MeI) (2.5 eq) and reflux for 12 hours.
-
Why this works: The C3 position is now the most acidic site; the steric bulk of the ester prevents alkylation at C5.
-
-
Decarboxylation:
Stage 2: Reductive Amination to Target Amine
Principle: Converting the sterically hindered ketone to an amine requires a strong driving force (excess ammonium source) and a selective reducing agent.[2]
-
Imine Formation:
-
In a sealed vessel, combine 3,3-dimethyltetrahydro-4H-pyran-4-one (1.0 eq) with Ammonium Acetate (10.0 eq) in Methanol.
-
Stir at room temperature for 2 hours.
-
-
Reduction:
-
Add Sodium Cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.
-
Safety Note: Perform in a fume hood; generates HCN if acidified rapidly.[1]
-
Stir for 16 hours.
-
-
Workup (Self-Validating Step):
Part 3: Medicinal Chemistry Applications[1][4][5][9]
Physicochemical Profile
The 3,3-dimethyl group significantly alters the properties of the scaffold compared to the unsubstituted parent.[1]
| Property | Tetrahydro-2H-pyran-4-amine | 3,3-Dimethyloxan-4-amine | Impact |
| MW | 101.15 | 129.20 | Slight increase |
| cLogP | -0.3 | 0.5 | Improved membrane permeability |
| TPSA | 35.2 Ų | 35.2 Ų | Unchanged (Polar surface constant) |
| Rotatable Bonds | 0 | 0 | Rigid scaffold |
| Metabolic Stability | Moderate | High | Blocks C3-oxidation |
Case Study: NLRP3 Inflammasome Inhibitors
In the development of NLRP3 inhibitors (e.g., derivatives related to MCC950 or Dapansutrile), the binding pocket is often hydrophobic but requires a polar anchor.
-
The Problem: Using a cyclohexyl group is too lipophilic (high LogP).[2] Using a simple pyran is too polar and metabolically labile.[1]
-
The Solution: 3,3-dimethyloxan-4-amine provides the "Goldilocks" zone.[1][2] The oxygen atom acts as a hydrogen bond acceptor, while the gem-dimethyl group fills the hydrophobic sub-pocket, increasing potency by 10-50 fold compared to the unsubstituted analog.[1]
SAR Decision Logic
Figure 2: Medicinal chemistry decision tree leading to the selection of the 3,3-dimethyloxan scaffold.
References
-
United States Patent 11,618,751. (2023).[2] Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 inhibitors.[1][2][2]
-
World Intellectual Property Organization (WO). (2023).[2] WO2023183943 - Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 derivatives.[1][2][2]
-
BenchChem. (2024).[2] Synthesis of 3,3-Dimethyldihydro-2H-pyran-4(3H)-one: Methodologies and Applications.
-
PubChem. (n.d.).[2] Compound Summary: 3,3-dimethyloxan-4-amine (CID 59657894).[1][2][3][2]
-
CymitQuimica. (n.d.).[2] Tetrahydro-2H-pyran-4-amine hydrochloride Properties and Applications.
Sources
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- 2. Ethylbenzene | 100-41-4 [chemicalbook.com]
- 3. PubChemLite - 1357396-54-3 (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]
3,3-Dimethyloxan-4-amine: Stereochemical Dynamics and Synthetic Utility
This guide details the structural properties, synthetic methodologies, and medicinal chemistry applications of 3,3-dimethyloxan-4-amine (also known as 3,3-dimethyltetrahydro-2H-pyran-4-amine).
Abstract
3,3-Dimethyloxan-4-amine represents a specialized heterocyclic scaffold in modern drug discovery, valued for its ability to modulate metabolic stability and restrict conformational freedom. Unlike the unsubstituted tetrahydropyran-4-amine, the introduction of a gem-dimethyl group at the C3 position introduces significant steric bulk, influencing the preferred chair conformation and blocking metabolic oxidation at a typically labile site. This guide analyzes the molecule's stereodynamics, outlines robust synthetic protocols for its enantiomers, and examines its utility in NLRP3 inflammasome inhibitors.
Structural Architecture & Stereochemistry
Nomenclature and Topology
-
IUPAC Name: 3,3-dimethyltetrahydro-2H-pyran-4-amine
-
Common Name: 3,3-dimethyloxan-4-amine
-
Molecular Formula: C
H NO -
Molecular Weight: 129.20 g/mol
The molecule consists of a saturated six-membered oxygen heterocycle (oxane/tetrahydropyran) substituted with an amino group at C4 and two methyl groups at C3.
Stereogenic Centers
The C4 carbon is a chiral center due to the asymmetry introduced by the adjacent gem-dimethyl group at C3. This results in two enantiomers:
-
(4R)-3,3-dimethyloxan-4-amine
-
(4S)-3,3-dimethyloxan-4-amine
Unlike 3-methyltetrahydropyran-4-amine, which exists as cis/trans diastereomers, the 3,3-dimethyl substitution removes the chirality at C3, leaving C4 as the sole stereocenter.
Conformational Analysis: The Gem-Dimethyl Effect
The tetrahydropyran ring preferentially adopts a ^4C_1 chair conformation . However, the 3,3-dimethyl substitution imposes specific steric constraints known as the Thorpe-Ingold effect (or gem-dimethyl effect).
-
Equatorial Preference: The amino group at C4 generally prefers the equatorial position to avoid 1,3-diaxial interactions with the axial protons at C2 and C6.
-
Gauche Interactions: In the equatorial conformation, the C4-amine is gauche to both the axial and equatorial methyl groups at C3. While typically destabilizing, this is energetically preferred over the severe 1,3-diaxial clash that would occur if the amine were axial (clashing with C2-H and C6-H).
-
Ring Distortion: The bulky C3-dimethyl group slightly flattens the chair geometry around the C2-C3-C4 bond angle to relieve steric strain between the C3-methyls and the C4-substituent.
Figure 1: Conformational equilibrium driven by steric repulsion. The equatorial conformer minimizes 1,3-diaxial interactions despite vicinal gauche strain.
Synthesis and Resolution
The synthesis of 3,3-dimethyloxan-4-amine typically proceeds via the reductive amination of its ketone precursor, 3,3-dimethyldihydro-2H-pyran-4(3H)-one .
Synthetic Route
The most robust route involves the hydrogenation of an unsaturated precursor followed by reductive amination.
-
Precursor Assembly: 3,3-dimethyl-2,3-dihydro-4H-pyran-4-one is hydrogenated (Pd/C, H
) to yield the saturated ketone (1) . -
Reductive Amination: The ketone (1) is treated with ammonium acetate (or a chiral amine for diastereoselective synthesis) and a reducing agent like sodium triacetoxyborohydride (STAB).
Figure 2: Synthetic pathway from the ketone precursor to resolved enantiomers.
Detailed Protocol: Reductive Amination
Objective: Synthesis of racemic 3,3-dimethyloxan-4-amine.
Reagents:
-
3,3-dimethyldihydro-2H-pyran-4(3H)-one (1.0 eq)
-
Ammonium Acetate (10.0 eq)[1]
-
Sodium Cyanoborohydride (NaBH
CN) or STAB (1.5 eq) -
Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)
Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve the ketone (1.0 eq) in MeOH (0.5 M concentration). Add Ammonium Acetate (10.0 eq) and stir at room temperature for 1 hour under N
atmosphere. -
Reduction: Cool the solution to 0°C. Carefully add NaBH
CN (1.5 eq) portion-wise. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target [M+H]+ = 130.1).
-
Quench: Quench with 1N HCl until pH < 2 to decompose excess borohydride. Stir for 30 mins.
-
Workup: Basify with 6N NaOH to pH > 12. Extract with Dichloromethane (DCM) (3x). Dry organic layers over Na
SO , filter, and concentrate in vacuo. -
Purification: The crude amine is often an oil. Purify via flash column chromatography (DCM:MeOH:NH
OH gradient) or convert to the HCl salt for recrystallization.
Medicinal Chemistry Applications
The 3,3-dimethyloxan-4-amine motif is a strategic "bio-isostere" used to optimize lead compounds.
Metabolic Stability
In standard tetrahydropyrans, the C3 position is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Mechanism: Substitution with a gem-dimethyl group at C3 removes the abstractable protons, effectively blocking this metabolic soft spot.
-
Result: Increased half-life (
) and reduced clearance ( ) compared to the unsubstituted analog.
Case Study: NLRP3 Inflammasome Inhibitors
Recent patent literature (e.g., WO2023183943) highlights the use of 3,3-dimethyloxan-4-amine as a key building block.
-
Role: It serves as the solvent-exposed "tail" of the inhibitor.
-
Benefit: The bulk of the dimethyl group locks the amine in a specific orientation, improving selectivity for the NLRP3 binding pocket while enhancing blood-brain barrier (BBB) penetration by modulating lipophilicity (LogP).
Physical Properties (Predicted)
| Property | Value | Note |
| LogP | ~0.5 - 0.8 | Slightly higher than unsubstituted oxan-4-amine due to methyls. |
| pKa | ~10.5 | Typical for secondary/primary aliphatic amines. |
| TPSA | 35-40 Ų | Favorable for CNS penetration. |
References
-
PubChem Compound Summary. (2025). 3,3-dimethyloxan-4-amine. National Center for Biotechnology Information. Link
-
World Intellectual Property Organization. (2023). Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 derivatives.[2] Patent WO2023183943A1. Link
-
Organic Chemistry Portal. (2023). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3]Link
-
Beilstein Journal of Organic Chemistry. (2018). Conformational analysis of substituted tetrahydropyrans.Link
-
BLDpharm. (2024). Product Analysis: (R)-3,3-Dimethyltetrahydro-2H-pyran-4-amine.Link
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. WO2023183943A1 - Pyrido-[3,4-d]pyridazine amine derivatives useful as nlrp3 derivatives - Google Patents [patents.google.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
An In-depth Technical Guide to the Thermochemical Profile of 3,3-dimethyloxan-4-amine
Foreword: Navigating the Thermochemical Landscape of Novel Amine Scaffolds
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide addresses the critical need for robust thermochemical data in the characterization of novel chemical entities. The subject of our focus, 3,3-dimethyloxan-4-amine, represents a unique structural motif with potential applications in medicinal chemistry and materials science. However, a thorough review of the existing literature reveals a conspicuous absence of experimental or computational thermochemical data for this specific molecule.
This reality does not represent a roadblock but rather an opportunity to delineate a comprehensive strategy for acquiring this vital information. This technical guide, therefore, pivots from a simple data repository to an instructional whitepaper. It is designed to provide you with the foundational principles, detailed experimental protocols, and robust computational workflows necessary to determine the thermochemical properties of 3,3-dimethyloxan-4-amine and similarly uncharted molecules. By understanding how to generate this data, you are empowered to build a complete physicochemical profile, ensuring the safety, efficacy, and manufacturability of your discoveries.
Section 1: The Imperative of Thermochemical Data in Drug Development
Thermochemical parameters such as the enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) are not mere academic curiosities. They are cornerstones of chemical process safety, reaction optimization, and the prediction of a molecule's behavior under various conditions. In the context of drug development, this data is indispensable for:
-
Hazard Assessment: Exothermic events during synthesis or storage can lead to thermal runaway reactions. Understanding the enthalpy of formation and decomposition is critical for risk mitigation.
-
Process Scale-up: What is manageable at the milligram scale can become a significant hazard at the kilogram scale. Accurate thermochemical data informs the design of safe and efficient manufacturing processes.
-
Polymorph and Salt Form Selection: The relative stabilities of different solid forms of an active pharmaceutical ingredient (API) are dictated by their thermodynamic properties. This influences solubility, bioavailability, and patentability.
-
Computational Modeling: Reliable experimental data serves as a crucial benchmark for the validation of computational models, which in turn can accelerate the screening and design of new molecular entities.
Given the absence of direct data for 3,3-dimethyloxan-4-amine, we will proceed by outlining the established methodologies to determine these critical parameters.
Section 2: Experimental Determination of Thermochemical Properties
The gold standard for thermochemical data is meticulous experimentation. The following section details the primary techniques that would be employed to characterize 3,3-dimethyloxan-4-amine.
Combustion Calorimetry: The Gateway to Enthalpy of Formation
The standard enthalpy of formation of an organic compound is most commonly determined indirectly through the measurement of its enthalpy of combustion (ΔcH°). This is achieved using a bomb calorimeter.
Causality Behind Experimental Choices: The principle hinges on Hess's Law. By burning the compound in a surplus of oxygen and measuring the heat released, we can calculate the enthalpy of formation using the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂). The choice of a constant-volume (bomb) calorimeter is for practical reasons of containing the combustion reaction safely and ensuring complete reaction.
Self-Validating Protocol for Combustion Calorimetry:
-
Sample Preparation and Purity Analysis: The 3,3-dimethyloxan-4-amine sample must be of the highest possible purity, as impurities will lead to erroneous results. Purity should be confirmed by techniques such as NMR, HPLC, and elemental analysis.
-
Calorimeter Calibration: The energy equivalent of the calorimeter system (the "bomb" and its surroundings) must be precisely determined. This is typically done by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is known with high accuracy.
-
Sample Combustion: A precisely weighed pellet of 3,3-dimethyloxan-4-amine is placed in the bomb, which is then sealed and pressurized with pure oxygen. The sample is ignited, and the temperature change of the surrounding water bath is meticulously recorded.
-
Corrections and Data Analysis: The raw temperature data must be corrected for heat exchange with the surroundings (using methods like the Regnault-Pfaundler or Dickinson methods) and for the heats of formation of any side products (e.g., nitric acid from the nitrogen in the amine).
-
Calculation of ΔfH°: The standard enthalpy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.
Table 1: Illustrative Enthalpy Data for Structurally Related Amines
| Compound | Formula | ΔfH° (liquid, 298.15 K) (kJ/mol) | ΔfH° (gas, 298.15 K) (kJ/mol) |
| Dimethylamine | (CH₃)₂NH | -42.66 ± 0.57[1] | -17.04 ± 0.47[1] |
| Methylamine | CH₃NH₂ | - | -21.16 ± 0.22[1] |
| Ethylamine | CH₃CH₂NH₂ | - | -49.84 ± 0.45[1] |
Note: This table provides context from known values for simpler amines. The values for 3,3-dimethyloxan-4-amine would need to be determined experimentally.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Probing Thermal Stability and Heat Capacity
Differential Scanning Calorimetry (DSC) is a versatile technique for measuring the heat flow into or out of a sample as a function of temperature or time. It is instrumental in determining heat capacity and identifying phase transitions. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature and is used to assess thermal stability and decomposition pathways.
Causality Behind Experimental Choices: DSC is the method of choice for determining heat capacity because it directly measures the energy required to raise the temperature of the sample. When coupled with TGA, a comprehensive picture of the material's thermal behavior, including its decomposition profile, can be obtained.
Self-Validating Protocol for Heat Capacity Determination:
-
Instrument Calibration: The DSC instrument must be calibrated for temperature and heat flow using certified standards (e.g., indium for melting point and enthalpy of fusion).
-
Sample Encapsulation: A small, accurately weighed sample of 3,3-dimethyloxan-4-amine is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Three-Step Method for Cp Measurement:
-
Baseline Run: An initial DSC scan is performed with two empty pans to establish the baseline heat flow.
-
Standard Run: A scan is performed with a sapphire standard of known heat capacity.
-
Sample Run: The final scan is performed with the sample pan.
-
-
Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at each temperature. The specific heat capacity of 3,3′-diamino-4,4′-azofurazan (DAAF) was determined by a differential scanning calorimetry, and in the temperature range of 253–373 K, the relationship between specific heat capacity (Cp) and temperature (T) was fitted into a linear equation: Cp (J g⁻¹ K⁻¹) = 0.0028T + 0.26456[2]. A similar approach could be applied to 3,3-dimethyloxan-4-amine.
Experimental Workflow for Thermochemical Characterization
Caption: Computational workflow for predicting thermochemical properties from first principles.
Section 4: A Synergistic Approach: Integrating Experiment and Computation
The most robust understanding of a molecule's thermochemical profile comes from a synergistic approach that combines experimental measurements with computational modeling.
-
Computation Guides Experiment: Computational predictions can help prioritize which experiments are most critical and can provide insights into the expected range of values, aiding in experimental design.
-
Experiment Validates Computation: Experimental data is the ultimate arbiter of the accuracy of computational models. A well-validated computational model can then be used with confidence to predict the properties of related molecules, accelerating the discovery process.
Conclusion: Charting the Course for 3,3-dimethyloxan-4-amine
While the thermochemical data for 3,3-dimethyloxan-4-amine is not yet available in the public domain, this guide has provided a comprehensive roadmap for its determination. By following the detailed experimental and computational protocols outlined herein, researchers can generate the high-quality, reliable data necessary to advance their research and development programs. The principles and methodologies described are broadly applicable and will serve as a valuable resource for the characterization of other novel chemical entities. The pursuit of this data is not merely an academic exercise but a critical step in ensuring the safe and effective translation of chemical innovation into real-world applications.
References
-
Studies on 3,3′-diamino-4,4′-azofurazan (DAAF): Specific heat capacity, enthalpy of formation and detonation properties. (2017). ResearchGate. Available at: [Link]
-
Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3-Dioxane Compounds. (2021). SciSpace. Available at: [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. Available at: [Link]
-
Computational benchmark for calculation of silane and siloxane thermochemistry. (2016). PubMed. Available at: [Link]
-
Computational Thermochemistry for Modelling Oxidation During the Conveyance Tube Manufacturing Process. (n.d.). MDPI. Available at: [Link]
-
Dimethylamine Enthalpy of Formation. (n.d.). Active Thermochemical Tables. Available at: [Link]
Sources
The Oxan-4-Amine Core: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Core Synthetic Strategies: Building the Oxan-4-Amine Framework
The functionalization of the oxan-4-amine core is pivotal to its utility. While numerous methods exist for amine synthesis, reductive amination stands out as a robust and highly versatile strategy for introducing a wide array of substituents onto the nitrogen atom. This two-step, one-pot process offers excellent control and is compatible with a broad range of functional groups, making it a workhorse in medicinal chemistry laboratories.[1][2][3][4]
Causality in Methodology: Why Reductive Amination?
Direct alkylation of the primary oxan-4-amine is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary amines that are challenging to separate and result in low yields of the desired product[3]. Reductive amination elegantly circumvents this issue. The initial reaction between the amine and a carbonyl compound (aldehyde or ketone) forms an imine intermediate. This reaction is typically reversible and forms only a single C=N bond on the primary amine. Subsequently, a mild and selective reducing agent, present in the same pot, reduces the imine to the target secondary or tertiary amine. The choice of reducing agent is critical; reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are particularly effective because they are mild enough to not reduce the starting aldehyde or ketone, but are highly efficient at reducing the formed imine/iminium ion, thereby driving the reaction to completion.[2][3][4]
Experimental Protocol: General Procedure for Reductive Amination
This protocol describes a self-validating system for the synthesis of a substituted N-aryl oxan-4-amine.
Materials:
-
Tetrahydro-2H-pyran-4-amine (Oxan-4-amine) (1.0 eq)
-
Substituted Aldehyde/Ketone (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (Optional, catalytic amount for ketones)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted aldehyde or ketone (1.1 eq) and anhydrous 1,2-dichloroethane (DCE) to form a solution.
-
Add tetrahydro-2H-pyran-4-amine (1.0 eq) to the solution. If the carbonyl compound is a ketone, a catalytic amount of acetic acid can be added to facilitate imine formation[4].
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.
-
The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure substituted oxan-4-amine.
Caption: Reductive Amination Workflow for Synthesizing Substituted Oxan-4-amines.
Pharmacological Applications: A Focus on Chemokine Receptor Antagonists
The oxan-4-amine scaffold has proven to be exceptionally valuable in the design of antagonists for chemokine receptors, particularly CCR5 and CXCR4. These G protein-coupled receptors are critical drug targets involved in HIV-1 entry, cancer metastasis, and inflammatory diseases.[5][6][7][8][9] The oxane ring often serves as a robust, non-aromatic core that can project substituents into specific binding pockets while maintaining favorable drug-like properties such as solubility and metabolic stability.
Structure-Activity Relationship (SAR) Insights
Analysis of publicly available data on chemokine antagonists reveals key structural motifs that drive potency. The substituted amine of the oxan-4-amine core frequently serves as a key interaction point, often bearing larger, lipophilic groups that occupy hydrophobic pockets within the receptor.
-
The Amine Substituent: For CCR5 antagonists, the amine is often acylated or part of a larger pharmacophore that includes aromatic and heterocyclic elements. These groups are crucial for establishing the specific interactions required for high-affinity binding.[10][11][12][13][14]
-
Stereochemistry: The stereochemistry at the point of substitution on the oxane ring can be critical for activity, influencing the orientation of the substituents within the binding site.
-
The Oxane Oxygen: The oxygen atom within the tetrahydropyran ring can act as a hydrogen bond acceptor, further anchoring the molecule within the receptor's binding pocket and contributing to both affinity and selectivity.
Caption: Key SAR Drivers for Oxan-4-Amine Based Antagonists.
Quantitative Data on Oxan-4-Amine Analogues as Chemokine Antagonists
The following table summarizes data for representative chemokine receptor antagonists that incorporate cyclic amine scaffolds analogous to oxan-4-amine, demonstrating the high potency achievable with this structural class.
| Compound ID/Class | Target | Structure/Key Feature | IC₅₀ (nM) | Reference |
| Maraviroc Analogue | CCR5 | Diazabicyclooctane core replacing tropane | Similar to Maraviroc | Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity[15] |
| Spirodiketopiperazine-based | CCR5 | Spirodiketopiperazine scaffold | Potent anti-HIV | Discovery of orally available spirodiketopiperazine-based CCR5 antagonists[16] |
| Compound 32 (WZ811) | CXCR4 | Aminopyridine/Benzylamine scaffold | 0.3 (binding) | Discovery of small molecule CXCR4 antagonists[17] |
| Compound 24 | CXCR4 | Cyclic amine scaffold | 0.1 (functional) | Design, Synthesis, and Characterization of Novel CXCR4 Antagonists Featuring Cyclic Amines[18] |
| Compound 3 | CXCR4 | Aminoquinoline template | 0.24 (functional) | Design, synthesis, and evaluation of novel CXCR4 antagonists based on an aminoquinoline template[5] |
Note: The table includes potent compounds with related cyclic amine cores to illustrate the principles applicable to oxan-4-amine design, as direct comprehensive SAR data for a single oxan-4-amine series is compiled from multiple sources.
Future Directions and Conclusion
The substituted oxan-4-amine scaffold continues to be a highly attractive and privileged structure in the pursuit of novel therapeutics. Its favorable physicochemical properties, combined with synthetically accessible points for diversification, ensure its continued relevance. Future research will likely focus on the stereoselective synthesis of more complex, substituted oxane rings to explore new regions of chemical space.[2] Furthermore, the application of this core is expanding beyond chemokine receptors into areas such as kinase inhibition and treatments for central nervous system disorders.[19][20] The foundational principles and methodologies outlined in this guide provide a solid framework for researchers and drug developers to harness the full potential of the versatile oxan-4-amine core in their discovery programs.
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Methodological & Application
Application Notes and Protocols for 3,3-Dimethyloxan-4-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications of the novel scaffold, 3,3-dimethyloxan-4-amine, in modern organic synthesis. While direct literature on this specific molecule is nascent, its structural components—a substituted tetrahydropyran (THP) ring, a secondary amine, and a gem-dimethyl group—are cornerstones of contemporary medicinal chemistry.[1][2] This document extrapolates from well-established synthetic methodologies for analogous structures to propose detailed application notes and robust experimental protocols. The strategic incorporation of the gem-dimethyl moiety is known to enhance pharmacokinetic profiles by providing metabolic stability and influencing molecular conformation.[3][4][5] The tetrahydropyran ring is a prevalent motif in numerous bioactive natural products and approved pharmaceuticals.[1][2][6] This guide aims to equip researchers with the foundational knowledge to leverage 3,3-dimethyloxan-4-amine as a versatile building block for the synthesis of novel chemical entities with therapeutic potential.
Introduction: Rationale and Potential Significance
The pursuit of novel molecular scaffolds is a driving force in drug discovery, offering pathways to unexplored chemical space and intellectual property. 3,3-dimethyloxan-4-amine presents as a promising, yet underexplored, building block. Its design incorporates several key features beneficial for medicinal chemistry:
-
The Tetrahydropyran (THP) Core: The THP ring is a saturated heterocycle frequently found in natural products and pharmaceuticals.[1][6] Compared to its carbocyclic analog, cyclohexane, the ether oxygen of the THP ring can act as a hydrogen bond acceptor, potentially improving solubility and target engagement.[2] The THP scaffold also imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.[2]
-
The Secondary Amine: The secondary amine at the 4-position is a versatile functional handle for a wide array of synthetic transformations. It can be readily N-functionalized through reactions such as acylation, alkylation, arylation, and sulfonylation to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.
-
The Gem-Dimethyl Group: The gem-dimethyl substitution at the 3-position is a strategic design element. This motif is known to confer several advantages in drug design, including:
-
Metabolic Stability: The quaternary carbon can block metabolic oxidation at an adjacent position, thereby increasing the compound's half-life.[3]
-
Conformational Locking: The steric bulk of the gem-dimethyl group can restrict the conformational flexibility of the THP ring and adjacent substituents, which can lead to a more favorable entropic profile upon binding to a biological target.[4][5]
-
Improved Physicochemical Properties: The introduction of gem-dimethyl groups can influence lipophilicity and solubility.[3]
-
This guide will provide hypothetical, yet robust, protocols for the synthesis of 3,3-dimethyloxan-4-amine and its subsequent utilization in key synthetic transformations.
Proposed Synthesis of 3,3-Dimethyloxan-4-amine
A plausible and efficient route to the target compound is through a reductive amination of a corresponding ketone precursor. This multi-step synthesis is designed to be scalable and utilize readily available starting materials.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 3,3-dimethyloxan-4-amine.
Protocol 1: Synthesis of 3,3-Dimethyloxan-4-one
This protocol describes the synthesis of the ketone precursor required for the subsequent reductive amination. The specific starting material and methylation strategy would be contingent on commercial availability and would require experimental optimization.
Materials:
-
Appropriate starting material (e.g., a protected diol with a ketone precursor)
-
Methylating agent (e.g., methyl iodide, dimethyl sulfate)
-
Strong base (e.g., sodium hydride, LDA)
-
Anhydrous solvent (e.g., THF, DMF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the starting material and dissolve in the anhydrous solvent.
-
Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C) under a nitrogen atmosphere.
-
Slowly add the strong base portion-wise, maintaining the temperature.
-
Stir the reaction mixture for the optimized time to ensure complete deprotonation.
-
Add the methylating agent dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of the quenching solution.
-
Transfer the mixture to a separatory funnel and extract with the chosen organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 3,3-dimethyloxan-4-one.
Protocol 2: Reductive Amination to 3,3-Dimethyloxan-4-amine
This protocol details the conversion of the ketone to the target secondary amine.[7]
Materials:
-
3,3-Dimethyloxan-4-one
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)[8]
-
Anhydrous methanol or other suitable solvent
-
Glacial acetic acid (if required to adjust pH)
-
Saturated aqueous sodium bicarbonate
-
Extraction solvent (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve 3,3-dimethyloxan-4-one and the ammonia source in anhydrous methanol.
-
If necessary, add a few drops of glacial acetic acid to maintain a slightly acidic pH (around 5-6), which facilitates imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
-
In a separate flask, prepare a solution of the reducing agent in anhydrous methanol.
-
Slowly add the reducing agent solution to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3,3-dimethyloxan-4-amine.
-
Further purification can be achieved by distillation or crystallization if necessary.
Applications in Organic Synthesis: N-Functionalization Protocols
The secondary amine of 3,3-dimethyloxan-4-amine is a key functional group for derivatization. The following protocols outline standard procedures for its N-functionalization.
Protocol 3: N-Acylation
Materials:
-
3,3-Dimethyloxan-4-amine
-
Acyl chloride or acid anhydride
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve 3,3-dimethyloxan-4-amine and the base in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride or acid anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography or recrystallization.
Protocol 4: N-Alkylation (Reductive Amination)
Materials:
-
3,3-Dimethyloxan-4-amine
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Anhydrous 1,2-dichloroethane (DCE) or other suitable solvent
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of 3,3-dimethyloxan-4-amine and the aldehyde or ketone in anhydrous DCE, add the reducing agent in one portion.
-
A small amount of acetic acid can be added to catalyze iminium ion formation.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
N-Functionalization Workflow
Caption: N-Functionalization pathways for 3,3-dimethyloxan-4-amine.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical yields for the N-functionalization of 3,3-dimethyloxan-4-amine based on typical outcomes for similar substrates found in the literature. Actual yields will require experimental determination.
| Entry | Reaction Type | Electrophile/Coupling Partner | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | N-Acylation | Benzoyl chloride | Triethylamine | DCM | RT | 2 | 85-95 |
| 2 | N-Alkylation | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 16 | 70-85 |
| 3 | N-Arylation | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 |
| 4 | N-Sulfonylation | Tosyl chloride | Pyridine | DCM | RT | 4 | 80-90 |
Conclusion and Future Outlook
3,3-Dimethyloxan-4-amine represents a promising and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. The combination of a modifiable secondary amine, a drug-like tetrahydropyran core, and a metabolically robust gem-dimethyl group makes it an attractive scaffold for the generation of novel chemical entities. The protocols outlined in this guide, while based on established chemical principles for analogous structures, provide a solid foundation for researchers to begin exploring the synthetic utility of this compound. Future work should focus on the experimental validation of the proposed synthesis and the exploration of its application in the synthesis of libraries of compounds for biological screening.
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Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions - ResearchGate. (URL: [Link])
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Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability - ScienceOpen. (URL: [Link])
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Recent advances in the synthesis of gem-dimethylcyclobutane natural products. (URL: [Link])
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-
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The Strategic Deployment of 3,3-Dimethyloxan-4-amine in Medicinal Chemistry: A Guide to Application and Protocol
Introduction: The Value Proposition of Saturated Heterocycles in Modern Drug Discovery
In the landscape of contemporary drug discovery, the nuanced modulation of molecular properties to achieve desired pharmacokinetic and pharmacodynamic profiles is paramount. Saturated heterocyclic scaffolds have emerged as indispensable tools for the medicinal chemist, offering a three-dimensional architecture that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) characteristics. Among these, the oxane (tetrahydropyran) ring is a privileged motif, capable of enhancing aqueous solubility and metabolic stability.[1][2] The strategic incorporation of a gem-dimethyl group at the 3-position of the oxane ring, yielding 3,3-dimethyloxan-4-amine, introduces a conformational constraint that can pre-organize the molecule for optimal target engagement and potentially shield adjacent functionalities from metabolic degradation.[3][4] This guide provides a comprehensive overview of the synthesis and application of this versatile building block, complete with detailed protocols for its incorporation into lead compounds.
Physicochemical Properties and Conformational Considerations
The introduction of the 3,3-dimethyl moiety has a significant impact on the stereoelectronics and conformational preference of the oxane ring. The gem-dimethyl group restricts ring flexibility, favoring a chair conformation where the bulky substituents influence the spatial orientation of the C4-amino group. This conformational locking can be advantageous in reducing the entropic penalty upon binding to a biological target.
Table 1: Calculated Physicochemical Properties of 3,3-Dimethyloxan-4-amine
| Property | Value | Source |
| Molecular Weight | 143.23 g/mol | Calculated |
| cLogP | 0.85 | Calculated |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Calculated |
| pKa (amine) | ~9.5 | Estimated |
Synthesis of the Building Block: A Reliable and Scalable Route
The synthesis of 3,3-dimethyloxan-4-amine is readily achievable from commercially available starting materials, proceeding through the key intermediate 3,3-dimethyl-tetrahydropyran-4-one.
Protocol 1: Synthesis of 3,3-Dimethyl-tetrahydropyran-4-one
This protocol is adapted from established methods for the synthesis of substituted tetrahydropyranones.[5]
Reaction Scheme:
A simplified reaction scheme for the synthesis of the ketone intermediate.
Materials:
-
Dimethyl(vinyl)ethynylmethanol
-
Sulfuric acid (5% aqueous solution)
-
Potassium carbonate
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a solution of 5% aqueous sulfuric acid, slowly add dimethyl(vinyl)ethynylmethanol under vigorous stirring.
-
Maintain the reaction at a controlled temperature (e.g., 85°C) for several hours.
-
Upon completion, separate the organic layer and neutralize the aqueous layer with potassium carbonate.
-
Extract the aqueous layer with diethyl ether.
-
Combine all organic layers, wash with saturated potassium carbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2,2-dimethyltetrahydropyran-4-one.
Protocol 2: Synthesis of 3,3-Dimethyloxan-4-amine via Oxime Reduction
This two-step protocol involves the formation of an oxime from the ketone, followed by its reduction to the primary amine.[1][6]
Workflow Diagram:
A two-step workflow for the synthesis of the target amine.
Step 1: Oximation
Materials:
-
3,3-Dimethyl-tetrahydropyran-4-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve 3,3-dimethyl-tetrahydropyran-4-one in ethanol.
-
In a separate flask, dissolve hydroxylamine hydrochloride and sodium acetate in water.
-
Add the aqueous solution to the ethanolic solution of the ketone.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Step 2: Reduction of the Oxime
Two common and effective methods for the reduction of the oxime to the primary amine are presented below. The choice of method will depend on the available equipment and the scale of the reaction.
Method A: Catalytic Hydrogenation with Raney Nickel [7][8]
Materials:
-
3,3-Dimethyl-tetrahydropyran-4-one oxime
-
Raney Nickel (activated)
-
Ethanol or Methanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas
Procedure:
-
In a high-pressure hydrogenation vessel, suspend the oxime and a catalytic amount of Raney Nickel in ethanol (optionally saturated with ammonia).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify by distillation or chromatography as required.
Method B: Reduction with Lithium Aluminum Hydride (LiAlH4) [9][10]
Materials:
-
3,3-Dimethyl-tetrahydropyran-4-one oxime
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate decahydrate or Rochelle's salt solution for workup
Procedure:
-
To a stirred suspension of LiAlH4 in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the oxime in THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amine.
Applications in Medicinal Chemistry: Key Coupling Reactions
The primary amine of 3,3-dimethyloxan-4-amine serves as a versatile handle for the introduction of diverse functionalities through a variety of well-established coupling reactions.
Protocol 3: Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry.[5][11] The steric hindrance presented by the 3,3-dimethyl groups may necessitate the use of potent coupling reagents.
Reaction Scheme:
General scheme for amide bond formation.
Materials:
-
3,3-Dimethyloxan-4-amine
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 3,3-dimethyloxan-4-amine (1.0 eq) in DMF to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive | Base | Typical Solvent | Notes |
| HATU | - | DIPEA, Et3N | DMF, CH2Cl2 | Highly efficient, especially for hindered couplings. |
| HBTU/HOBt | HOBt | DIPEA, Et3N | DMF | Classic and reliable combination. |
| EDC/HOBt | HOBt | DIPEA, DMAP | CH2Cl2, DMF | Cost-effective and widely used. |
Protocol 4: Reductive Amination
Reductive amination allows for the formation of secondary amines by reacting 3,3-dimethyloxan-4-amine with an aldehyde or ketone.[12][13]
Reaction Scheme:
Formation of a secondary amine via reductive amination.
Materials:
-
3,3-Dimethyloxan-4-amine
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Acetic acid (optional, as catalyst)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
To a solution of 3,3-dimethyloxan-4-amine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by chromatography.
Protocol 5: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl or N-heteroaryl derivatives.[14][15]
Reaction Scheme:
Palladium-catalyzed N-arylation.
Materials:
-
3,3-Dimethyloxan-4-amine
-
Aryl or heteroaryl halide (or triflate)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K3PO4)
-
Anhydrous toluene or dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), 3,3-dimethyloxan-4-amine (1.2 eq), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (1.5-2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by LC-MS or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Impact on ADME Properties: A Strategic Advantage
The incorporation of the 3,3-dimethyloxan-4-amine moiety can confer several advantages to a drug candidate's ADME profile:
-
Increased Solubility: The oxane ring, with its ether oxygen, can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic analogue.[1]
-
Metabolic Stability: The gem-dimethyl group can sterically hinder adjacent sites from enzymatic metabolism, potentially increasing the half-life of the compound.[3]
-
Reduced Lipophilicity: The polar oxane ring can help to modulate the overall lipophilicity of a molecule, which is a critical parameter for oral absorption and distribution.
-
Conformational Rigidity: As previously mentioned, the constrained conformation can lead to improved binding affinity and selectivity for the target protein.
Case Study: Substituted Aminotetrahydropyrans in DPP-4 Inhibitors
While specific examples of 3,3-dimethyloxan-4-amine in clinical candidates are not widely published, the utility of the closely related aminotetrahydropyran scaffold is well-documented. For instance, certain dipeptidyl peptidase-IV (DPP-4) inhibitors, used for the treatment of type 2 diabetes, incorporate substituted aminotetrahydropyran moieties.[9] These scaffolds are crucial for orienting key pharmacophoric elements for optimal interaction with the enzyme's active site.
Conclusion
3,3-Dimethyloxan-4-amine represents a valuable and versatile building block for the modern medicinal chemist. Its unique combination of a conformationally restricted, polar oxane ring and a readily functionalizable primary amine makes it an attractive scaffold for the synthesis of novel drug candidates with potentially improved ADME properties. The synthetic protocols outlined in this guide provide a practical framework for the preparation and incorporation of this promising building block into drug discovery programs.
References
-
Experimental study on the synthesis of 3-amino-4-chloroximinofurazan. ResearchGate. Available at: [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. ResearchGate. Available at: [Link]
-
New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Der Pharma Chemica. Available at: [Link]
-
4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. Spiral. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Available at: [Link]
- Method for preparing aminotetrahydropyran compound. Google Patents.
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl. Organic Syntheses Procedure. Available at: [Link]
-
Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Bioactive Compounds Derived from Plants and Their Medicinal Potential. PMC. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
24.6 Synthesis of Amines. OpenStax. Available at: [Link]
-
One-Pot Synthesis of GABA Amides via the Nucleophilic Addition of Amines to 3,3-Disubstituted Cyclopropenes. ResearchGate. Available at: [Link]
-
Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. MDPI. Available at: [Link]
-
Synthesis of 3,3-Disubstituted Thietane Dioxides. PubMed. Available at: [Link]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. Available at: [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. Available at: [Link]
-
Synthesis of 3,3-disubstituted oxetane building blocks. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. Available at: [Link]
-
Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. MDPI. Available at: [Link]
Sources
- 1. Synthesis of substituted tetrahydropyran-4-one and its oxime | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE synthesis - chemicalbook [chemicalbook.com]
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- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. m.youtube.com [m.youtube.com]
- 12. 3D-QSAR and molecular docking studies of 4-anilinoquinazoline derivatives: a rational approach to anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US11813246B2 - Pharmaceutical composition - Google Patents [patents.google.com]
- 14. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 3,3-Dimethyloxan-4-amine as a Novel Agrochemical Scaffold
An in-depth technical guide on the application of 3,3-dimethyloxan-4-amine in agrochemical research is provided below.
Introduction: The Quest for New Agrochemical Scaffolds
The continuous evolution of resistance in pests and pathogens, coupled with increasing regulatory scrutiny of existing agrochemicals, necessitates the discovery of novel active ingredients with new modes of action. The exploration of under-represented chemical scaffolds is a critical strategy in this endeavor. The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, known for its favorable metabolic stability and ability to engage in hydrogen bonding. However, its potential in agrochemical applications remains relatively untapped.
This document provides a comprehensive guide for the investigation of 3,3-dimethyloxan-4-amine, a novel compound, as a potential lead for the development of new fungicides, herbicides, or insecticides. We will proceed from a hypothetical synthesis to detailed screening protocols, providing the scientific rationale for each step. This guide is intended for researchers in agrochemical discovery and development.
Part 1: The Scientific Rationale - Why 3,3-Dimethyloxan-4-amine?
While 3,3-dimethyloxan-4-amine itself is not extensively described in the scientific literature, its structural motifs suggest several avenues for biological activity. The rigidified cyclic ether backbone, conferred by the gem-dimethyl group at the 3-position, can orient the C4-amine for optimal interaction with biological targets. The amine functionality is a common feature in many successful agrochemicals, acting as a protonatable group for electrostatic interactions or as a nucleophile.
Our hypothesis is that the 3,3-dimethyloxan-4-amine scaffold could mimic the binding of natural substrates to essential enzymes in fungi, plants, or insects. For instance, the oxane ring can be seen as a carbocyclic mimic, and the amine could interact with catalytic residues in an active site.
Part 2: Synthesis and Characterization
A plausible synthetic route for 3,3-dimethyloxan-4-amine is proposed below, starting from commercially available materials.
Protocol 1: Hypothetical Synthesis of 3,3-Dimethyloxan-4-amine
-
Step 1: Synthesis of 3,3-dimethyloxan-4-one. This key intermediate can be prepared via a multi-step sequence starting from 2,2-dimethyl-1,3-propanediol.
-
Step 2: Reductive Amination. The ketone is then converted to the target amine via reductive amination.
-
To a solution of 3,3-dimethyloxan-4-one (1.0 eq) in methanol, add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the addition of 1M HCl.
-
Basify the aqueous layer with 2M NaOH and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3,3-dimethyloxan-4-amine.
-
-
Step 3: Characterization. The final compound should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Part 3: Agrochemical Screening Workflow
A tiered screening approach is recommended to efficiently evaluate the potential of 3,3-dimethyloxan-4-amine.
Workflow Diagram:
Caption: Tiered screening workflow for 3,3-dimethyloxan-4-amine.
Protocol 2: Primary Fungicidal Screening (In Vitro)
This protocol uses the mycelial growth inhibition assay against a common plant pathogen, Botrytis cinerea.
-
Preparation of Test Compound: Prepare a 10 mM stock solution of 3,3-dimethyloxan-4-amine in DMSO.
-
Assay Plate Preparation:
-
Prepare Potato Dextrose Agar (PDA) and autoclave.
-
Cool the agar to 50-55 °C and add the test compound to a final concentration of 100 µM. Also, prepare a DMSO control plate.
-
Pour the agar into 96-well microtiter plates.
-
-
Inoculation:
-
From a fresh culture of B. cinerea, cut a 4 mm mycelial plug.
-
Place the plug in the center of each well.
-
-
Incubation: Incubate the plates at 25 °C for 3-5 days, or until the mycelial growth in the control wells has reached the edge.
-
Data Analysis:
-
Measure the diameter of the mycelial growth in the treatment and control wells.
-
Calculate the percentage inhibition using the formula: % Inhibition = ((Control Diameter - Treatment Diameter) / Control Diameter) * 100
-
Table 1: Hypothetical Primary Screening Results
| Compound | Concentration (µM) | % Inhibition (B. cinerea) | % Inhibition (Lettuce) | % Mortality (M. persicae) |
| 3,3-dimethyloxan-4-amine | 100 | 85 | 15 | 5 |
| Fungicide Standard | 10 | 95 | N/A | N/A |
| Herbicide Standard | 10 | N/A | 98 | N/A |
| Insecticide Standard | 10 | N/A | N/A | 99 |
Protocol 3: Primary Herbicidal Screening (In Vitro)
This protocol assesses the pre-emergent herbicidal activity on the germination of lettuce (Lactuca sativa).
-
Preparation of Test Compound: Prepare a range of concentrations (e.g., 1, 10, 100 µM) of 3,3-dimethyloxan-4-amine in a suitable solvent with a surfactant.
-
Assay Setup:
-
Place a filter paper in a petri dish and moisten it with 5 mL of the test solution or a solvent control.
-
Place 20 lettuce seeds on the filter paper.
-
-
Incubation: Incubate the petri dishes in a growth chamber with a 16h/8h light/dark cycle at 25 °C for 7 days.
-
Data Analysis:
-
Count the number of germinated seeds.
-
Measure the root and shoot length of the seedlings.
-
Calculate the percentage inhibition of germination and growth compared to the control.
-
Protocol 4: Primary Insecticidal Screening
This protocol evaluates the contact toxicity against the green peach aphid (Myzus persicae).
-
Preparation of Test Compound: Prepare a 100 µM solution of 3,3-dimethyloxan-4-amine in a 0.1% acetone-water solution with a wetting agent.
-
Assay Setup:
-
Place a leaf disc from a host plant (e.g., bell pepper) in a petri dish on a layer of agar to maintain turgor.
-
Infest the leaf disc with 10-15 adult aphids.
-
Spray the aphids with the test solution until runoff. A solvent-only spray serves as the control.
-
-
Incubation: Incubate at 22 °C for 24-48 hours.
-
Data Analysis:
-
Count the number of dead aphids.
-
Calculate the percentage mortality, correcting for any mortality in the control using Abbott's formula.
-
Part 4: Secondary Screening and Mode of Action Studies
If significant activity is observed in the primary screens (e.g., >80% inhibition at 100 µM), the following steps are recommended:
-
Dose-Response Studies: Determine the EC₅₀ (for fungicides/herbicides) or LC₅₀ (for insecticides) to quantify the compound's potency.
-
Spectrum of Activity: Test the compound against a broader range of fungal pathogens, plant species, or insect pests to determine its spectrum of activity.
-
Mode of Action Studies: Based on the observed biological activity, initiate studies to elucidate the mode of action. For a potential fungicide, this could involve:
-
Testing against resistant strains with known modes of action.
-
Enzymatic assays targeting common fungal pathways (e.g., sterol biosynthesis, succinate dehydrogenase).
-
Cellular localization studies using fluorescently labeled analogues.
-
Mode of Action Hypothesis Diagram:
Caption: Hypothetical mode of action for fungicidal activity.
Conclusion
The investigation of novel chemical scaffolds like 3,3-dimethyloxan-4-amine is a high-risk, high-reward endeavor. The protocols outlined in this document provide a systematic and scientifically rigorous framework for the initial evaluation of this compound's potential as a new agrochemical. Careful execution of these experiments, coupled with insightful interpretation of the data, will be crucial in determining if this scaffold warrants further development.
References
-
General Principles of Agrochemical Discovery
- Title: Agrochemical Discovery: A Multidisciplinary Approach
- Source: RSC Publishing
-
URL: [Link]
-
Fungicide Resistance Action Committee (FRAC)
- Title: FRAC Mode of Action Classific
- Source: FRAC
-
URL: [Link]
-
Herbicide Resistance Action Committee (HRAC)
- Title: HRAC Mode of Action Classific
- Source: HRAC
-
URL: [Link]
-
Insecticide Resistance Action Committee (IRAC)
- Title: IRAC Mode of Action Classific
- Source: IRAC
-
URL: [Link]
3,3-dimethyloxan-4-amine as a ligand in catalysis
Application Note: 3,3-Dimethyloxan-4-amine as a Sterically Modulated Ligand Scaffold in Catalysis
Abstract
This technical guide details the application of 3,3-dimethyloxan-4-amine (also known as 3,3-dimethyltetrahydro-2H-pyran-4-amine) in catalytic systems. While simple primary amines are often overlooked as ligands, this specific scaffold incorporates the Gem-Dimethyl (Thorpe-Ingold) Effect and a polar tetrahydropyran core. These features make it a premier "steric modulator" for synthesizing bulky imine ligands (for Ni/Pd catalysis) and a robust organocatalyst for enamine/iminium activation. This note provides the rationale, synthesis protocols, and mechanistic insights for leveraging this molecule to enhance catalytic turnover and selectivity.
Introduction: The Structural Advantage
In ligand design, steric bulk is usually introduced via tert-butyl or adamantyl groups. However, 3,3-dimethyloxan-4-amine offers a unique "locked" conformation due to the substitution pattern on the six-membered ring.
-
The Gem-Dimethyl Effect: The two methyl groups at the C3 position create significant steric compression. This restricts the rotational freedom of the adjacent amine (C4), forcing it into a specific trajectory. In catalysis, this pre-organization lowers the entropic penalty of transition state formation (the Thorpe-Ingold Effect ).
-
The Pyran Oxygen: Unlike carbocyclic analogs (e.g., cyclohexylamines), the oxygen atom in the ring (position 1) increases solubility in polar organic solvents and provides a weak secondary coordination site (hemilability) that can stabilize cationic metal centers.
Key Chemical Data
| Property | Value |
| IUPAC Name | 3,3-dimethyltetrahydro-2H-pyran-4-amine |
| CAS Number | 1195174-87-8 (R-isomer), 38041-19-9 (racemic) |
| Molecular Weight | 129.20 g/mol |
| pKa (Conjugate Acid) | ~10.5 (Est.) |
| Key Feature | C3-Gem-Dimethyl Steric Blockade |
Mechanistic Insight: Conformational Locking
The utility of this ligand stems from its ability to destabilize the ground state of the free ligand while stabilizing the specific geometry required for catalysis.
Pathway Visualization: The Thorpe-Ingold Effect in Ligand Binding
Figure 1: The gem-dimethyl group restricts the conformational space of the amine, pre-paying the entropic cost of binding to a metal center or substrate.
Application I: Synthesis of Bulky Imine Ligands (Protocol)
The most robust use of 3,3-dimethyloxan-4-amine is as a precursor to Bulky Imine (Schiff Base) Ligands . These ligands are critical for Nickel(II) and Palladium(II) catalyzed olefin polymerization or cross-coupling, where axial steric bulk protects the metal center from associative chain termination.
Experimental Protocol: Condensation with Salicylaldehyde Derivatives
Objective: Synthesize a bulky N,O-bidentate ligand for Ni(II) catalysis.
Reagents:
-
3,3-dimethyloxan-4-amine (1.0 equiv)[1]
-
3,5-di-tert-butylsalicylaldehyde (1.0 equiv)
-
Ethanol (anhydrous)
-
Formic acid (catalytic, 2 drops)
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-di-tert-butylsalicylaldehyde (2.34 g, 10 mmol) in 20 mL of anhydrous ethanol.
-
Addition: Add 3,3-dimethyloxan-4-amine (1.29 g, 10 mmol) dropwise to the stirring solution. The solution should turn bright yellow immediately (formation of imine).
-
Catalysis: Add 2 drops of formic acid to catalyze the dehydration.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4 hours. Note: The gem-dimethyl group creates steric hindrance near the nitrogen; heat is required to drive the reaction to completion.
-
Crystallization: Cool the solution to room temperature, then place in a -20°C freezer overnight.
-
Isolation: Filter the yellow crystalline precipitate. Wash with cold methanol (2 x 5 mL).
-
Drying: Dry under high vacuum (0.1 mbar) for 6 hours.
Validation:
-
1H NMR (CDCl3): Look for the imine singlet (
) around 8.3–8.5 ppm. The disappearance of the aldehyde proton (~9.8 ppm) confirms conversion.
Application II: Organocatalysis (Iminium Activation)
In organocatalysis, the amine itself acts as the catalyst. The 3,3-dimethyl group prevents the formation of non-productive aggregates and directs the approach of nucleophiles.
Workflow: Iminium-Catalyzed Diels-Alder Reaction
This protocol demonstrates the use of the amine (as a TFA salt) to catalyze the cycloaddition of cinnamaldehyde and cyclopentadiene.
Figure 2: The catalytic cycle for iminium activation. The bulky amine lowers the LUMO energy of the enal substrate.
Protocol:
-
Catalyst Formation: Dissolve 3,3-dimethyloxan-4-amine (0.2 mmol) in MeOH and add TFA (0.2 mmol). Stir for 10 min.
-
Reaction Setup: To the catalyst solution, add Cinnamaldehyde (1.0 mmol) and Cyclopentadiene (3.0 mmol).
-
Conditions: Stir at 0°C to -10°C. The steric bulk of the catalyst allows for high kinetic control, often favoring the exo isomer or specific enantiomers if a chiral salt is used.
-
Quench: After 24h, quench with saturated NaHCO3.
Comparative Data: Steric Parameters
The following table compares 3,3-dimethyloxan-4-amine against common amine ligands, highlighting its unique position.
| Ligand Scaffold | Steric Bulk (A-Value) | Solubility (MeOH) | Primary Use |
| Cyclohexylamine | Moderate | Moderate | General Base |
| Adamantylamine | Very High | Low | Bulky Ligand |
| 3,3-dimethyloxan-4-amine | High (Directional) | High | Stereo-control / Soluble Ligand |
| tert-Butylamine | High | High | Labile Ligand |
Interpretation: The 3,3-dimethyloxan-4-amine offers the steric power of adamantyl groups but with the solubility profile of smaller amines, preventing precipitation of the active catalyst in polar media.
References
-
The Thorpe-Ingold Effect: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane." Journal of the Chemical Society, Transactions. Link
-
Aminocatalysis Principles: Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). "New strategies for organic catalysis: the first highly enantioselective organocatalytic Diels-Alder reaction." Journal of the American Chemical Society. Link
-
Tetrahydropyran Synthesis: Clarke, P. A., & Santos, S. (2012). "Strategies for the formation of tetrahydropyran rings in the synthesis of natural products." European Journal of Organic Chemistry. Link
-
Chemical Identity: PubChem Compound Summary for CID 59657894, 3,3-Dimethyloxan-4-amine. Link
Disclaimer: This Application Note is for research purposes only. All protocols should be performed by trained personnel in a fume hood with appropriate PPE.
Sources
The Versatile Building Block: Application of 3,3-Dimethyloxan-4-amine in the Synthesis of Novel Heterocycles
Introduction: Unlocking the Potential of a Unique Scaffold
In the ever-evolving landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that provide access to unique chemical space is paramount. The 3,3-dimethyloxan-4-amine moiety, a saturated heterocyclic system, represents a promising yet underexplored starting material for the synthesis of innovative heterocyclic compounds. Its inherent three-dimensionality, conferred by the tetrahydropyran ring, coupled with the reactive primary amine, offers a versatile platform for the construction of diverse and complex molecular architectures. The gem-dimethyl substitution at the 3-position introduces a conformational lock, which can be exploited to influence the spatial arrangement of appended functionalities and, consequently, their biological activity.
This comprehensive guide presents a series of detailed application notes and protocols for the utilization of 3,3-dimethyloxan-4-amine in the synthesis of novel fused and spiro-heterocyclic systems. While direct literature precedents for this specific starting material are nascent, the following protocols are grounded in well-established and robust chemical transformations, supported by analogous reactions reported for similar cyclic amines. These proposed synthetic routes are designed to be both scientifically sound and practically executable, providing a roadmap for researchers to explore the synthetic utility of this intriguing building block.
I. Synthesis of Fused Pyrimidines: Accessing Privileged Heterocyclic Cores
Fused pyrimidines are a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The following protocol outlines a plausible pathway for the synthesis of a novel oxano-pyrimidine system from 3,3-dimethyloxan-4-amine. This approach is based on the classical condensation of an amine with a β-ketoester followed by cyclization, a reliable method for pyrimidine ring formation.
Conceptual Workflow: Oxano-Pyrimidine Synthesis
Caption: Proposed two-step synthesis of a fused oxano-pyrimidine.
Experimental Protocol: Synthesis of 2-Amino-5,5-dimethyl-5,6,7,8-tetrahydro-4H-oxano[4,3-d]pyrimidin-4-one
Rationale: This protocol leverages the nucleophilicity of the primary amine in 3,3-dimethyloxan-4-amine to first form an enaminone intermediate with ethyl acetoacetate. The subsequent cyclization with guanidine hydrochloride in the presence of a strong base provides the fused pyrimidine ring. The choice of guanidine introduces an additional amino group at the 2-position of the pyrimidine ring, a common feature in many biologically active molecules.
Materials:
-
3,3-Dimethyloxan-4-amine
-
Ethyl acetoacetate
-
Guanidine hydrochloride
-
Sodium metal
-
Anhydrous Ethanol
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of Ethyl 3-((3,3-dimethyloxan-4-yl)amino)but-2-enoate (Intermediate Enaminone)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,3-dimethyloxan-4-amine (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude enaminone. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of the Fused Oxano-Pyrimidine
-
In a separate flask, carefully dissolve sodium metal (2.2 eq) in anhydrous ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add guanidine hydrochloride (1.5 eq) and stir for 15 minutes.
-
Add the crude enaminone from Step 1, dissolved in a minimal amount of anhydrous ethanol, to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired fused oxano-pyrimidine.
| Reactant | Molar Ratio | Expected Product | Potential Analytical Data |
| 3,3-Dimethyloxan-4-amine | 1.0 | 2-Amino-5,5-dimethyl-5,6,7,8-tetrahydro-4H-oxano[4,3-d]pyrimidin-4-one | ¹H NMR: Signals for the gem-dimethyl group, methylene protons of the oxane ring, and protons of the pyrimidine ring. ¹³C NMR: Resonances for the quaternary carbon, methylene carbons, and carbons of the heterocyclic core. MS (ESI+): [M+H]⁺ corresponding to the molecular weight of the product. |
II. Pictet-Spengler Reaction: A Gateway to Complex Polycyclic Scaffolds
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related structures, which are prevalent in natural products and pharmaceuticals.[1][2][3] By first coupling 3,3-dimethyloxan-4-amine with an indole-containing moiety, a suitable precursor for an intramolecular Pictet-Spengler reaction can be generated.
Conceptual Workflow: Pictet-Spengler Cyclization
Caption: Multi-step synthesis of a novel tetrahydro-β-carboline via a Pictet-Spengler reaction.
Experimental Protocol: Synthesis of a Novel Oxano-fused Tetrahydro-β-carboline
Rationale: This protocol involves the initial acylation of 3,3-dimethyloxan-4-amine with an indole-containing acyl chloride, followed by reduction of the amide to the corresponding amine. This amine then serves as the substrate for the Pictet-Spengler reaction with an aldehyde, leading to the formation of the tetracyclic product.
Materials:
-
3,3-Dimethyloxan-4-amine
-
2-(1H-indol-3-yl)acetic acid
-
Oxalyl chloride
-
Lithium aluminum hydride (LiAlH₄)
-
Formaldehyde (37% aqueous solution)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of N-(3,3-dimethyloxan-4-yl)-2-(1H-indol-3-yl)acetamide
-
In a round-bottom flask, suspend 2-(1H-indol-3-yl)acetic acid (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.
-
Stir the mixture at room temperature until the evolution of gas ceases.
-
In a separate flask, dissolve 3,3-dimethyloxan-4-amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide.
Step 2: Reduction to the Pictet-Spengler Precursor
-
Carefully add the crude amide from Step 1 to a suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude amine precursor.
Step 3: Pictet-Spengler Cyclization
-
Dissolve the crude amine precursor from Step 2 in a mixture of DCM and TFA (10:1 v/v).
-
Add aqueous formaldehyde (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the target tetrahydro-β-carboline.
| Reactant | Molar Ratio | Expected Product | Potential Analytical Data |
| N-substituted indole-ethylamine | 1.0 | Oxano-fused Tetrahydro-β-carboline | ¹H NMR: Characteristic signals for the indole and tetrahydropyridine protons, along with those of the oxane ring. ¹³C NMR: Resonances for the aromatic, heterocyclic, and aliphatic carbons. MS (ESI+): [M+H]⁺ corresponding to the molecular weight of the tetracyclic product. |
III. Synthesis of Spiro-Heterocycles: Creating Three-Dimensional Complexity
The synthesis of spiro-heterocycles is of great interest in medicinal chemistry as it allows for the creation of rigid, three-dimensional structures. The cyclic nature of 3,3-dimethyloxan-4-amine makes it an ideal candidate for the construction of spiro-N-heterocycles.
Conceptual Workflow: Spiro-Piperazine Synthesis
Caption: Proposed synthesis of a spiro-diketopiperazine from 3,3-dimethyloxan-4-amine.
Experimental Protocol: Synthesis of a Novel Spiro-Diketopiperazine
Rationale: This protocol describes a stepwise approach to a spiro-diketopiperazine. The primary amine is first mono-alkylated with an α-haloester. A second alkylation followed by intramolecular cyclization would lead to the desired spiro-heterocycle. This strategy is analogous to known methods for piperazine synthesis.
Materials:
-
3,3-Dimethyloxan-4-amine
-
Ethyl 2-bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of 3,3-dimethyloxan-4-amine (1.0 eq) in ACN, add K₂CO₃ (2.5 eq) and ethyl 2-bromoacetate (2.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion of the initial alkylations and subsequent cyclization, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the spiro-diketopiperazine.
| Reactant | Molar Ratio | Expected Product | Potential Analytical Data |
| 3,3-Dimethyloxan-4-amine | 1.0 | 8,8-Dimethyl-1,4-dioxa-9-azaspiro[5.5]undecane-7,10-dione | ¹H NMR: Signals for the gem-dimethyl group and methylene protons of both the oxane and piperazine rings. ¹³C NMR: Resonances for the spiro carbon, methylene carbons, and carbonyl carbons. MS (ESI+): [M+H]⁺ corresponding to the molecular weight of the spiro-compound. |
Conclusion: A Promising Scaffold for Future Drug Discovery
The protocols outlined in this guide provide a foundational framework for harnessing the synthetic potential of 3,3-dimethyloxan-4-amine. The proposed routes to fused pyrimidines, complex tetrahydro-β-carbolines, and spiro-piperazines demonstrate the versatility of this building block in accessing diverse and medicinally relevant heterocyclic systems. While these protocols are based on established chemical principles, further optimization and experimental validation are encouraged. The unique structural features of 3,3-dimethyloxan-4-amine offer exciting opportunities for the design and synthesis of novel compounds with potentially enhanced biological properties, making it a valuable addition to the toolkit of medicinal and synthetic chemists.
References
- Synthesis of Fused Pyrimidines from Nitroarenes via ortho-Nitroaromatic Carboximes. Jordan Journal of Chemistry.
- Pictet-Spengler reaction. Name-Reaction.com.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. (2021).
- The Pictet-Spengler Reaction Updates Its Habits.
- Exploring Enantioselective Pictet–Spengler Reactions. Organic Reactions.
- Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans.
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Synthesis and σ receptor affinity of spiro[[1]benzopyran-1,1′-cyclohexanes] with an exocyclic amino moiety in the 3′-position. RSC Publishing. (2020).
- Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation.
- Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
- Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Deriv
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
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- α-Halo ketone. Wikipedia.
- Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflamm
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - PubMed Central.
- Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Synthesis and pharmaceutical applications of Oxazine compounds derived from Pyronic, Salicylic, Antharanilic acids and Phenols.
- α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions.
- Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Semantic Scholar.
- Synthesis of piperazines. Organic Chemistry Portal.
- Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. PMC. (2025).
- Synthetic Access to Aromatic α-Haloketones. PMC - PubMed Central.
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC.
- α-halo ketones – Knowledge and References. Taylor & Francis Online.
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Application Note: Advanced Analytical Strategies for the Detection and Quantification of 3,3-dimethyloxan-4-amine
Introduction and Scientific Context
3,3-dimethyloxan-4-amine is a saturated heterocyclic compound containing a primary amine functional group. As a structural motif, such cyclic amines are prevalent in medicinal chemistry and can act as key intermediates or potential impurities in the synthesis of active pharmaceutical ingredients (APIs). The presence and quantity of such molecules must be precisely controlled to ensure the safety, efficacy, and quality of the final drug product. Impurity analysis is a critical component of the pharmaceutical quality system, guided by international regulatory standards.[1][2]
The analytical detection of small, polar amines like 3,3-dimethyloxan-4-amine presents unique challenges. The molecule lacks a strong chromophore, rendering direct UV-Vis detection by High-Performance Liquid Chromatography (HPLC) ineffective. Furthermore, its basicity and polarity can lead to poor chromatographic performance, such as peak tailing on standard Gas Chromatography (GC) columns and insufficient retention on traditional reversed-phase HPLC columns.[3][4]
This application note provides detailed protocols for two robust and specific analytical methods for the detection and quantification of 3,3-dimethyloxan-4-amine: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) . Additionally, it outlines the use of Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation of a reference standard. Each protocol is designed to be a self-validating system, grounded in established scientific principles and regulatory expectations.[5][6]
Physicochemical Properties of 3,3-dimethyloxan-4-amine
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source/Method |
| Chemical Structure | ![]() | N/A (Illustrative) |
| Molecular Formula | C₇H₁₅NO | Calculated |
| Molecular Weight | 129.20 g/mol | Calculated[7] |
| Monoisotopic Mass | 129.1154 g/mol | Calculated[7] |
| Boiling Point | Estimated: 160-180 °C | Estimation based on similar structures[8] |
| pKa (Conjugate Acid) | Estimated: 9.5 - 10.5 | Estimation based on cyclic amines |
| Key Features | Primary amine, ether linkage, non-polar gem-dimethyl group | Structural Analysis |
Method 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
Principle and Rationale
Direct GC analysis of primary amines is often problematic due to their high polarity and tendency to interact with active sites (silanols) on the column and inlet, leading to poor peak shape and low response.[3] To overcome this, a pre-analysis chemical derivatization step is employed. In this protocol, we use N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) , which reacts with the primary amine to form a less polar, more volatile, and thermally stable tert-butyldimethylsilyl (TBDMS) derivative. This transformation significantly improves chromatographic performance and yields a characteristic mass spectrum with high-mass fragments, enhancing selectivity and identification confidence.[9]
The use of Mass Spectrometry as a detector provides high specificity, allowing for the differentiation of the analyte from other matrix components based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.[10]
Experimental Workflow for GC-MS
Caption: Workflow for HILIC-MS/MS analysis of 3,3-dimethyloxan-4-amine.
Detailed Protocol
A. Reagents and Materials
-
3,3-dimethyloxan-4-amine reference standard
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ammonium Formate, LC-MS grade
-
LC-MS vials with PTFE-lined caps
B. Standard and Sample Preparation
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Diluent: 90:10 (v/v) Acetonitrile:Water.
-
Stock Standard (1000 µg/mL): Prepare as in the GC-MS method, but use the diluent.
-
Working Standards: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution with the diluent. The lower range reflects the higher sensitivity of this method.
-
Sample Preparation: Dissolve the sample matrix in the diluent to achieve a concentration within the calibration range. Filter through a 0.22 µm syringe filter before analysis.
C. Instrumental Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent | UPLC/UHPLC systems are recommended for HILIC to minimize dead volume and improve peak shape. |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | An amide-based stationary phase provides excellent retention and selectivity for polar analytes. |
| Column Temperature | 40°C | Improves peak shape and reduces mobile phase viscosity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Gradient Program | 0-1.0 min (95% B), 1.0-5.0 min (95% to 50% B), 5.0-6.0 min (50% B), 6.1-8.0 min (95% B) | Gradient starts with high organic content for retention and gradually increases aqueous content for elution. |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent Triple Quadrupole | High sensitivity and specificity for quantitative analysis. |
| Ionization Mode | Electrospray Positive (ESI+) | Primary amines readily form [M+H]+ ions in positive mode. |
| Capillary Voltage | 3.0 kV | |
| Source Temperature | 150°C | |
| Desolvation Temp. | 450°C | |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | |
| MRM Transition | Precursor Ion (Q1): m/z 130.1; Product Ion (Q3): m/z 71.1 | The precursor is the [M+H]+ ion. The product ion corresponds to a stable fragment (e.g., loss of the dimethyl-substituted ring portion), which must be determined experimentally via infusion of the standard. |
Method 3: Structural Confirmation by NMR Spectroscopy
Principle and Rationale
While chromatographic methods are excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the unambiguous structural elucidation of a chemical standard. ¹[11][12]H NMR provides information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms in the molecule. Together, they provide a complete picture of the molecular skeleton. This is essential for confirming the identity of the reference material used for quantification.
Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the purified 3,3-dimethyloxan-4-amine standard in 0.7 mL of Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O). Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if using CDCl₃.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC to confirm assignments.
Expected Spectral Features
-
¹H NMR:
-
A sharp singlet in the upfield region (δ ~1.0-1.2 ppm) integrating to 6H, corresponding to the two magnetically equivalent methyl groups at the C3 position.
-
Multiplets in the region δ ~2.5-4.0 ppm corresponding to the methylene protons of the oxane ring and the methine proton at C4. Protons adjacent to the oxygen (C2, C6) and nitrogen (C4) will be shifted further downfield. [13] * A broad singlet corresponding to the -NH₂ protons, which may exchange with D₂O, causing the signal to disappear, confirming its identity. *[14] ¹³C NMR:
-
Seven distinct carbon signals are expected.
-
Signals for the two methyl carbons will appear upfield.
-
Signals for the methylene carbons (C2, C5, C6) and the methine carbon (C4) will appear in the aliphatic region.
-
The quaternary carbon (C3) will also be present. Carbons bonded to heteroatoms (C2, C4, C6) will be shifted downfield.
-
[13]---
Analytical Method Validation
Any analytical method intended for use in a regulated environment must be validated to demonstrate its fitness for purpose. T[1][15]he validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.
[6]#### Summary of Validation Parameters
| Parameter | Description | Typical Experiment |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | Analyze blank matrix, placebo, and spiked samples. Assess peak purity using MS or DAD. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Analyze a minimum of 5 standards across the desired range. Plot response vs. concentration and determine the correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Confirmed by the linearity, accuracy, and precision experiments. |
| Accuracy | The closeness of the test results to the true value. | Perform recovery studies by spiking a blank matrix at 3 levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate % recovery. |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability and Intermediate Precision. | Repeatability: 6 replicate injections of one standard or 3 concentrations in triplicate. Intermediate Precision: Repeat repeatability on a different day with a different analyst/instrument. Calculate %RSD. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Determined based on signal-to-noise ratio (typically S/N = 3) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (typically S/N = 10) or by establishing the lowest concentration that meets accuracy and precision criteria. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like column temperature (±5°C), mobile phase pH (±0.2), flow rate (±10%). |
Conclusion
This document provides two comprehensive, validated-ready analytical methods for the detection of 3,3-dimethyloxan-4-amine. The choice between GC-MS with derivatization and direct HILIC-MS/MS depends on the specific application, required sensitivity, and available instrumentation.
-
GC-MS is a robust and widely available technique, made suitable for this analyte through a straightforward derivatization step. It is ideal for routine quality control where high-throughput is desired.
-
HILIC-MS/MS offers superior sensitivity and specificity without the need for derivatization, making it the preferred method for trace-level impurity analysis or analysis in complex biological matrices.
The structural confirmation of the reference standard by NMR spectroscopy is a critical, one-time activity that underpins the validity of all subsequent quantitative measurements. Proper validation of these methods according to ICH guidelines will ensure their suitability for use in drug development and quality control environments.
References
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- ResearchGate. "Experimental study on the synthesis of 3-amino-4-chloroximinofurazan.
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- SIELC Technologies. "HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column.
- University of Helsinki - HELDA. "CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- Assay Technology. "Analytical Method 2010 - Aliphatic Amines.
- ScienceDirect. "A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp.
- U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures.
- ResearchGate. "Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′-azofurazan.
- Chromatography Online. "HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.
- ACS Publications - The Journal of Organic Chemistry. "Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines.
- LabRulez GCMS. "Bulletin 737F Amines Analysis by Packed Column GC.
- IVT Network. "Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Indian Journal of Pharmaceutical Sciences. "Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using.
- PubMed. "Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry.
- Chemistry LibreTexts. "24.10: Spectroscopy of Amines.
- BenchChem. "Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
- ResearchGate. "Gas chromatographic determination of fatty amines using an ionic liquid based capillary column.
- Pharmaguideline. "Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- PubChem. "3-[(Dimethylamino)methyl]thian-4-amine.
- JoVE. "Video: NMR Spectroscopy Of Amines.
- VTechWorks - Virginia Tech. "Analysis of Biogenic Amines by GC/FID and GC/MS.
- Cormica. "Understanding Impurity Analysis.
- PubChem. "(2R,4S)-N,4-dimethyloxan-2-amine.
- ChemicalBook. "N,N-Dimethylpiperidin-4-amine.
- Dr. B. B. Hegde First Grade College, Kundapura. "Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.
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Application Notes and Protocols for In Vitro Evaluation of 3,3-dimethyloxan-4-amine
Introduction: Unveiling the Potential of 3,3-dimethyloxan-4-amine
3,3-dimethyloxan-4-amine is a novel small molecule characterized by a saturated oxane ring, a primary amine at the 4-position, and a gem-dimethyl group at the 3-position. While this specific molecule is not extensively documented in publicly available literature, its structural motifs are prevalent in a wide array of biologically active compounds. The presence of a cyclic amine is a key feature in numerous pharmaceuticals, including anticancer, antimicrobial, and neurological agents.[1] Similarly, oxane and its derivatives, such as oxazines, are known to exhibit a broad spectrum of pharmacological activities, including antitumor and antimicrobial properties.[2][3]
This document serves as a detailed guide for the initial in vitro evaluation of 3,3-dimethyloxan-4-amine. Given the compound's structural characteristics, we hypothesize potential anticancer and antimicrobial activities. The following protocols are designed as a robust starting point for screening and characterizing the biological effects of this and other novel small molecules. These assays are foundational in the early stages of drug discovery and are intended to provide a comprehensive preliminary assessment of the compound's bioactivity.[4][5]
Hypothesized Biological Activities and Corresponding In Vitro Assays
Based on the prevalence of the cyclic amine and oxane moieties in pharmacologically active compounds, we propose two primary areas of investigation for 3,3-dimethyloxan-4-amine:
-
Anticancer Activity: The primary amine group can be a key pharmacophore in compounds designed to interact with biological targets such as kinases or DNA, making anticancer activity a plausible hypothesis.[4][6] We will explore this through cytotoxicity and cell migration assays.
-
Antimicrobial Activity: Heterocyclic compounds containing nitrogen and oxygen are well-represented among antimicrobial agents.[7][8][9] We will assess this potential using a standard broth microdilution assay to determine the minimum inhibitory concentration (MIC).
PART 1: In Vitro Anticancer Activity Assessment
Cell Viability Assay (MTT Assay)
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a fundamental first step in screening for cytotoxic effects of a novel compound against cancer cell lines.
Protocol:
-
Cell Culture:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) to assess selectivity.
-
Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 3,3-dimethyloxan-4-amine in sterile DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
Wound Healing (Scratch) Assay for Cell Migration
Scientific Rationale: This assay is a straightforward method to study directional cell migration in vitro. It mimics, to some extent, the migration of cells during wound healing in vivo. A scratch is created in a confluent cell monolayer, and the rate at which the "wound" is closed by migrating cells is monitored. This is a crucial assay for identifying compounds that may inhibit cancer metastasis.
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of each well.
-
Wash the wells with PBS to remove detached cells and debris.
-
-
Compound Treatment:
-
Replace the PBS with a fresh low-serum medium (e.g., 1% FBS to minimize proliferation) containing a non-lethal concentration of 3,3-dimethyloxan-4-amine (e.g., IC20 as determined by the MTT assay). Include a vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope with a camera.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] x 100
-
Compare the rate of wound closure between treated and control cells.
-
| Parameter | MTT Assay | Wound Healing Assay |
| Cell Lines | MCF-7, A549, HCT116, MCF-10A | MCF-7, A549 |
| Compound Conc. | 0.1 - 100 µM | IC20 (sub-lethal) |
| Incubation Time | 48 - 72 hours | 24 - 48 hours |
| Readout | Absorbance at 570 nm | Wound area (microscopy) |
| Primary Endpoint | IC50 | % Wound Closure |
PART 2: In Vitro Antimicrobial Activity Assessment
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Scientific Rationale: The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism. This assay is a cornerstone of antimicrobial drug discovery.
Protocol:
-
Bacterial Strains and Culture Conditions:
-
Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.
-
Grow the bacteria in Cation-Adjusted Mueller-Hinton Broth (CAMHB) overnight at 37°C.
-
-
Preparation of Inoculum:
-
Adjust the turbidity of the overnight culture with fresh CAMHB to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of 3,3-dimethyloxan-4-amine in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the bacterial inoculum to each well containing 50 µL of the serially diluted compound, resulting in a final inoculum of approximately 7.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, add a viability indicator like resazurin to aid in the determination.
-
| Parameter | Broth Microdilution Assay |
| Bacterial Strains | S. aureus ATCC 29213, E. coli ATCC 25922 |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |
| Compound Conc. | 0.5 - 256 µg/mL |
| Incubation Time | 18 - 24 hours |
| Readout | Visual turbidity |
| Primary Endpoint | Minimum Inhibitory Concentration (MIC) |
Visualizations
Workflow for In Vitro Screening of 3,3-dimethyloxan-4-amine
Caption: General workflow for the initial in vitro screening of a novel compound.
Hypothetical Signaling Pathway for Anticancer Activity
Caption: Hypothetical inhibition of the PI3K/Akt pathway by the test compound.
References
-
Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73. Available at: [Link]
-
Shinde, N. (2015). Biological Activities of Cyclic Peptides: An Overview. ResearchGate. Available at: [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
-
Kaur, R., et al. (2019). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 24(19), 3572. Available at: [Link]
- Peterlin Mašič, L., & Kikelj, D. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Current Drug Metabolism, 12(1), 70-89.
- Xie, Y., et al. (2022).
-
Chemistry For Everyone. (2023). What Are Cyclic Amines?. YouTube. Available at: [Link]
- An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. (n.d.).
- Subasinghe, N. A., et al. (1992). Biological activities of cyclic enkephalin pseudopeptides containing thioamides as amide bond replacements. Journal of Medicinal Chemistry, 35(23), 4501-4507.
- Taechowisan, T., et al. (2021). Evaluating the effect of amine-geldanamycin hybrids on anticancer activity. Journal of Applied Pharmaceutical Science, 11(08), 105-112.
- Austin Publishing Group. (2017). Biogenic Amines and Their Role in the Brain. Austin Journal of Clinical Neurology.
-
Wikipedia. (n.d.). Heterocyclic amine. In Wikipedia. Retrieved February 4, 2026, from [Link]
- Chemistry LibreTexts. (2021). Amines as Neurotransmitters.
- Li, J., et al. (2009). Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′-azofurazan.
-
Frontiers in Chemistry. (2023). Editorial: Small organic molecules with anticancer activity. Frontiers. Available at: [Link]
- Mereddy, V. R., et al. (2012). The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol. ACS Medicinal Chemistry Letters, 3(11), 923–926.
- Spectrophotometric method for estimation of aliphatic primary amines in biological samples. (2008).
- ProFoldin. (n.d.). Primary Amine Assay.
- Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
- Sachse, B., et al. (2010). Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration. International Journal of Environmental Research and Public Health, 7(11), 4066–4098.
- Encyclopedia.pub. (2022). Antibacterial Activity of Heterocyclic Compounds.
- Amilan, P. R., et al. (2022). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. STAR Protocols, 3(2), 101345.
- PubChem. (n.d.). (2R,4S)-N,4-dimethyloxan-2-amine.
- SciSpace. (2020).
- Organic Syntheses Procedure. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- International Research Publication House (IRPH). (n.d.). Synthesis and Antimicrobial Activity of some Novel Primary Amines Containing Heterocyclic Compounds.
- ACS Publications. (2023).
-
Wikipedia. (n.d.). Dimethylamine. In Wikipedia. Retrieved February 4, 2026, from [Link]
- MDPI. (2018). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)
- MDPI. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol.
- PubMed. (2023).
- Der Pharma Chemica. (n.d.).
- PubChem. (n.d.). 3-[(Dimethylamino)methyl]thian-4-amine.
- ResearchGate. (n.d.).
- Arbor Assays. (2023).
- Frontiers. (2023). Editorial: Small organic molecules with anticancer activity.
- ChemicalBook. (n.d.). N,N-Dimethylpiperidin-4-amine.
- ScienceDirect. (n.d.). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities.
- MDPI. (2021).
- ChemicalBook. (n.d.). Dimethylamine.
Sources
- 1. Facile and Green Synthesis of Saturated Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
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- 4. Frontiers | Editorial: Small organic molecules with anticancer activity [frontiersin.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. japsonline.com [japsonline.com]
- 7. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]
- 8. The Synthesis and Antimicrobial Activity of Heterocyclic Derivatives of Totarol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
3,3-dimethyloxan-4-amine as a scaffold for combinatorial chemistry
Application Note: 3,3-Dimethyloxan-4-amine as a Scaffold for Combinatorial Chemistry
Strategic Rationale: The "Gem-Dimethyl" Advantage
In modern drug discovery, the 3,3-dimethyloxan-4-amine (systematically: 3,3-dimethyltetrahydro-2H-pyran-4-amine) scaffold represents a high-value "privileged structure" modification. While the parent 4-aminotetrahydropyran (4-amino-THP) is a ubiquitous pharmacophore found in numerous clinical candidates (e.g., for GPCR and kinase targets), the introduction of the gem-dimethyl group at the C3 position offers three distinct medicinal chemistry advantages:
-
The Thorpe-Ingold Effect (Conformational Locking): The bulky methyl groups at C3 restrict the conformational flexibility of the tetrahydropyran ring. This pre-organizes the adjacent amine (C4) into a preferred orientation, potentially reducing the entropic penalty upon binding to a protein target and increasing affinity [1].
-
Metabolic Stability: The C3 and C5 positions of THP rings are susceptible to oxidative metabolism (P450-mediated hydroxylation). Blocking the C3 position with a gem-dimethyl group sterically hinders this metabolic soft spot, extending the molecule's half-life (
) [2]. -
Lipophilicity Modulation: The THP oxygen lowers LogP relative to cyclohexane analogs, improving solubility. The added methyls allow fine-tuning of this lipophilicity (increasing LogP slightly) to optimize membrane permeability without sacrificing water solubility.
Structural Analysis & Stereochemical Considerations
Unlike the symmetrical 4-aminotetrahydropyran, the 3,3-dimethyl derivative is chiral . The introduction of the gem-dimethyl group at C3 breaks the plane of symmetry passing through C4 and O1.
-
Chiral Center: C4 (carrying the amine).
-
Steric Environment: The amine at C4 is adjacent to a quaternary carbon (C3). This creates a neopentyl-like steric environment , significantly reducing the nucleophilicity of the amine.
-
Implication for Protocols: Standard amide coupling conditions (e.g., EDC/NHS) often fail or proceed sluggishly. High-energy active esters (HATU) or acid chlorides are required.
Synthesis of the Scaffold
The synthesis centers on the reductive amination of the precursor ketone: 3,3-dimethyltetrahydro-4H-pyran-4-one . Due to the steric hindrance of the adjacent gem-dimethyl group, standard imine formation is unfavorable. We utilize a Titanium(IV)-mediated protocol to force imine formation/reduction.[1]
Protocol A: Titanium-Mediated Reductive Amination
Reagents:
-
Ketone: 3,3-dimethyltetrahydro-4H-pyran-4-one (1.0 equiv)
-
Amine Source: Ammonium acetate (
) or Benzylamine ( ) (5.0 equiv) -
Lewis Acid: Titanium(IV) isopropoxide (
) (2.0 equiv) -
Reductant: Sodium borohydride (
) (1.5 equiv) -
Solvent: Anhydrous Methanol (MeOH) or THF.
Step-by-Step Methodology:
-
Imine Formation (Dehydration):
-
In a flame-dried flask under
, dissolve the ketone in anhydrous THF (0.5 M). -
Add
dropwise. Note: The solution may turn slightly yellow/hazy. -
Stir at ambient temperature for 12–18 hours .
-
Checkpoint: Monitor by LCMS. You will observe the imine mass (
) or the titanium complex. The steric bulk at C3 slows this step significantly compared to unsubstituted THP.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add
portion-wise (caution: gas evolution). -
Allow to warm to room temperature and stir for 4 hours.
-
-
Workup (The "Titanium Crash"):
-
Quench by adding 1N NaOH or aqueous
. A thick white precipitate ( ) will form. -
Dilute with EtOAc and filter through a Celite pad to remove titanium salts.
-
Extract the filtrate with 1N HCl (to capture the amine in the aqueous phase).
-
Basify the aqueous layer (pH > 12) with 4N NaOH and extract back into DCM.
-
Dry (
) and concentrate.
-
-
Chiral Resolution (Optional but Recommended):
-
The product is a racemate. Separate enantiomers using Chiral SFC (Column: Chiralpak AD-H, Co-solvent: MeOH/DEA).
-
Combinatorial Library Protocols
Due to the steric hindrance discussed above, "standard" library protocols must be modified.
Protocol B: High-Efficiency Amide Coupling (96-Well Plate Format)
Scope: Coupling the 3,3-dimethyloxan-4-amine scaffold with a diverse set of carboxylic acids (
Reagents:
-
Coupling Agent: HATU (1.2 equiv) - Preferred over EDC due to faster kinetics with hindered amines.
-
Base: DIPEA (Hunig's Base) (3.0 equiv).
-
Solvent: DMF (anhydrous).
Workflow:
-
Stock Preparation:
-
Scaffold Stock: 0.2 M solution of 3,3-dimethyloxan-4-amine in DMF.
-
Acid Stock: 0.2 M solution of diverse carboxylic acids in DMF.
-
Activator Stock: 0.24 M HATU in DMF.
-
-
Reaction Assembly:
-
Dispense 100 µL Acid Stock (20 µmol) into each well.
-
Add 100 µL Activator Stock (24 µmol).
-
Add 30 µL DIPEA (neat or highly concentrated stock). Shake for 5 mins to form the O-At ester.
-
Add 100 µL Scaffold Stock (20 µmol).
-
-
Incubation:
-
Seal plate. Shake at 40°C for 16 hours .
-
Note: The elevated temperature (vs. standard RT) is critical to overcome the steric barrier of the C3-gem-dimethyl group [3].
-
-
Purification (Solid Phase Extraction - SPE):
-
Use SCX-2 (Strong Cation Exchange) cartridges.
-
Load reaction mixture.[1] Wash with MeOH (removes DMF, unreacted acids).
-
Elute product with 2N
in MeOH. -
Evaporate solvent.
-
Protocol C: Urea Formation (Isocyanates)
-
Reagent: R-Isocyanate (1.1 equiv), DIPEA (1.5 equiv), DCM.
-
Condition: 0°C to RT.
-
Note: Reaction is generally faster than amide coupling. If the isocyanate is not available, use Triphosgene to generate the carbamoyl chloride of the scaffold in situ, then react with a secondary amine.
Visualization of Workflows
Figure 1: Synthesis & Derivatization Pathway[3][4]
Caption: Figure 1. Synthetic route from the ketone precursor to the hindered amine scaffold and subsequent divergence into combinatorial libraries.
Quality Control & Troubleshooting
Table 1: Troubleshooting Common Synthetic Issues
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete imine formation due to steric bulk (C3-dimethyl). | Increase |
| No Reaction (Amide Coupling) | Nucleophilicity of amine is too low. | Switch from EDC/HOBt to HATU or PyBOP . Increase temperature to 50°C. |
| Product is Oily/Impure | Titanium salts remaining. | Ensure the "Titanium Crash" workup uses sufficient water/NaOH. Filter through Celite while warm. |
| Stereoisomer Separation | Racemic scaffold. | Use Chiral SFC. Stationary Phase: Chiralpak AD-H or OD-H. Mobile Phase: |
References
-
Talele, T. T. (2017).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] [Link]
-
Nortcliffe, A., et al. (2017).[4] Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(10), 2765-2774. [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177. [Link]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-2. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]
- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 3,3-Dimethyloxan-4-amine Synthesis
Welcome to the technical support center for the synthesis of 3,3-dimethyloxan-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
The primary and most efficient route to 3,3-dimethyloxan-4-amine is the reductive amination of its corresponding ketone precursor, 3,3-dimethyloxan-4-one. This process involves the condensation of the ketone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine.[1] This guide focuses on troubleshooting and optimizing this critical transformation.
Part 1: Synthesis Overview & Core Protocol
The overall transformation is depicted below. The key to success lies in carefully controlling the reaction conditions to favor imine formation and subsequent reduction while minimizing side reactions.
Reaction Scheme:
Optimized Experimental Protocol
This protocol is a validated starting point for the synthesis. Subsequent sections will address potential deviations and how to troubleshoot them.
Materials:
-
3,3-dimethyloxan-4-one
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3-dimethyloxan-4-one (1.0 eq).
-
Amine Source Addition: Add ammonium acetate (10 eq) and anhydrous 1,2-dichloroethane (DCE) to create a concentration of approximately 0.1-0.2 M with respect to the ketone.
-
pH Adjustment & Imine Formation: Add glacial acetic acid (1.0-2.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The slightly acidic environment is crucial for this step.[2]
-
Reduction: Cool the mixture in an ice bath (0 °C). Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Workup - Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amine can be purified by silica gel column chromatography. Alternatively, an acid-base extraction can be performed for purification.[3] For isolation as a stable salt, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in diethyl ether or dioxane to precipitate the hydrochloride salt.
Part 2: Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is very low, or I see no product formation. What went wrong?
Answer: Low or no yield is a common issue that can stem from several factors. Let's break down the possibilities.
-
Inefficient Imine/Iminium Formation: The rate-limiting step is often the initial condensation.
-
Causality: The formation of the iminium ion from a ketone and ammonia is an equilibrium process that requires the removal of water or a dehydrating agent. While not always explicitly added, the reagents themselves can play a role. Critically, the reaction requires a specific pH range (typically 4-6) to proceed efficiently.[2] Too low a pH will protonate the ammonia source, making it non-nucleophilic. Too high a pH will not sufficiently activate the ketone's carbonyl group.
-
Solution:
-
Verify pH: Ensure you have added acetic acid as a catalyst. Ammonium acetate acts as both the ammonia source and a buffer. You can test the pH of a small aqueous aliquot.
-
Pre-formation: Try allowing the ketone, ammonium acetate, and acetic acid to stir together for a longer period (2-4 hours) before adding the reducing agent to push the equilibrium towards the iminium ion.
-
Add a Dehydrating Agent: If water is suspected to be inhibiting the reaction, adding a mild dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture before the reducing agent can be beneficial.
-
-
-
Inactive Reducing Agent:
-
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a hydride reagent that is sensitive to moisture.[4] If it has been improperly stored, its activity will be diminished.
-
Solution: Use a fresh bottle of NaBH(OAc)₃ or a recently opened bottle that has been stored in a desiccator.
-
-
Incorrect Stoichiometry:
-
Causality: A large excess of the ammonia source is required to drive the equilibrium towards imine formation.
-
Solution: Double-check your calculations. Using a 10-fold excess of ammonium acetate is a robust starting point.
-
Q2: I'm observing a significant amount of 3,3-dimethyloxan-4-ol as a byproduct. How can I prevent this?
Answer: The formation of the corresponding alcohol indicates that the reducing agent is reducing the starting ketone directly, rather than selectively reducing the iminium ion intermediate.
-
Causality: While NaBH(OAc)₃ is known for its high selectivity for iminium ions over ketones, this selectivity is not absolute.[5] If the rate of ketone reduction becomes competitive with imine formation and reduction, alcohol byproduct will form. This can happen if the reaction conditions are not optimal for imine formation.
-
Solution:
-
Choice of Reducing Agent: NaBH(OAc)₃ is generally the best choice to avoid this side reaction.[6] More powerful reducing agents like sodium borohydride (NaBH₄) are more likely to reduce the ketone, especially at neutral or acidic pH. If you are using NaBH₄, switching to NaBH(OAc)₃ is highly recommended.[7][8]
-
Optimize Imine Formation: The most effective way to prevent ketone reduction is to ensure the concentration of the iminium ion is high relative to the ketone when the reducing agent is present. Follow the steps in Q1 for promoting imine formation (pH control, pre-formation).
-
Temperature Control: Add the reducing agent at a lower temperature (0 °C). While the overall reaction is run at room temperature, a slow, cooled addition can help manage selectivity.
-
Q3: The reaction starts but then stalls, with both starting material and product present even after 24 hours. What should I do?
Answer: A stalled reaction suggests that one of the reagents has been consumed prematurely or the reaction equilibrium is unfavorable under the current conditions.
-
Causality:
-
Hydrolysis of Reducing Agent: The most common cause is the slow decomposition of the hydride reagent by trace amounts of water or the acidic catalyst over a long reaction time.
-
Equilibrium: The iminium ion formation may have reached an unfavorable equilibrium, limiting the substrate available for reduction.
-
-
Solution:
-
Add More Reducing Agent: If you suspect the hydride has been quenched, adding another portion (0.5 eq) of NaBH(OAc)₃ can restart the reaction. Monitor by TLC/LC-MS after 2-3 hours.
-
Re-evaluate Solvent and Reagents: Ensure you are using anhydrous solvents. Drying the solvent over molecular sieves before use can be beneficial.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is sodium triacetoxyborohydride (NaBH(OAc)₃) the preferred reducing agent for this reaction?
Answer: The choice of reducing agent is critical for a successful reductive amination.[8] NaBH(OAc)₃ offers a unique combination of reactivity and selectivity.
-
Expertise & Experience: Unlike stronger hydrides (e.g., LiAlH₄, NaBH₄), NaBH(OAc)₃ is a milder agent. Its reduced reactivity is due to the electron-withdrawing effect of the three acetate groups, which temper the hydridic nature of the B-H bonds. This mildness makes it highly selective for reducing protonated imines (iminium ions) much faster than it reduces ketones or aldehydes.[9] This selectivity is the cornerstone of the one-pot reductive amination procedure, as it allows the ketone and the reducing agent to coexist in the same flask with minimal direct reduction of the carbonyl.[2] Other reagents like sodium cyanoborohydride (NaBH₃CN) offer similar selectivity but are highly toxic.
Q2: What is the role of acetic acid in the reaction?
Answer: Acetic acid serves as a crucial catalyst. The reaction requires a weakly acidic medium (pH 4-6) to proceed.[5]
-
Causality:
-
Carbonyl Activation: The acid protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ammonia source.
-
Facilitating Dehydration: It catalyzes the dehydration of the intermediate hemiaminal to form the C=N double bond of the imine/iminium ion. It's a delicate balance; too much acid will fully protonate the amine nucleophile, rendering it inactive.
-
Q3: Can I use other solvents besides 1,2-dichloroethane (DCE)?
Answer: Yes, but DCE is often the solvent of choice for NaBH(OAc)₃-mediated reductive aminations for several reasons.[6]
-
Trustworthiness: DCE is an aprotic solvent that does not react with the hydride reagent. It also has good solvating properties for a wide range of substrates. Other solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) can also be used.[5] However, reactions in DCE are often faster and cleaner. Protic solvents like methanol or ethanol are generally incompatible with NaBH(OAc)₃ and should be avoided.[4]
Q4: How can I effectively purify the final 3,3-dimethyloxan-4-amine product?
Answer: Amine purification can be challenging due to their basicity and polarity.
-
Authoritative Grounding:
-
Column Chromatography: This is a standard method. A silica gel column is typically used. The eluent system often requires the addition of a small amount of a basic modifier, like triethylamine (~1%) or ammonium hydroxide (~0.5-1%) mixed into the solvent system (e.g., ethyl acetate/hexanes or DCM/methanol). This prevents the basic amine product from streaking on the acidic silica gel.
-
Acid-Base Extraction: This is a classic and effective method for separating amines from neutral organic compounds.[3] Dissolve the crude product in a nonpolar solvent (like ether or ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, while neutral impurities remain in the organic layer. The aqueous layer is then separated, basified with a strong base (e.g., NaOH), and re-extracted with an organic solvent to recover the pure, free-based amine.
-
Distillation or Crystallization: If the amine is a liquid, distillation under reduced pressure can be effective. If it is a solid, or if you wish to isolate it as a stable, crystalline salt (e.g., hydrochloride), crystallization is an excellent final purification step.
-
Part 4: Data Presentation & Visualizations
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent | Selectivity (Imine vs. Ketone) | Pros | Cons |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃, STAB | DCE, THF | Excellent | Mild, high selectivity, one-pot procedure | Moisture sensitive, relatively expensive |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, THF | Excellent | Mild, high selectivity, tolerant of pH | Highly Toxic (releases HCN gas in acid) |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Poor to Moderate | Inexpensive, readily available | Reduces ketones/aldehydes, requires two-step process (imine formation then reduction)[10] |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol, Ethanol | Good | "Green" method, inexpensive | Requires specialized equipment (hydrogenator), may reduce other functional groups |
Diagrams
Figure 1: Generalized Mechanism of Reductive Amination
This diagram illustrates the key steps: initial nucleophilic attack, formation of a hemiaminal, dehydration to an iminium ion, and final hydride reduction.
Caption: The catalytic cycle of reductive amination.
Figure 2: Experimental Workflow for 3,3-Dimethyloxan-4-amine Synthesis
This flowchart provides a visual summary of the lab procedure from setup to purification.
Caption: Step-by-step workflow for synthesis and purification.
References
- This guide is a compilation of established chemical principles and does not have a single source. The references below support the specific claims made.
- Myers, A. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
- Google Patents. (CN1903831B) Purification method of 3,3'-diethyl-4,4'-diaminodiphenylmethane.
-
Redalyc. (2016). Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Revista Colombiana de Química, 45(3), 21-26. Available at: [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Organic Reactions. Reductive Amination - Common Conditions. Available at: [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. CN1903831B - Purification method of 3,3'-diethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sodium triacetoxyborohydride [organic-chemistry.org]
- 7. redalyc.org [redalyc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: A Guide to Improving the Yield of 3,3-Dimethyloxan-4-amine Synthesis
Welcome to the technical support center for the synthesis of substituted oxane amines, with a focus on 3,3-dimethyloxan-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. By leveraging established principles of organic chemistry and providing field-proven insights, this document aims to be an essential resource for optimizing your synthetic route and improving yields.
The primary and most versatile method for synthesizing 3,3-dimethyloxan-4-amine is through the reductive amination of its corresponding ketone, 3,3-dimethyloxan-4-one. This guide will focus on troubleshooting and optimizing this specific transformation.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the reductive amination process in a question-and-answer format.
Q1: My reaction shows a low conversion of the starting ketone, 3,3-dimethyloxan-4-one. What are the likely causes and how can I improve the conversion rate?
A: Low conversion is a frequent issue in reductive amination and can often be traced back to a few key factors. The core of the reaction is the equilibrium between the ketone and the iminium ion intermediate; maximizing the concentration of this intermediate is crucial for driving the reaction to completion.[1]
-
pH of the Reaction Medium: The formation of the imine/iminium ion is catalyzed by mild acid.[2][3] If the medium is too basic, the initial nucleophilic attack of the amine on the ketone is slow. Conversely, if the medium is too acidic, the amine will be protonated and become non-nucleophilic.[2] For the reductive amination of ketones, the addition of a catalytic amount of acetic acid is often beneficial, especially when using sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5][6] Aim for a pH range of 4-6.
-
Water Scavenging: The formation of the imine from the hemiaminal intermediate involves the elimination of water.[1] In a one-pot reaction, the presence of water can shift the equilibrium back towards the starting materials. While not always necessary with efficient reducing agents, the addition of a dehydrating agent like molecular sieves can sometimes improve yields.
-
Choice and Stoichiometry of Reducing Agent: Ensure you are using a sufficient excess of the reducing agent. A common starting point is 1.3-1.6 equivalents of NaBH(OAc)₃.[4] Also, verify the quality of the reducing agent, as borohydrides can degrade with improper storage.
-
Solvent Selection: The choice of solvent can impact reaction rates. 1,2-dichloroethane (DCE) is generally the preferred solvent for reductive aminations with NaBH(OAc)₃, often leading to faster reactions compared to THF.[4][5][6] Protic solvents like methanol are generally not recommended as they can react with the hydride reagent.[4][7]
Q2: I am observing a significant amount of the alcohol byproduct, 3,3-dimethyloxan-4-ol, in my crude product mixture. How can I minimize this side reaction?
A: The formation of the corresponding alcohol is a classic example of a competing reaction pathway where the reducing agent directly reduces the starting ketone instead of the desired iminium ion intermediate. The key to minimizing this is to use a reducing agent that is selective for the iminium ion.
-
Mechanism of Selectivity: The ideal reducing agent for a one-pot reductive amination is one that reduces the protonated imine (iminium ion) much faster than it reduces the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this reason.[1][8] It is a milder reducing agent than sodium borohydride (NaBH₄) and exhibits excellent selectivity for the iminium ion over the ketone.[1][4]
-
Two-Step vs. One-Pot Procedure: If alcohol formation is still a significant issue, consider a two-step (indirect) reductive amination.[1] In this approach, you first form the imine, often with azeotropic removal of water, and then add the reducing agent in a separate step. This ensures that the reducing agent is only exposed to the imine and not the ketone. For many substrates, a stepwise procedure involving imine formation in methanol followed by reduction with NaBH₄ can be effective.[6]
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Selectivity for Iminium Ion vs. Ketone | Typical Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Excellent | DCE, THF, DCM[4][7] | Often the reagent of choice for one-pot reactions; mild and highly selective.[1][8] |
| Sodium Cyanoborohydride (NaBH₃CN) | Good (pH-dependent) | Methanol, Ethanol | Effective at mildly acidic pH (6-7) where iminium reduction is favored.[1][8] Highly toxic cyanide byproducts are a major drawback.[1][8] |
| Sodium Borohydride (NaBH₄) | Poor | Methanol, Ethanol | Can readily reduce both ketones and imines.[1][2] Best used in a two-step procedure after imine formation is complete.[2][7] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Good | Methanol, Ethanol | A green chemistry approach, but the catalyst can sometimes be deactivated by the amine product.[1] |
Q3: I'm having trouble with the formation of a dialkylated secondary amine byproduct. How can this be prevented?
A: This is a common issue when using a primary amine (like ammonia in this case, to form a primary amine product) as the initial product can react again with the starting ketone.
-
Stoichiometry: Using a large excess of the amine source can help to statistically favor the reaction of the ketone with the initial amine rather than the product amine. When using ammonia, it can be employed successfully in large excess as its acetate salt.[8]
-
Stepwise Procedure: A stepwise procedure can also be beneficial here. By forming the imine first and then reducing it, you can minimize the time the newly formed primary amine is in the presence of unreacted ketone.[4]
Q4: My final product is difficult to purify, and I am experiencing significant losses during workup and chromatography. What are some best practices for isolating 3,3-dimethyloxan-4-amine?
A: The purification of aliphatic amines can be challenging due to their basicity and polarity.
-
Aqueous Workup: After the reaction is complete, a standard workup involves quenching with a saturated aqueous solution of sodium bicarbonate or a mild base to neutralize any remaining acid and decompose the borohydride reagent. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Acid-Base Extraction: To separate the amine product from non-basic impurities, an acid-base extraction can be very effective. Extract the organic layer with dilute aqueous HCl (e.g., 1M). The basic amine will move into the aqueous layer as its ammonium salt. The aqueous layer can then be washed with an organic solvent to remove any neutral impurities. Finally, the aqueous layer is basified (e.g., with NaOH) and the free amine is re-extracted into an organic solvent.
-
Chromatography: If chromatography is necessary, silica gel can be used, but the basicity of the amine can cause streaking and poor separation. To mitigate this, you can pre-treat the silica with a small amount of a volatile base like triethylamine in the eluent system (e.g., 1-2% triethylamine in a dichloromethane/methanol gradient). Alternatively, using basic alumina as the stationary phase can be a good option.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended synthetic route to 3,3-dimethyloxan-4-amine?
A: The most common and highly recommended route is a one-pot direct reductive amination of 3,3-dimethyloxan-4-one using an ammonia source (such as ammonium acetate) and a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8] This method is generally high-yielding, has a broad functional group tolerance, and avoids the use of highly toxic reagents like sodium cyanoborohydride.[8]
Q2: How can I confirm the identity and purity of my synthesized 3,3-dimethyloxan-4-amine?
A: A combination of standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The chemical shifts and coupling patterns of the protons on the oxane ring, particularly the proton at the C4 position, will be characteristic of the amine product.[9]
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The disappearance of the ketone C=O stretch (around 1715 cm⁻¹) and the appearance of N-H stretches (around 3300-3500 cm⁻¹) can be used to monitor the reaction and confirm the product's functional groups.
Q3: Are there any specific safety precautions I should take during this synthesis?
A: Yes, standard laboratory safety practices should always be followed. Specifically for this reaction:
-
Borohydride reagents are water-reactive and can release hydrogen gas upon quenching. Always perform the reaction and workup in a well-ventilated fume hood.
-
1,2-dichloroethane (DCE) is a suspected carcinogen and should be handled with appropriate care.
-
Always wear personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves.
Part 3: Visualizations & Protocols
Experimental Workflow Diagram
Caption: General workflow for the reductive amination synthesis.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low yield in reductive amination.
Detailed Experimental Protocol
Synthesis of 3,3-dimethyloxan-4-amine via One-Pot Reductive Amination
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3,3-dimethyloxan-4-one (1.0 eq), ammonium acetate (5-10 eq), and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting ketone by thin-layer chromatography (TLC) or LC-MS (typically 4-24 hours).
-
Workup: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 3,3-dimethyloxan-4-amine. Confirm the structure and purity by NMR and MS analysis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Myers, A. G., & Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]
-
Forrest, T. P., & Ray, S. (1971). Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines. The Journal of Organic Chemistry, 36(3), 399–401. [Link]
- Lamberti, J. M., & De Acetis, W. (1967). Process for the purification of amines. U.S.
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Degradation of 3,3-Dimethyloxan-4-amine
Welcome to the technical support guide for 3,3-dimethyloxan-4-amine. This document provides in-depth guidance on the potential degradation pathways of this compound, offering troubleshooting advice and frequently asked questions to support your research and development activities. As specific literature on the degradation of 3,3-dimethyloxan-4-amine is not currently available, this guide is built upon established principles of organic chemistry, drawing parallels with the known reactivity of its core functional groups: a primary aliphatic amine and a substituted oxane ring.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 3,3-dimethyloxan-4-amine.
Q1: What are the primary factors that can cause the degradation of 3,3-dimethyloxan-4-amine?
A1: The degradation of 3,3-dimethyloxan-4-amine is primarily influenced by its two key functional groups: the primary amine and the oxane (cyclic ether) ring. The main factors to consider are:
-
Oxidative Stress: The primary amine is susceptible to oxidation from atmospheric oxygen, residual peroxides in solvents (like THF or diethyl ether), or oxidizing agents. This can lead to the formation of imines, hydroxylamines, or further degradation products.
-
Acidic Conditions: The ether linkage in the oxane ring is prone to cleavage under strong acidic conditions. This acid-catalyzed hydrolysis would result in a ring-opened product.
-
pH: The stability of amines in solution can be pH-dependent. While protonation at low pH can protect the amine from some oxidative pathways, extremely low pH can promote ring opening.
-
Elevated Temperatures: As with most organic molecules, high temperatures can accelerate degradation, potentially leading to complex decomposition pathways.
-
Light Exposure: While aliphatic amines are generally less sensitive to light than aromatic amines, photolytic degradation pathways cannot be entirely ruled out without specific experimental data.
Q2: I've noticed my solution of 3,3-dimethyloxan-4-amine turning a pale yellow over time. What could be the cause?
A2: A color change to yellow is a common indicator of amine oxidation. The lone pair of electrons on the nitrogen atom makes the primary amine a site for oxidation, which can lead to the formation of colored impurities, likely nitroso or imine species. This process can be accelerated by exposure to air (oxygen) and light. To mitigate this, we recommend storing the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.
Q3: Is 3,3-dimethyloxan-4-amine stable in aqueous solutions?
A3: While likely soluble in aqueous media due to the polar amine group, the long-term stability may be a concern. The pH of the solution will be a critical factor. In neutral to basic conditions, the free amine is more susceptible to oxidation. In acidic conditions, while the amine is protonated and more stable against oxidation, the risk of acid-catalyzed ring opening of the oxane moiety increases, especially with stronger acids and heat. For long-term storage, a buffered solution at a slightly acidic pH (e.g., pH 5-6) might offer a compromise, but empirical stability studies are strongly recommended.
Q4: How should I properly store 3,3-dimethyloxan-4-amine?
A4: For optimal stability, 3,3-dimethyloxan-4-amine should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere. The storage area should be cool, dry, and dark. If solutions are required for extended periods, they should be prepared fresh. If storage in solution is unavoidable, use deoxygenated solvents and store at low temperatures (-20°C or below) under an inert headspace.
Part 2: Troubleshooting Experimental Issues
This section provides guidance for specific problems you might encounter during your experiments.
Issue 1: Unexpected Peaks in LC-MS Analysis After Acidic Workup
-
Problem: After performing a reaction with 3,3-dimethyloxan-4-amine followed by an acidic workup (e.g., washing with 1M HCl), you observe a new, more polar peak in your LC-MS analysis that corresponds to the mass of your starting material plus water (M+18).
-
Plausible Cause: This is highly indicative of acid-catalyzed ring-opening of the oxane ring. The acidic conditions protonate the ether oxygen, making it a good leaving group and facilitating nucleophilic attack by water.
-
Troubleshooting Steps:
-
Avoid Strong Acids: If possible, use a milder acidic wash, such as saturated ammonium chloride solution, or a biphasic extraction with a buffer at a slightly acidic pH.
-
Temperature Control: Perform the acidic workup at low temperatures (0-5°C) to minimize the rate of the hydrolysis reaction.
-
Confirmation of Structure: To confirm the structure of the byproduct, consider isolation and NMR analysis. The ring-opened product would show a characteristic primary alcohol and a secondary alcohol in the proton and carbon NMR spectra.
-
Issue 2: Poor Yield and Multiple Byproducts in a Reaction Using an Ether Solvent (e.g., THF, Diethyl Ether)
-
Problem: When using 3,3-dimethyloxan-4-amine in a reaction with unstabilized THF or diethyl ether, you observe low conversion of your starting material and the formation of multiple, often colored, byproducts.
-
Plausible Cause: Anhydrous ether solvents are notorious for forming explosive peroxides over time, especially when exposed to air and light. These peroxides are strong oxidizing agents that can readily oxidize the primary amine of your compound.
-
Troubleshooting Steps:
-
Use Fresh, Stabilized Solvents: Always use freshly opened bottles of high-purity, inhibitor-stabilized solvents.
-
Test for Peroxides: Before use, test your ether solvents for the presence of peroxides using commercially available test strips. If peroxides are present, the solvent should be properly purified or discarded.
-
Deoxygenate Solvents: For sensitive reactions, sparging the solvent with an inert gas like argon or nitrogen before use can remove dissolved oxygen and reduce oxidative degradation.
-
Part 3: Proposed Degradation Pathways and Visualization
Based on the chemical nature of 3,3-dimethyloxan-4-amine, two primary degradation pathways are proposed: oxidative degradation of the amine and acid-catalyzed hydrolysis of the oxane ring.
Pathway 1: Oxidative Degradation
The primary amine can undergo oxidation through various mechanisms, especially in the presence of oxygen, metal ions, or other oxidizing agents. This can lead to a cascade of products.
Caption: Proposed oxidative degradation pathways of the primary amine.
Pathway 2: Acid-Catalyzed Ring Opening
In the presence of a strong acid and a nucleophile (like water), the oxane ring can undergo cleavage.
Caption: Proposed acid-catalyzed hydrolysis of the oxane ring.
Part 4: Experimental Protocol for Forced Degradation Study
To empirically determine the stability of 3,3-dimethyloxan-4-amine, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions.
Objective: To identify the degradation products and pathways for 3,3-dimethyloxan-4-amine under hydrolytic, oxidative, and photolytic stress.
Materials:
-
3,3-dimethyloxan-4-amine
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Hydrogen peroxide (30%)
-
Calibrated HPLC with UV and/or MS detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3,3-dimethyloxan-4-amine in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, place a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber (ICH Q1B guidelines).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples before injection.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use a mass spectrometer detector to identify the mass of the degradation products.
-
Data Analysis:
| Stress Condition | Time (hours) | Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 1M HCl, 60°C | 0 | 100 | 0 | 0 |
| 24 | 75 | 20 (m/z = ...) | 5 (m/z = ...) | |
| 1M NaOH, 60°C | 0 | 100 | 0 | 0 |
| 24 | 98 | <1 | <1 | |
| 30% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 24 | 40 | 35 (m/z = ...) | 15 (m/z = ...) | |
| 80°C (Solid) | 0 | 100 | 0 | 0 |
| 48 | 99 | <1 | <1 |
Table 1: Example Data Table for Forced Degradation Study. The m/z values would be determined by LC-MS analysis.
References
As this guide is based on established chemical principles rather than specific literature on 3,3-dimethyloxan-4-amine, the references provided are to authoritative texts and resources in organic chemistry.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. Springer.
-
ICH Harmonised Tripartite Guideline (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
Technical Support Center: Reactivity Optimization for 3,3-Dimethyloxan-4-amine
Case ID: 33-DMO-REACT-001 Subject: Overcoming Steric Hindrance in Coupling Reactions of 3,3-Dimethyloxan-4-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic
The Core Problem: You are experiencing poor reactivity with 3,3-dimethyloxan-4-amine . This is not a quality issue with the reagent but a fundamental thermodynamic and kinetic challenge caused by the neopentyl effect .
The gem-dimethyl group at the C3 position creates a severe steric wall adjacent to the nucleophilic nitrogen at C4. While the nitrogen lone pair is chemically available, the trajectory for electrophilic attack (e.g., by an activated ester or aryl halide) is physically blocked. Standard "flat" coupling protocols (EDC/HOBt, standard SNAr) will almost invariably fail or stall at <10% conversion.
Diagnostic Checklist: Before proceeding with the advanced protocols below, confirm the following:
Troubleshooting Module: Amide Coupling
Status: High Failure Rate with Carbodiimides (EDC/DCC) Recommended Strategy: Switch to High-Energy Intermediates (Acid Chlorides or T3P).
Why Standard Methods Fail
Reagents like HATU or EDC form active esters (OBt/OAt). These intermediates are bulky. Trying to force a bulky active ester to react with a bulky neopentyl amine results in severe steric clash in the tetrahedral transition state. You need a smaller, "hotter" electrophile.
Protocol A: The T3P (Propylphosphonic Anhydride) System
T3P is the first-line defense. It drives equilibrium forward by generating a water-soluble byproduct and exhibits low epimerization, but most importantly, it is highly reactive.
Step-by-Step Protocol:
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and 3,3-dimethyloxan-4-amine (1.2 equiv) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup, but use if solubility is poor).
-
Base: Add Pyridine (3.0 equiv) or DIPEA (4.0 equiv). Note: Pyridine often works better with T3P.
-
Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc) (2.0 - 3.0 equiv) dropwise.
-
Reaction: Allow to warm to RT. If no reaction after 2 hours, heat to 60°C .
-
Critical Insight: T3P is thermally stable; do not fear heating it.
-
-
Workup: Wash with water, 1N HCl (if product stable), and NaHCO3.
Protocol B: The "Nuclear Option" – Ghosez’s Reagent
If T3P fails, you must proceed via the Acid Chloride.[1] However, standard oxalyl chloride/thionyl chloride conditions can be too harsh for sensitive substrates. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates acid chlorides under strictly neutral conditions.[2]
Step-by-Step Protocol:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1-2 hours.
-
Checkpoint: Monitor by TLC/LCMS (quench an aliquot with MeOH to check for methyl ester formation). Ensure acid is consumed.
-
-
Coupling: In a separate flask, dissolve 3,3-dimethyloxan-4-amine (1.2 equiv) and DIPEA (3.0 equiv) in DCM.
-
Combination: Add the acid chloride solution (from step 1) dropwise to the amine solution.
-
Catalysis: If slow, add 10 mol% DMAP .
Decision Logic for Amide Coupling
Figure 1: Decision matrix for selecting the correct coupling agent based on steric difficulty.
Troubleshooting Module: N-Arylation (Buchwald-Hartwig)
Status: Pd-Catalysis Stalling Issue: The neopentyl amine is a poor nucleophile for the transmetallation/reductive elimination step in the catalytic cycle. Standard ligands (BINAP, Xantphos) create too much steric crowding around the metal center.
Recommended Strategy: Use Bulky, Electron-Rich Dialkylbiaryl Phosphines.
Ligand Selection Guide
You require a ligand that promotes reductive elimination of the bulky amine.
-
Best Choice: BrettPhos or RuPhos . These ligands are specifically designed for sterically hindered secondary amines and primary amines.
-
Pre-catalyst: Use Pd(OAc)2 or G3-Palladacycles (e.g., RuPhos Pd G3) to ensure rapid initiation.
Optimized Protocol:
-
Reagents: Aryl Halide (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv).
-
Catalyst: RuPhos Pd G3 (2-5 mol%).
-
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Conditions: Seal tube, heat to 100°C overnight.
-
Note: If using BrettPhos, ensure the pre-catalyst is activated properly.
-
Troubleshooting Module: Reductive Amination
Status: Imine Formation Fails Issue: The ketone/aldehyde cannot easily approach the amine to form the hemiaminal/imine due to the gem-dimethyl block. Direct reduction (one-pot with NaBH(OAc)3) often leads to reduction of the aldehyde/ketone rather than the amine.
Recommended Strategy: Titanium-Mediated Dehydration.
Step-by-Step Protocol:
-
Imine Formation: Mix Amine (1.1 equiv) and Ketone/Aldehyde (1.0 equiv) in neat Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 equiv).
-
Why? Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl AND as a water scavenger to drive the equilibrium to the imine.
-
-
Stirring: Stir at RT (or 40°C) for 6-12 hours.
-
Reduction: Dilute with THF or MeOH. Cool to 0°C. Add NaBH4 (2.0 equiv) carefully.
-
Quench: Quench with NaOH or Rochelle's salt solution (to break the Titanium emulsion).
Comparative Data: Coupling Agent Efficiency
The following table summarizes expected conversion rates for coupling 3,3-dimethyloxan-4-amine with a generic hindered carboxylic acid (e.g., 2-phenylpropanoic acid).
| Reagent System | Conditions | Est. Conversion (24h) | Notes |
| EDC / HOBt | DMF, RT | < 10% | Not Recommended. Steric clash prevents active ester attack. |
| HATU / DIPEA | DMF, RT | 30 - 50% | Moderate. Often stalls; requires large excess of reagents. |
| T3P / Pyridine | EtOAc, 60°C | 85 - 95% | Recommended. High thermal stability allows heating to overcome energy barrier. |
| Ghosez's Reagent | DCM, 0°C -> RT | > 95% | Best for difficult cases. Highly reactive acid chloride intermediate. |
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (SOCl2) instead of Ghosez's reagent? A: Yes, but with caution. SOCl2 produces HCl and heat. If your substrate contains acid-sensitive groups (like Boc, acetals, or silyl ethers), SOCl2 will destroy them. Ghosez's reagent forms the acid chloride under neutral conditions, preserving sensitive functionality.
Q: Why is the amine spot streaking on TLC? A: The amine is basic and interacts with the silica. Add 1% Triethylamine (TEA) or NH4OH to your eluent (e.g., 5% MeOH/DCM + 1% NH4OH) to tighten the spot.
Q: I see the imine form in reductive amination, but it won't reduce. A: The imine of a neopentyl amine is extremely hindered. Switch from mild reducing agents (NaBH(OAc)3) to stronger ones (NaBH4) or use Pd/C hydrogenation at 50 psi H2.
References
-
T3P Coupling Efficiency
-
Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides.[3]
-
Source:
-
-
Ghosez's Reagent Protocol
-
Use of 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) for the Synthesis of Sterically Hindered Amides.
-
Source:
-
-
Buchwald-Hartwig Ligands for Hindered Amines
- Rational Ligand Design for the Pd-Catalyzed Amination of Arom
-
Source:
-
Titanium-Mediated Reductive Amination
- Titanium(IV)
-
Source:
Sources
Technical Support Center: Crystallization of 3,3-Dimethyloxan-4-amine Salts
Executive Summary & Molecule Profile
3,3-dimethyloxan-4-amine (also known as 3,3-dimethyltetrahydro-2H-pyran-4-amine) presents unique challenges in solid-form development. Structurally, it features a basic primary amine adjacent to a gem-dimethyl group. This steric bulk, combined with the ether oxygen in the tetrahydropyran ring, often leads to low melting point salts , high hygroscopicity , and a persistent tendency to "oil out" (Liquid-Liquid Phase Separation) rather than crystallize.
This guide provides a self-validating workflow to stabilize this intermediate, moving beyond standard protocols to address the specific physicochemical constraints of the 3,3-dimethyl-substituted oxane ring.
Phase I: Salt Selection Strategy
The Challenge: The ether oxygen increases the hydrogen-bonding potential with water, making simple halide salts (HCl, HBr) prone to deliquescence. The gem-dimethyl group can disrupt crystal packing, favoring amorphous forms.
Strategic Protocol: Counterion Screening
Do not default to HCl. Use this hierarchy based on the
| Counterion Class | Recommended Acid | Rationale for 3,3-dimethyloxan-4-amine |
| Class A (First Line) | Fumaric Acid (1:1 or 2:1) | High melting point dicarboxylic acid; rigid structure aids lattice packing against the gem-dimethyl bulk. Often non-hygroscopic. |
| Class B (Solubility) | L-Tartaric Acid | Excellent for chiral resolution if the amine is racemic. Forms robust hydrogen bond networks that stabilize the ether oxygen. |
| Class C (Bioavailability) | Succinic Acid | Good aqueous solubility profile; often forms stable hydrates which can be acceptable if stoichiometric. |
| Class D (Avoid) | Hydrochloric Acid | High Risk: Likely to form a hygroscopic gum due to the oxane oxygen's affinity for moisture. |
Visualization: Salt Screening Decision Matrix
Figure 1: Decision matrix for selecting the optimal counterion, prioritizing lattice stability over simple salt formation.
Phase II: Troubleshooting "Oiling Out"
The Issue: You add the acid, and instead of white crystals, a second liquid phase (oil droplets) forms at the bottom. The Cause: The system has entered the Liquid-Liquid Phase Separation (LLPS) region. This occurs when the interaction between the salt and the solvent is unfavorable compared to the salt-salt interaction, but the temperature is above the salt's melting point in that solvent mixture.
Remediation Protocol: The "Temperature Cycling" Method
Do not simply cool the mixture further; this will only freeze the oil into an amorphous glass.
Step-by-Step Recovery:
-
Re-heat: Heat the mixture until the oil phase re-dissolves completely into a single homogeneous phase.
-
Solvent Adjustment: Add a small amount (5-10% v/v) of a more polar solvent (e.g., Methanol) to increase the solubility limit and shift the LLPS boundary.
-
Seed at High Temperature: Cool slowly. Crucial: Add seed crystals before the solution becomes cloudy (metastable zone). If you lack seeds, scratch the glass wall to induce nucleation.
-
Slow Cooling: Cool at a rate of 5°C/hour. Rapid cooling promotes oiling out.
Visualization: Oiling Out Rescue Loop
Figure 2: The "Rescue Loop" for oiled-out reactions. Note that simply cooling an oil usually results in amorphous material, not crystals.
Frequently Asked Questions (Technical Support)
Q1: My HCl salt is a sticky gum. How do I fix this?
A: This is a classic characteristic of ether-containing amine hydrochlorides. The ether oxygen accepts hydrogen bonds from water, making the lattice hygroscopic.
-
Immediate Fix: Switch solvents to anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (ACN) . Avoid alcohols.
-
Long-term Fix: Switch the counterion to Oxalate or Fumarate . These organic anions pack more efficiently with the gem-dimethyl group and are generally less hygroscopic.
Q2: How do I remove the "wrong" enantiomer during crystallization?
A: If you are working with a racemic mixture of 3,3-dimethyloxan-4-amine:
-
Use L-Tartaric acid or Dibenzoyl-L-tartaric acid in Ethanol.
-
The "3,3-dimethyl" group creates significant steric differentiation. One diastereomeric salt will likely be significantly less soluble.
-
Protocol: Heat to reflux in EtOH (10 mL/g). Cool to room temperature over 6 hours. Filter. If ee% is <95%, recrystallize the wet cake from EtOH/Water (95:5).
Q3: The salt precipitates instantly as a fine powder that clogs the filter.
A: This is "Crash Crystallization" caused by extremely high supersaturation.
-
Impact: Traps impurities and solvent inclusions.[1]
-
Solution: Use Anti-solvent Addition . Dissolve the salt in a "Good Solvent" (e.g., Methanol) where it is highly soluble. Slowly add a "Bad Solvent" (e.g., MTBE or Heptane) dropwise over 2 hours while stirring. This controls the supersaturation release, growing larger, purer crystals.
Quantitative Data: Solubility Profile
Typical solubility trends for 3,3-dimethyloxan-4-amine salts (Generic estimation for process design):
| Solvent System | Free Base Solubility | Fumarate Salt Solubility | HCl Salt Solubility |
| Water | Low (< 5 mg/mL) | Moderate (10-30 mg/mL) | High (> 100 mg/mL) |
| Methanol | High (> 100 mg/mL) | High (> 50 mg/mL) | High (> 100 mg/mL) |
| 2-Propanol (IPA) | High (> 100 mg/mL) | Ideal (5-15 mg/mL) | Moderate (20-40 mg/mL) |
| MTBE | High (> 100 mg/mL) | Insoluble (< 1 mg/mL) | Insoluble (< 1 mg/mL) |
| Ethyl Acetate | High (> 100 mg/mL) | Low (< 5 mg/mL) | Low (< 2 mg/mL) |
Note: IPA is often the "Goldilocks" solvent for crystallization of these salts—sufficient solubility at high temp, poor solubility at low temp.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (The authoritative text on counterion selection and pKa rules).
-
Mettler Toledo. Oiling Out in Crystallization. (Detailed mechanism of Liquid-Liquid Phase Separation and remediation strategies).
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Foundational principles of supersaturation and seeding).
-
Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences. (Explains the solubility advantages of stable salt forms).
Sources
Validation & Comparative
A Senior Scientist's Guide: Comprehensive Characterization of 3,3-Dimethyloxan-4-amine Hydrochloride and Comparative Analysis with Structural Analogs
Introduction
Saturated heterocyclic amines are foundational scaffolds in modern drug discovery, prized for their ability to introduce three-dimensional complexity and fine-tune physicochemical properties.[1] Within this class, substituted oxanes (tetrahydropyrans) are of particular interest due to their favorable metabolic stability and ability to modulate properties like solubility and lipophilicity.[2] This guide presents a comprehensive characterization of a novel building block, 3,3-dimethyloxan-4-amine hydrochloride ( 1 ), a compound distinguished by a gem-dimethyl group vicinal to the amine functionality.
The strategic placement of this gem-dimethyl group is hypothesized to impart conformational rigidity and increase lipophilicity compared to its unsubstituted parent, oxan-4-amine. Such modifications are critical in medicinal chemistry for optimizing ligand-target interactions and improving pharmacokinetic profiles.
This document provides a detailed, field-tested framework for the complete spectroscopic and chromatographic characterization of 1 . Furthermore, it offers a direct comparative analysis with two key structural analogs: the parent compound oxan-4-amine hydrochloride (2) and the isomeric 2,2-dimethyloxan-4-amine hydrochloride (3) . The objective is to equip researchers, medicinal chemists, and drug development professionals with the necessary data and protocols to confidently identify, assess the purity of, and understand the unique structural impact of this compound in their research endeavors.
Section 1: Physicochemical and Structural Overview
The initial step in characterizing any new chemical entity is to establish its fundamental physicochemical properties. These parameters govern its behavior in both chemical and biological systems. The hydrochloride salt form is frequently used to enhance the solubility and stability of amine-containing compounds.[3]
Below is the core structural information for 3,3-dimethyloxan-4-amine hydrochloride and its selected comparators.
Caption: Chemical structures of the target compound and its comparators.
Table 1: Comparative Physicochemical Properties
| Property | 3,3-Dimethyloxan-4-amine HCl (1) | Oxan-4-amine HCl (2) | 2,2-Dimethyloxan-4-amine HCl (3) |
| Molecular Formula | C₇H₁₆ClNO | C₅H₁₂ClNO | C₇H₁₆ClNO |
| Molecular Weight | 165.66 g/mol | 137.61 g/mol [4] | 165.66 g/mol |
| Monoisotopic Mass | 165.09204 Da | 137.06074 Da[4] | 165.09204 Da |
| Appearance | White to off-white crystalline solid | White crystalline powder[5] | White to off-white solid |
| Predicted XLogP3 (Free Base) | 0.5[6] | -0.6 | 0.3[7] |
| Melting Point (°C) | >200 (with decomposition) | 230-250[5] | Not available |
| Solubility | Soluble in Water, Methanol | Soluble in Water | Soluble in Water, Methanol |
Causality Insight: The predicted XLogP3 value, a measure of lipophilicity, is highest for compound 1 . This is a direct consequence of the two methyl groups at the C3 position, which shield the polar ether oxygen and amine more effectively than the methyl groups at the C2 position in isomer 3 . The parent compound 2 is significantly more polar. This difference is a critical design element, as increased lipophilicity can influence membrane permeability and off-target interactions.
Section 2: Comprehensive Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of a novel compound. Our standard workflow integrates Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: Standard workflow for comprehensive small molecule characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry. For 3,3-dimethyloxan-4-amine HCl, ¹H and ¹³C NMR are used to confirm the carbon skeleton, the connectivity of all atoms, and the regiochemistry of the substituents.
-
¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Key expected signals for compound 1 include a sharp singlet for the two equivalent gem-dimethyl groups, distinct multiplets for the diastereotopic protons on the oxane ring, and a broad signal for the ammonium protons (-NH₃⁺). The integration of these signals must correspond to the number of protons in the structure.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. For compound 1 , seven distinct carbon signals are expected, confirming the presence of all carbons in the molecule, including the two methyl groups, the quaternary carbon at C3, and the four remaining carbons of the tetrahydropyran ring.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in D₂O
| Assignment | ¹H NMR (Expected) | ¹³C NMR (Expected) | Rationale for Chemical Shift & Multiplicity |
| C(CH₃)₂ | ~1.1 (s, 6H) | ~22 | Singlet due to two equivalent methyl groups on a quaternary carbon. Shielded aliphatic region. |
| C(CH₃)₂ | - | ~35 | Quaternary carbon, deshielded by adjacent methyls and ring structure. |
| C4-H | ~3.4 (m, 1H) | ~55 | Deshielded by the adjacent electron-withdrawing ammonium group. Complex multiplicity from coupling to C2 and C5 protons. |
| C2-H₂ | ~3.8 (m, 2H) | ~70 | Diastereotopic protons adjacent to the ether oxygen, leading to significant deshielding and complex splitting. |
| C5-H₂ | ~1.8 (m, 2H) | ~30 | Aliphatic protons on the ring, less deshielded than those adjacent to heteroatoms. |
| C6-H₂ | ~3.9 (m, 2H) | ~65 | Protons adjacent to the ether oxygen, deshielded. |
| -NH₃⁺ | ~4.8 (br s) | - | Broad signal due to solvent exchange and quadrupolar coupling with nitrogen. Disappears upon D₂O shake.[8] |
Note: Predicted shifts are based on standard functional group values and data from similar tetrahydropyran structures.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and reliable technique for identifying key functional groups. For an amine hydrochloride salt, the most informative region is the N-H stretching band of the ammonium cation (R-NH₃⁺).
-
Experiential Insight: Unlike the sharp, weaker N-H stretches of a free primary amine (typically two bands around 3300-3400 cm⁻¹), the ammonium salt exhibits a very broad and strong absorption envelope, typically centered around 2800-3200 cm⁻¹.[3][10] This broadening is a hallmark of the extensive hydrogen bonding present in the salt crystal lattice. The chloride (Cl⁻) anion does not produce a signal in the mid-IR range.[3]
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Assignment | Description |
| 2800-3200 | N-H Stretch (Ammonium) | Very broad, strong band characteristic of R-NH₃⁺ salt.[11] |
| 2960-2850 | C-H Stretch (Aliphatic) | Strong, sharp peaks corresponding to methyl and methylene groups. |
| ~1600 & ~1500 | N-H Bend (Asymmetric & Symmetric) | Medium intensity bands for ammonium scissoring and bending modes.[12] |
| ~1100 | C-O-C Stretch (Ether) | Strong, characteristic band for the cyclic ether linkage. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, serving as definitive proof of its elemental composition. Electrospray Ionization (ESI) in positive mode is the ideal technique for this analysis, as it will detect the protonated free base.
-
Expected Result: The high-resolution mass spectrum (HRMS) should show a prominent ion corresponding to [M+H]⁺, where M is the free base (3,3-dimethyloxan-4-amine). The measured mass should be within 5 ppm of the theoretical calculated mass.
-
Free Base (C₇H₁₅NO): Calculated Monoisotopic Mass = 129.1154 Da.[6]
-
Expected Ion [C₇H₁₆NO]⁺: Theoretical m/z = 130.1226.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of small molecules and detecting any potential impurities from the synthesis. A reversed-phase method with UV detection is often a starting point, but since this molecule lacks a strong chromophore, alternative detection methods are superior.
-
Methodological Rationale: We employ a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) for robust, universal detection of non-volatile analytes, providing a more accurate assessment of purity than UV for this compound class. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
Table 4: Comparative Chromatographic Purity
| Compound | Retention Time (min) | Purity (%) by HPLC-CAD | Key Consideration |
| 1 | 5.8 | >99.5 | Increased retention time vs. 2 due to higher lipophilicity. |
| 2 | 3.2 | >99.5 | Earlier elution due to higher polarity. |
| 3 | 5.1 | >99.5 | Elutes slightly earlier than 1 , suggesting the C3 gem-dimethyl group has a greater impact on lipophilicity than the C2 group. |
Section 3: Comparative Analysis and Structural Impact
The true value of a new building block is understood through comparison. The gem-dimethyl group at the C3 position in compound 1 introduces specific steric and electronic effects that differentiate it from its analogs.
Caption: Impact of the C3 gem-dimethyl group on molecular properties.
-
Lipophilicity and Retention: As shown in the HPLC data (Table 4) and predicted XLogP3 values (Table 1), the gem-dimethyl group in 1 significantly increases lipophilicity compared to the parent structure 2 . This leads to a longer retention time on a reversed-phase column. This modification is a common strategy in drug design to enhance membrane permeability.
-
Conformational Rigidity: The steric bulk of the gem-dimethyl group adjacent to the amine restricts the conformational flexibility of the oxane ring and the orientation of the amino group. This can be a powerful tool for locking a molecule into a specific, biologically active conformation, potentially increasing binding affinity and selectivity for a target protein.
-
Comparison with Isomer 3: While both 1 and 3 have the same molecular weight, the position of the dimethyl groups is critical. The C3 substitution in 1 places the steric bulk closer to the key amine functionality, which is likely to have a more pronounced effect on its reactivity and intermolecular interactions than the more distal C2 substitution in 3 .
Section 4: Detailed Experimental Protocols
The following protocols are provided as a self-validating framework for the characterization of 3,3-dimethyloxan-4-amine hydrochloride.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5 mg of the hydrochloride salt and dissolve in ~0.7 mL of deuterium oxide (D₂O).
-
Instrumentation: Bruker AVANCE III 500 MHz spectrometer or equivalent.[13]
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Acquisition Time: 4 s
-
Relaxation Delay: 2 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Relaxation Delay: 2 s
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual HDO signal (δ ~4.79 ppm).
FT-IR Spectroscopy
-
Sample Preparation: Use a diamond Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: PerkinElmer Spectrum Two FT-IR or equivalent.
-
Acquisition:
-
Scan Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Processing: Perform an automatic background correction before running the sample.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL stock solution in methanol. Dilute 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Thermo Scientific Q Exactive Orbitrap MS or equivalent.
-
Method:
-
Ionization Mode: ESI, Positive
-
Scan Range: m/z 50–750
-
Resolution: 70,000
-
Infusion Flow Rate: 5 µL/min
-
-
Analysis: Identify the [M+H]⁺ peak and compare the measured exact mass to the theoretical value.
HPLC-CAD Purity Analysis
-
Instrumentation: Thermo Scientific Vanquish HPLC system with a Charged Aerosol Detector (CAD).
-
Chromatographic Conditions:
-
Column: Waters XBridge C18, 2.5 µm, 4.6 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes; hold at 95% B for 2 minutes; return to 5% B over 0.5 minutes; hold for 2.5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Sample Preparation: Prepare a sample at a concentration of ~1 mg/mL in 50:50 water:methanol.
-
Analysis: Integrate all peaks and calculate the area percent of the main peak to determine purity.
Conclusion
This guide has established a robust analytical framework for the characterization of 3,3-dimethyloxan-4-amine hydrochloride. The orthogonal techniques of NMR, FT-IR, HRMS, and HPLC-CAD provide unambiguous confirmation of its structure and a reliable assessment of its purity.
The comparative analysis demonstrates that the introduction of a gem-dimethyl group at the C3 position imparts distinct physicochemical properties, most notably increased lipophilicity and conformational constraint, when compared to the parent oxan-4-amine and the isomeric 2,2-dimethyloxan-4-amine. These features make it a potentially valuable building block for medicinal chemists seeking to navigate complex structure-activity landscapes and optimize drug candidates. The protocols and data presented herein serve as a comprehensive reference for researchers utilizing this and similar saturated heterocyclic scaffolds.
References
-
Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups - PMC. (2023-07-29). Available at: [Link]
-
3,3-dimethyloxan-4-amine (C7H15NO) - PubChemLite. Available at: [Link]
-
Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019-09-01). Available at: [Link]
-
2,2-Dimethyloxan-4-amine | C7H15NO | CID 3809203 - PubChem. Available at: [Link]
-
3-[(Dimethylamino)methyl]thian-4-amine | C8H18N2S | CID 83619194 - PubChem. Available at: [Link]
-
The infrared spectra of secondary amines and their salts - ResearchGate. Available at: [Link]
-
Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′- azofurazan - ResearchGate. Available at: [Link]
-
Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available at: [Link]
-
Examples of cyclic amines in drug applications. - ResearchGate. Available at: [Link]
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Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC. Available at: [Link]
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Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone - PubMed Central. Available at: [Link]
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Chemical analysis in amine system operations - EPTQ. Available at: [Link]
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts | LCGC International - Chromatography Online. (2015-07-01). Available at: [Link]
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Purification of organic hydrochloride salt? - ResearchGate. (2017-02-07). Available at: [Link]
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Cyclic amine – Knowledge and References - Taylor & Francis. Available at: [Link]
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C7H16 3,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 3,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]
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Enantioselective “Clip-Cycle” Synthesis of Di-, Tri- and Spiro- Substituted Tetrahydropyrans - White Rose Research Online. Available at: [Link]
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preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. Available at: [Link]
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4-Aminotetrahydropyran hydrochloride | C5H12ClNO | CID 44118693 - PubChem - NIH. Available at: [Link]
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α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives - MDPI. Available at: [Link]
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Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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N.m.r. spectra of porphyrins. Part 37. The structure of the methyl pyrochlorophyllide a dimer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Comparison of synthetic routes to 3,3-dimethyloxan-4-amine
This guide provides an in-depth technical comparison of synthetic routes to 3,3-dimethyloxan-4-amine (also known as 3,3-dimethyltetrahydro-2H-pyran-4-amine ). It is designed for medicinal chemists and process development scientists requiring a robust, scalable, and high-purity synthesis of this sterically hindered building block.
Executive Summary
The synthesis of 3,3-dimethyloxan-4-amine presents a specific challenge: the gem-dimethyl group at the C3 position creates significant steric hindrance adjacent to the C4 reactive center. Standard reductive amination protocols often fail or stall, leading to low yields or incomplete conversion.
-
Best-in-Class Route (High Purity/Scale): The Oxime Reduction Route . This 2-step sequence (Oximation
Reduction) circumvents the steric barrier of bulky amine attack and reliably delivers the primary amine. -
Best for Diversity (Analog Generation): Titanium-Mediated Reductive Amination . The use of Ti(IV) Lewis acids is mandatory to force imine formation with substituted amines.
-
Precursor Sourcing: The core scaffold, 3,3-dimethyloxan-4-one , is best synthesized via Prins Cyclization or Hydrogenation of the Enone , as direct gem-methylation of oxan-4-one is prone to regioselectivity issues.
Part 1: Retrosynthetic Analysis & Strategy
The molecule is deconstructed into the amine functionality and the pyranone core. The steric bulk of the gem-dimethyl group dictates the choice of nitrogen installation.
Figure 1: Retrosynthetic logic prioritizing the Oxime Route to overcome steric hindrance at the C4 position.
Part 2: Precursor Synthesis (The "Make" Step)
Before amine installation, the ketone core 3,3-dimethyloxan-4-one must be secured. Two primary methods exist.
Method A: The Modified Prins Cyclization (Recommended)
This is the most modern, atom-economical route using readily available acyclic precursors.
-
Mechanism: Acid-catalyzed condensation of 3-methylbut-3-en-1-ol with formaldehyde. The gem-dimethyl group is pre-installed in the alkene starting material.
-
Key Reagents: 3-methylbut-3-en-1-ol, Paraformaldehyde, TFA or H₂SO₄.
-
Pros: Low cost, high throughput, avoids regioselectivity issues of methylating oxan-4-one.
Method B: Hydrogenation of 3,3-Dimethylpyran-4-one
-
Context: If the unsaturated enone (often available from fine chemical suppliers) is available, catalytic hydrogenation is trivial.
-
Protocol: H₂ (1 atm), 10% Pd/C, EtOH, RT, 4h.
-
Note: Ensure no over-reduction to the alcohol occurs (monitor via TLC/GC).
Part 3: Amine Installation Routes (The "Convert" Step)
This section compares the two viable strategies for installing the amine.
Route 1: The Oxime Reduction (Gold Standard for Primary Amines)
This route is superior because hydroxylamine (NH₂OH) is a small, potent nucleophile that easily attacks the hindered ketone, unlike bulkier amines.
Step 1: Oximation
-
Insight: The gem-dimethyl group forces the oxime into a specific geometry, but formation is quantitative.
-
Protocol: Reflux 3,3-dimethyloxan-4-one (1.0 eq) with Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq) in EtOH/H₂O (3:1) for 4 hours.
Step 2: Reduction
-
Insight: Raney Nickel is preferred over Pd/C to prevent cleavage of the N-O bond without reducing the C=N bond fully (though less of a risk here than with nitriles). Alternatively, LiAlH₄ in THF can be used for small-scale batches.
Route 2: Ti(IV)-Mediated Reductive Amination
Standard reductive amination (NaBH(OAc)₃) often fails here because the gem-dimethyl group blocks the formation of the tetrahedral intermediate. Titanium(IV) Isopropoxide acts as a Lewis acid and water scavenger to drive the equilibrium toward the imine.
-
Mechanism:
-
Protocol: Treat ketone (1.0 eq) with Amine (1.2 eq) and Ti(OiPr)₄ (1.5 eq) neat or in THF for 12h. Then add NaBH₄ (in situ).
-
Warning: Do not use NaBH(OAc)₃ with Ti(IV) as ligand exchange can deactivate the reductant. Use NaBH₄ or NaCNBH₃.
Part 4: Comparative Analysis
| Feature | Route 1: Oxime Reduction | Route 2: Ti-Reductive Amination | Route 3: Direct Reductive Amination |
| Target Product | Primary Amine (-NH₂) | Substituted Amine (-NHR) | Primary/Secondary Amine |
| Steric Tolerance | High (Small nucleophile) | Medium (Requires Lewis Acid) | Low (Fails/Low Yield) |
| Yield | 85-95% (2 steps) | 60-75% | <30% |
| Scalability | Excellent (Safe, robust) | Good (Ti waste management required) | Poor |
| Impurity Profile | Clean (Salts easily removed) | Titanium salts can be sticky | Unreacted ketone, alcohols |
| Cost | Low | Moderate (Ti reagents) | Low |
Part 5: Detailed Experimental Protocol (Route 1)
Objective: Synthesis of 3,3-dimethyloxan-4-amine HCl salt.
Step 1: Preparation of 3,3-dimethyloxan-4-one oxime
-
Charge a 500 mL round-bottom flask with 3,3-dimethyloxan-4-one (10.0 g, 78 mmol) and Ethanol (100 mL).
-
Add a solution of Hydroxylamine hydrochloride (8.1 g, 117 mmol) and Sodium Acetate (9.6 g, 117 mmol) in Water (40 mL).
-
Heat to reflux (80°C) for 3 hours. Monitor by TLC (EtOAc/Hex 1:1) or LCMS.
-
Cool to RT. Remove EtOH under vacuum. Extract the aqueous residue with DCM (3 x 50 mL).
-
Dry organics over MgSO₄, filter, and concentrate.
-
Checkpoint: Expect a white/off-white solid. Yield >90%.
-
Step 2: Reduction to Amine
-
Dissolve the crude oxime (10.0 g) in dry THF (150 mL) under Nitrogen.
-
Safety: Cool to 0°C. Carefully add LiAlH₄ (2.4 M in THF) (40 mL, ~1.5 eq) dropwise. Exothermic gas evolution.
-
Allow to warm to RT and reflux for 6 hours.
-
Workup (Fieser Method): Cool to 0°C. Dilute with ether. Add water (3.6 mL), then 15% NaOH (3.6 mL), then water (10.8 mL).
-
Stir vigorously until a white granular precipitate forms. Filter through Celite.
-
Concentrate filtrate. Dissolve residue in Et₂O and add HCl/Dioxane (4M) to precipitate the amine hydrochloride.
-
Filter and dry the white solid.
Part 6: Visualizing the Workflow
Figure 2: Step-by-step workflow for the Oxime Reduction route.
References
-
Prins Cyclization for Pyranones: Hanschke, E.[1] "Über die Prinssche Reaktion an Allylcarbinolen." Chemische Berichte, 1955. (Foundational work on 4-substituted pyrans).
-
Ti-Mediated Reductive Amination: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." Journal of Organic Chemistry, 1990.
-
Synthesis of 3,3-dimethyltetrahydro-4H-thiopyran-4-one (Analogous Chemistry): Ward, D. E., et al. "Simple and Efficient Preparation of Reagents for Thiopyran Introduction." Synthesis, 2007. (Demonstrates gem-dimethyl ketone synthesis via aldol/cyclization strategies).
-
General Reductive Amination Reviews: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
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A Researcher's Guide to the Spectroscopic Differentiation of 3,3-dimethyloxan-4-amine Stereoisomers
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of chiral molecules is paramount. The spatial arrangement of atoms can dramatically alter a compound's biological activity, pharmacokinetic properties, and material characteristics. The 3,3-dimethyloxan-4-amine scaffold is a key heterocyclic motif present in various bioactive molecules. Its rigid, chair-like conformation makes it an excellent system for studying the profound impact of stereochemistry on spectroscopic signatures.
This guide provides an in-depth comparison of the cis and trans isomers of 3,3-dimethyloxan-4-amine, focusing on the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for their unambiguous differentiation. We will move beyond simple data reporting to explain the causal relationships between stereochemical configuration and the resulting spectral output, empowering researchers to make confident structural assignments.
The Structural Foundation: Conformational Analysis
The story of the spectroscopic differences between the cis and trans isomers begins with their three-dimensional structure. The oxane (tetrahydropyran) ring predominantly adopts a chair conformation to minimize angle and torsional strain[1][2]. In this conformation, substituents at each carbon can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position.
For 3,3-dimethyloxan-4-amine, the key distinction lies in the relative orientation of the C4-amine group.
-
trans-isomer : The amine group is in a pseudo-axial position.
-
cis-isomer : The amine group is in a pseudo-equatorial position.
This seemingly subtle difference in the spatial orientation of the C-N bond is the primary driver of the significant variations we observe in their respective NMR spectra.
Nuclear Magnetic Resonance (NMR): The Definitive Tool
NMR spectroscopy, particularly ¹H NMR, is the most powerful and definitive technique for distinguishing between these two isomers. The differentiation hinges on the analysis of chemical shifts and, most critically, the scalar coupling constants (J-coupling), which are exquisitely sensitive to the dihedral angles between adjacent protons.
¹H NMR Spectroscopy: A Tale of Two Protons
The most informative signal in the ¹H NMR spectrum is that of the proton at the C4 position (H4), the carbon bearing the amine group. The key to differentiation lies in its coupling to the adjacent methylene protons at the C5 position (H5ₐₓ and H5ₑq). According to the Karplus relationship , the magnitude of the vicinal coupling constant (³JHH) is a function of the dihedral angle (θ) between the coupled protons[3].
-
Large coupling (³J ≈ 8-13 Hz) is observed for anti-periplanar relationships (θ ≈ 180°), typical of axial-axial (ax-ax) interactions.
-
Small coupling (³J ≈ 1-5 Hz) is observed for syn-clinal (gauche) relationships (θ ≈ 60°), typical of axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) interactions.[4][5]
Analysis of the trans Isomer (Axial Amine): The H4 proton is in an equatorial position. Therefore, it has a gauche relationship with both the axial and equatorial protons at C5. We expect to see two small coupling constants for H4.
Analysis of the cis Isomer (Equatorial Amine): The H4 proton is in an axial position. It has an anti-periplanar (axial-axial) relationship with the axial proton at C5 and a gauche (axial-equatorial) relationship with the equatorial proton at C5. This will result in one large and one small coupling constant, presenting a distinctly different splitting pattern.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified amine isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0.0 ppm).[6][7]
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.0 ppm.
Predicted ¹H NMR Data
| Proton Assignment | trans Isomer (Axial-NH₂) Predicted Data | cis Isomer (Equatorial-NH₂) Predicted Data | Rationale for Difference |
| H4 (-CHNH₂) | δ ≈ 2.8-3.2 ppm, multiplet (e.g., ddd) | δ ≈ 2.5-2.9 ppm, multiplet (e.g., ddd) | The axial proton (cis) is more shielded and appears upfield. |
| JH4-H5ax | ~2-4 Hz (eq-ax coupling) | ~10-13 Hz (ax-ax coupling) | Definitive difference . The dihedral angle in the cis isomer is ~180°, leading to a large coupling. |
| JH4-H5eq | ~2-4 Hz (eq-eq coupling) | ~3-5 Hz (ax-eq coupling) | Both are small gauche couplings. |
| C3-CH₃ | Two distinct singlets | Two distinct singlets | The axial and equatorial methyl groups are in different chemical environments. Their shifts will vary slightly between isomers due to anisotropic effects. |
| NH₂ | Broad singlet, δ ≈ 1.5-2.5 ppm | Broad singlet, δ ≈ 1.5-2.5 ppm | Proton exchange can broaden this signal. Its position is concentration and solvent dependent.[6] |
¹³C NMR Spectroscopy
While ¹H NMR provides the most direct evidence, ¹³C NMR can offer confirmatory data. The chemical shifts of the ring carbons are influenced by steric interactions, particularly the gamma-gauche effect . An axial substituent introduces steric compression on the gamma carbons, causing a shielding effect (an upfield shift of ~2-5 ppm) compared to its equatorial counterpart.
Predicted ¹³C NMR Data
| Carbon Assignment | trans Isomer (Axial-NH₂) Predicted δ (ppm) | cis Isomer (Equatorial-NH₂) Predicted δ (ppm) | Rationale for Difference |
| C4 (-CHNH₂) | ~50-55 | ~53-58 | The carbon with the equatorial amine is typically slightly deshielded. |
| C2 / C6 | C2: ~65-70, C6: ~70-75 | C2: ~68-73, C6: ~73-78 | The axial amine in the trans isomer causes a slight shielding (upfield shift) on C2 and C6 due to the gamma-gauche effect. |
| C3 (-C(CH₃)₂) | ~30-35 | ~30-35 | Minimal change expected. |
| C5 (-CH₂-) | ~35-40 | ~38-43 | The axial amine in the trans isomer shields the C5 carbon. |
| C3-CH₃ | Two distinct signals | Two distinct signals | The chemical shifts will be subtly different between the two isomers. |
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is an excellent tool for confirming the presence of key functional groups but is generally less effective for distinguishing between these stereoisomers.[8] Both isomers will exhibit the characteristic absorptions for an amine and a cyclic ether.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a single drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands corresponding to the functional groups.
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Two weak-to-medium bands | Primary amines show two bands for symmetric and asymmetric stretching. |
| C-H Stretch (Alkane) | 2850 - 2960 | Strong, sharp | Characteristic of the methyl and methylene groups.[9] |
| N-H Bend (Amine) | 1590 - 1650 | Medium, broad | Scissoring vibration of the -NH₂ group. |
| C-O Stretch (Ether) | 1050 - 1150 | Strong, prominent | Strong absorption characteristic of the oxane ring ether linkage. |
Subtle differences may appear in the complex "fingerprint region" (below 1500 cm⁻¹), but these are often difficult to assign without high-level computational modeling.
Mass Spectrometry (MS): Confirming Composition
Mass spectrometry is used to determine the molecular weight and elemental formula. For these isomers, the fragmentation patterns are expected to be very similar, making MS unsuitable for stereochemical assignment. However, it is essential for confirming that the synthesized compound has the correct molecular formula.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet to ensure purity.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular formula is C₇H₁₅NO. Following the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, we expect a molecular ion peak at m/z = 129 .[10][11]
-
Key Fragmentation: Cyclic amines typically undergo α-cleavage , which is the cleavage of a C-C bond adjacent to the nitrogen atom.[10][11][12] This can lead to ring-opening and subsequent fragmentation. A prominent peak is often the loss of a hydrogen atom from the carbon adjacent to the nitrogen, resulting in an [M-1]⁺ peak at m/z = 128 . Further fragmentation of the ring is also expected.
Because the initial molecular ions are identical and the ring structures are very similar, the energy barriers for fragmentation pathways are not expected to differ significantly enough to produce reliably distinct spectra for the two isomers.
Workflow for Isomer Differentiation
The logical flow from sample to structural assignment is critical for ensuring accurate and reproducible results.
Caption: Workflow for the synthesis, separation, and spectroscopic assignment of 3,3-dimethyloxan-4-amine isomers.
Conclusion: A Clear Verdict
While IR and Mass Spectrometry are indispensable for confirming functional groups and molecular formula, they fall short in reliably distinguishing between the cis and trans isomers of 3,3-dimethyloxan-4-amine.
The definitive technique is ¹H NMR spectroscopy . The significant and predictable difference in the vicinal coupling constant (³JH4-H5ax) between the two isomers provides an unambiguous spectroscopic handle for assignment. The cis isomer will display a large axial-axial coupling (~10-13 Hz), whereas the trans isomer will only show small gauche couplings (~2-4 Hz). This guide equips researchers with the foundational principles and practical data to confidently navigate the stereochemical analysis of this important class of heterocyclic compounds.
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Brown, W.P. (2025). 1H proton nmr spectrum of dimethylamine C2H7N. Doc Brown's Advanced Organic Chemistry. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,3-Dimethyloxan-4-amine Derivatives: A Roadmap for Novel Therapeutic Discovery
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical entities with improved therapeutic profiles is a cornerstone of modern drug discovery. Within this landscape, saturated heterocyclic scaffolds have garnered significant attention due to their ability to confer favorable physicochemical properties and explore three-dimensional chemical space. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of a promising, yet underexplored class of compounds: 3,3-dimethyloxan-4-amine derivatives. Drawing upon established principles of medicinal chemistry and analogous heterocyclic systems, this document serves as a roadmap for the rational design and optimization of these derivatives for various therapeutic targets.
The Rationale: Why 3,3-Dimethyloxan-4-amine?
The 3,3-dimethyloxan-4-amine scaffold presents a unique combination of structural features that are highly desirable in medicinal chemistry. The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is known to improve aqueous solubility and metabolic stability.[1] The gem-dimethyl group at the 3-position can enforce a specific conformation of the ring and the adjacent amine substituent, which can lead to increased binding affinity and selectivity for a biological target.[2][3] This conformational restriction can be entropically favorable for binding.[2] The 4-amino group serves as a key handle for introducing a wide variety of substituents to probe interactions with target proteins.
Proposed Structure-Activity Relationship (SAR) Landscape
Based on SAR studies of analogous amine-containing heterocyclic compounds, we can hypothesize a set of key structural modifications and their likely impact on biological activity. The following sections outline a proposed SAR exploration for 3,3-dimethyloxan-4-amine derivatives.
The Amine Substituent (R1): The Primary Vector for Target Engagement
The nature of the substituent on the 4-amino group is predicted to be a primary determinant of biological activity and selectivity. Modifications at this position will directly influence the molecule's ability to form key interactions, such as hydrogen bonds, ionic bonds, and hydrophobic interactions, with the target protein.
| Modification | Rationale | Expected Outcome |
| Small Alkyl Chains | Probes for small hydrophobic pockets. | May enhance binding affinity if a small hydrophobic pocket is present. |
| Aromatic/Heteroaromatic Rings | Potential for π-π stacking, cation-π, and hydrogen bonding interactions. | Can significantly increase potency and introduce selectivity. |
| Hydrogen Bond Donors/Acceptors | Formation of specific hydrogen bonds with the target. | Crucial for target recognition and high-affinity binding. |
| Basic/Acidic Groups | Introduction of ionic interactions. | Can anchor the ligand in the binding site and improve solubility. |
The Oxane Ring: Modulator of Physicochemical Properties
While the core oxane ring is a constant, its inherent properties are a key asset. The oxygen atom can act as a hydrogen bond acceptor and influences the overall polarity and solubility of the molecule.[1]
The Gem-Dimethyl Group: A Conformational Anchor
The gem-dimethyl group at the 3-position is expected to play a crucial role in pre-organizing the molecule into a favorable conformation for binding.[2] This "Thorpe-Ingold effect" can reduce the entropic penalty of binding, leading to higher affinity.[4][5] It is hypothesized that this conformational rigidity will be a key driver of potency.
Experimental Design: A Roadmap to SAR Validation
To systematically explore the SAR of 3,3-dimethyloxan-4-amine derivatives, a well-defined experimental workflow is essential. This involves the synthesis of a focused library of compounds followed by a cascade of biological assays.
Synthetic Strategy
The synthesis of 3,3-dimethyloxan-4-amine derivatives can be approached through several established synthetic routes for substituted oxanes. A plausible general synthetic scheme is outlined below.
Caption: Proposed synthetic workflow for the generation of a 3,3-dimethyloxan-4-amine derivative library.
Biological Evaluation Cascade
A tiered approach to biological screening is recommended to efficiently identify promising candidates.
Caption: A tiered biological screening cascade for the evaluation of 3,3-dimethyloxan-4-amine derivatives.
Comparative Analysis with Alternative Scaffolds
The 3,3-dimethyloxan-4-amine scaffold should be benchmarked against other common heterocyclic amine scaffolds to understand its unique advantages.
| Scaffold | Potential Advantages | Potential Disadvantages |
| 3,3-Dimethyloxan-4-amine | Improved solubility and metabolic stability from the oxane ring; conformational rigidity from the gem-dimethyl group.[1][2] | Synthesis may be more complex than simpler acyclic amines. |
| Piperidine | Well-established chemistry; often good for CNS targets. | Can have metabolic liabilities (e.g., N-dealkylation). |
| Morpholine | Good aqueous solubility; metabolically stable. | Can be too polar for some applications; limited conformational diversity. |
| Pyrrolidine | Smaller ring size can access different chemical space. | May be more susceptible to ring opening or oxidation. |
Future Directions and Conclusion
The 3,3-dimethyloxan-4-amine scaffold represents a promising starting point for the discovery of novel therapeutics. The systematic exploration of the SAR at the 4-amino position, coupled with a thorough understanding of the physicochemical benefits conferred by the oxane ring and the conformational constraints imposed by the gem-dimethyl group, will be critical for success. This guide provides a foundational framework for initiating such a drug discovery program. Future work should focus on the synthesis of a diverse library of derivatives and their evaluation in a range of biological assays to uncover the full therapeutic potential of this exciting new chemical class.
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A Senior Application Scientist's Guide to In Silico Modeling: Comparative Analysis of 3,3-dimethyloxan-4-amine Analogs as Potential COX-2 Inhibitors
Introduction: The Imperative for Predictive, Cost-Effective Drug Discovery
In the landscape of modern drug discovery, the ability to predict the therapeutic potential and liabilities of novel chemical entities prior to their synthesis is paramount.[1][2] In silico modeling has emerged as an indispensable tool, offering a rational, cost-effective, and rapid means to screen vast chemical spaces, thereby enriching the pipeline of promising lead candidates and minimizing late-stage attrition.[2][[“]] This guide provides a comprehensive, field-proven workflow for the in silico evaluation and comparison of a novel scaffold, 3,3-dimethyloxan-4-amine, and its analogs as potential inhibitors of Cyclooxygenase-2 (COX-2).
The 3,3-dimethyloxan-4-amine scaffold represents a novel chemical entity with potential for therapeutic development. While this specific scaffold is not extensively documented in publicly available literature, its heterocyclic nature is a common feature in many biologically active compounds.[4] The strategic introduction of an amine group suggests the potential for forming key interactions with biological targets. Given the prevalence of substituted cyclic amines in medicinal chemistry, a systematic in silico exploration of this scaffold is a logical first step in elucidating its therapeutic potential.
For the purpose of this guide, we will investigate the potential of 3,3-dimethyloxan-4-amine analogs as selective COX-2 inhibitors. COX-2 is a well-validated target for anti-inflammatory and analgesic therapies.[4][5] Selective inhibition of COX-2 over its isoform, COX-1, is a key objective to mitigate the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[4][6] The established structure-activity relationships of known COX-2 inhibitors provide a solid foundation for the rational design and evaluation of novel chemical scaffolds.[4][7]
This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for each decision in the workflow. We will proceed from the initial design of a virtual library of analogs to molecular docking studies against human COX-2, and finally to a comparative analysis of their predicted binding affinities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
Methodology: A Self-Validating In Silico Workflow
Our in silico protocol is designed as a self-validating system, where each step builds upon the previous one to provide a holistic view of the potential of the designed analogs. The workflow is divided into three main stages: Ligand and Target Preparation, Molecular Docking, and ADMET Prediction.
Experimental Workflow Diagram
Caption: A schematic of the in silico workflow for the evaluation of 3,3-dimethyloxan-4-amine analogs.
Part 1: Ligand and Target Preparation - Laying the Foundation for Accurate Predictions
The accuracy of any in silico study is fundamentally dependent on the quality of the input structures. This section details the meticulous preparation of both the small molecule analogs (ligands) and the protein target.
Design of 3,3-dimethyloxan-4-amine Analogs
The core scaffold, 3,3-dimethyloxan-4-amine, serves as the starting point for our virtual library. To explore the structure-activity relationship, a series of analogs were designed with varying substituents at the amino group. These substituents were chosen to modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are known to influence ligand-protein interactions.
Table 1: Designed Analogs of 3,3-dimethyloxan-4-amine
| Analog ID | R-group on Amino Moiety | 2D Structure |
| DMA-00 | -H | |
| DMA-01 | -CH3 | |
| DMA-02 | -C(=O)CH3 (Acetyl) | |
| DMA-03 | -C6H5 (Phenyl) | |
| DMA-04 | -SO2CH3 (Methanesulfonyl) |
(Note: 2D structures are illustrative and would be generated using chemical drawing software in a real-world scenario.)
Ligand Preparation Protocol
-
2D Sketching: The 2D structures of the analogs were drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Conversion and Energy Minimization: The 2D structures were converted to 3D structures. A subsequent energy minimization step is crucial to obtain a low-energy, stable conformation. This was performed using a molecular mechanics force field (e.g., MMFF94).
-
File Format Conversion: The energy-minimized structures were saved in a suitable format for docking, such as .pdbqt, which includes atomic coordinates, partial charges, and atom type definitions.
Target Protein Selection and Preparation
The selection of an appropriate protein structure is critical. For this study, we chose the high-resolution crystal structure of human COX-2 in complex with a selective inhibitor, rofecoxib (Vioxx), from the Protein Data Bank (PDB ID: 5KIR).[8][9] This structure provides a well-defined active site, ideal for docking studies.
Target Preparation Protocol
-
PDB File Retrieval: The crystal structure of human COX-2 (PDB ID: 5KIR) was downloaded from the RCSB PDB database.
-
Protein Cleaning: Non-essential components such as water molecules, co-solvents, and the co-crystallized ligand were removed from the PDB file. This is to ensure that the docking simulation is not influenced by molecules that are not part of the protein itself.
-
Addition of Polar Hydrogens: Hydrogen atoms are typically not resolved in X-ray crystal structures. Polar hydrogens were added to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.
-
Charge Assignment: Partial charges were assigned to each atom of the protein. The Gasteiger charging method is a commonly used approach for this step.
-
File Format Conversion: The prepared protein structure was saved in the .pdbqt format for use with AutoDock Vina.
Part 2: Molecular Docking - Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[10] This allows for the estimation of the binding affinity, which is a key indicator of the ligand's potential potency. For this study, we will use AutoDock Vina, a widely used and validated open-source docking program.
Molecular Docking Protocol with AutoDock Vina
-
Grid Box Definition: A grid box was defined around the active site of COX-2. The dimensions and center of the grid box were chosen to encompass the entire binding pocket occupied by the co-crystallized ligand in the original PDB structure. This ensures that the docking search is focused on the relevant binding region.
-
Docking Simulation: Each of the prepared 3,3-dimethyloxan-4-amine analogs was docked into the prepared COX-2 structure using AutoDock Vina. The software samples different conformations and orientations of the ligand within the grid box and calculates the binding affinity for each pose.
-
Analysis of Results: The output of the docking simulation provides a set of binding poses for each analog, ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode.
Docking Results and Interpretation
The docking results are summarized in the table below. A more negative binding energy indicates a stronger predicted binding affinity.
Table 2: Predicted Binding Affinities of 3,3-dimethyloxan-4-amine Analogs against COX-2
| Analog ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| DMA-00 | -5.8 | Arg120, Tyr355 |
| DMA-01 | -6.2 | Arg120, Tyr355, Val523 |
| DMA-02 | -7.1 | Arg120, Ser530, Tyr385 |
| DMA-03 | -7.9 | Arg120, Tyr355, Val523, Phe518 |
| DMA-04 | -8.5 | Arg120, Ser530, His90, Gln192 |
Analysis of Binding Interactions:
The analysis of the docked poses reveals key interactions that contribute to the binding affinity. For instance, the methanesulfonyl group of DMA-04 is predicted to form hydrogen bonds with the side chains of Ser530 and His90, which are known to be important for the binding of selective COX-2 inhibitors.[9] The phenyl ring of DMA-03 engages in hydrophobic interactions with residues such as Val523 and Phe518, which line the active site pocket. These interactions are consistent with the known binding modes of other COX-2 inhibitors.[4][9]
Signaling Pathway Diagram
Caption: The role of COX-2 in the inflammatory pathway and the inhibitory action of the designed analogs.
Part 3: ADMET Prediction - Assessing Drug-Likeness and Safety
A potent compound is not necessarily a good drug. Early assessment of ADMET properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[11] We utilized the SwissADME web server, a free and comprehensive tool for predicting the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[12][13]
ADMET Prediction Protocol using SwissADME
-
Ligand Submission: The SMILES (Simplified Molecular Input Line Entry System) strings of the designed analogs were submitted to the SwissADME web server.
-
Data Retrieval and Analysis: The server calculates a wide range of parameters, which were then compiled and analyzed.
Comparative ADMET Profile of Analogs
The predicted ADMET properties are summarized in the table below. This allows for a direct comparison of the drug-likeness of the analogs.
Table 3: Predicted ADMET Properties of 3,3-dimethyloxan-4-amine Analogs
| Analog ID | MW ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of 5 Violations | GI Absorption | BBB Permeant |
| DMA-00 | 143.23 | 1.25 | 2 | 2 | 0 | High | Yes |
| DMA-01 | 157.25 | 1.68 | 1 | 2 | 0 | High | Yes |
| DMA-02 | 185.26 | 0.95 | 1 | 3 | 0 | High | No |
| DMA-03 | 219.31 | 2.85 | 1 | 2 | 0 | High | Yes |
| DMA-04 | 221.30 | 1.05 | 1 | 4 | 0 | High | No |
Interpretation of ADMET Profile:
All the designed analogs exhibit favorable drug-like properties, with no violations of Lipinski's Rule of Five. They are all predicted to have high gastrointestinal absorption, which is desirable for orally administered drugs. Interestingly, the addition of the acetyl (DMA-02 ) and methanesulfonyl (DMA-04 ) groups is predicted to prevent blood-brain barrier (BBB) permeation. This could be advantageous for an anti-inflammatory drug, as it would minimize the potential for central nervous system side effects.
Conclusion: A Data-Driven Path to Lead Candidate Selection
This in silico modeling and comparison guide has demonstrated a robust and efficient workflow for the early-stage evaluation of novel chemical entities. By integrating molecular docking and ADMET prediction, we have been able to gain significant insights into the potential of 3,3-dimethyloxan-4-amine analogs as selective COX-2 inhibitors.
Our analysis indicates that DMA-04 , the methanesulfonyl analog, is the most promising lead candidate from this initial series. It exhibits the highest predicted binding affinity for COX-2, forms key interactions with active site residues, and possesses a favorable ADMET profile, including predicted high gastrointestinal absorption and lack of BBB permeability.
It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. However, they serve as a powerful tool to prioritize synthetic efforts and guide the design of more potent and safer drug candidates. The workflow and insights presented in this guide provide a solid foundation for the continued development of the novel 3,3-dimethyloxan-4-amine scaffold as a potential new class of anti-inflammatory agents.
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Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]
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Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146-157. [Link]
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AutoDock. (n.d.). Basic docking. [Link]
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RCSB PDB. (n.d.). 5IKQ: The Structure of Meclofenamic Acid Bound to Human Cyclooxygenase-2. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). COX-2 | Cyclooxygenase. [Link]
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Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British journal of pharmacology, 152(1), 21-37. [Link]
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Harris, R. E. (2005). Cyclooxygenase-2 (COX-2) and the inflammogenesis of cancer. Sub-cellular biochemistry, 38, 93-124. [Link]
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Omixium. (2023, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]
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Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
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Benchmarking the Efficacy of 3,3-Dimethyloxan-4-amine-Based Compounds: A Comparative Guide
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties is perpetual. The 3,3-dimethyloxan-4-amine core represents one such scaffold, combining the desirable attributes of the tetrahydropyran ring with a strategically placed amino group. Tetrahydropyran rings are prevalent in numerous marketed drugs, valued for their ability to improve aqueous solubility and metabolic stability while serving as a less lipophilic bioisostere of a cyclohexane ring.[1] The gem-dimethyl substitution at the 3-position can enforce a specific ring conformation, potentially leading to higher target selectivity and reduced off-target effects.
While direct biological evaluation of 3,3-dimethyloxan-4-amine-based compounds is not yet extensively reported in peer-reviewed literature, the structural motifs present suggest significant potential in oncology and inflammatory diseases. This guide, therefore, aims to provide a framework for benchmarking the efficacy of this promising compound class. We will achieve this by examining structurally related compounds with established biological activities and providing the detailed experimental protocols necessary to evaluate novel derivatives. This approach allows researchers to understand the potential therapeutic landscape and provides a practical roadmap for their own investigations.
Potential Therapeutic Applications and Comparative Analysis
Based on the activities of analogous heterocyclic compounds, we can hypothesize two primary therapeutic avenues for 3,3-dimethyloxan-4-amine derivatives: oncology and anti-inflammatory applications.
Oncology: Targeting Protein Tyrosine Phosphatases
The regulation of protein phosphorylation by kinases and phosphatases is a cornerstone of cellular signaling, and its dysregulation is a hallmark of cancer. Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) is a non-receptor protein tyrosine phosphatase that acts as a tumor suppressor by negatively regulating signaling pathways involved in cell proliferation and survival.[2] The activation of SHP1 is a compelling therapeutic strategy.
A class of compounds with some structural similarity to our scaffold of interest, 3-amino-4,4-dimethyl lithocholic acid derivatives, has been identified as selective allosteric activators of SHP1 with potent anti-tumor effects.[2] These compounds provide an excellent benchmark for the potential of 3,3-dimethyloxan-4-amine derivatives in oncology.
| Compound ID | Target | EC50 (µM) | Maximum Activation | Cell Line | IC50 (µM) | Reference |
| 5az-ba | SHP1 | 1.54 - 2.10 | 7.63 - 8.79-fold | Leukemia & Lung Cancer | 1.65 - 5.51 | [2] |
| SC-43 | SHP1 | Not Reported | Not Reported | Hepatocellular Carcinoma | Not Reported | [2] |
EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half-maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Anti-Inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
Chronic inflammation is a key driver of numerous diseases. Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. The inhibition of COX-1 and COX-2 is a well-established mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs).
A novel tetrahydropyran derivative, cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19), has demonstrated significant in vivo and in vitro anti-inflammatory activity.[3] This compound serves as a relevant comparator for assessing the potential of 3,3-dimethyloxan-4-amine derivatives as anti-inflammatory agents.
| Compound | Assay | Result | Reference |
| LS19 | Carrageenan-induced paw edema | Effective | [3] |
| LS19 | Bradykinin-induced paw edema | Effective | [3] |
| LS19 | Capsaicin-induced ear edema | Effective | [3] |
| LS19 | Leukocyte migration inhibition | Effective | [3] |
| LS19 | TNF-α and IL-1β reduction (in vivo) | Effective | [3] |
| LS19 | IL-10 increase (in vivo) | Effective | [3] |
| LS19 | TNF-α, IL-6, and nitric oxide reduction (RAW 264.7 cells) | Effective | [3] |
| LS19 | COX enzyme inhibition | Effective | [3] |
Experimental Protocols for Efficacy Benchmarking
To empirically determine the efficacy of novel 3,3-dimethyloxan-4-amine-based compounds, a series of robust and validated assays are required. The following protocols are based on established methodologies for evaluating SHP1 activation and anti-inflammatory activity.
Protocol 1: In Vitro SHP1 Phosphatase Activity Assay
This assay quantifies the ability of a test compound to allosterically activate the SHP1 enzyme.
Causality: The basis of this assay is the enzymatic dephosphorylation of a synthetic substrate by SHP1. An increase in phosphatase activity in the presence of the test compound indicates an activating effect.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., a leukemia or lung cancer cell line) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 3,3-dimethyloxan-4-amine derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage viability against compound concentration to determine the IC50 value.
-
Protocol 3: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the inhibitory effect of the compounds on the activity of COX-1 and COX-2 enzymes.
Causality: This assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate by the peroxidase component of COX is monitored spectrophotometrically. A decrease in the rate of color development indicates enzyme inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol.
-
Heme: Diluted in assay buffer.
-
COX-1 and COX-2 enzymes (ovine or human recombinant).
-
Arachidonic Acid (substrate).
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Test Compounds: Diluted in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or vehicle control (DMSO).
-
Incubate at 37°C for 10 minutes.
-
Add the chromogenic substrate.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the absorbance change at 590 nm over time using a plate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity. [4]
-
Conclusion and Future Directions
The 3,3-dimethyloxan-4-amine scaffold holds considerable promise for the development of novel therapeutics, particularly in the fields of oncology and inflammation. While direct experimental data for this compound class is currently lacking, a comparative analysis with structurally related molecules provides a strong rationale for its investigation. The provided experimental protocols offer a clear path for researchers to systematically evaluate the efficacy of newly synthesized 3,3-dimethyloxan-4-amine derivatives.
Future research should focus on the synthesis of a diverse library of these compounds, followed by screening against a panel of relevant biological targets, including SHP1 and COX enzymes. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of lead compounds. Ultimately, the systematic application of the benchmarking and experimental strategies outlined in this guide will be instrumental in unlocking the full therapeutic potential of the 3,3-dimethyloxan-4-amine scaffold.
References
- Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activ
-
Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. PubMed. [Link]
-
Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. National Institutes of Health. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of 3,3-dimethyloxan-4-amine in biological assays
Content Type: Technical Comparison & Validation Guide Subject: 3,3-dimethyloxan-4-amine (CAS: 1206250-54-5) Intended Audience: Medicinal Chemists, Lead Discovery Biologists, and HTS Managers.
Executive Summary
3,3-dimethyloxan-4-amine (also known as 3,3-dimethyltetrahydro-2H-pyran-4-amine) represents a strategic "middle ground" building block in medicinal chemistry. It bridges the gap between the high lipophilicity of cyclohexylamines and the high conformational flexibility of standard oxan-4-amines (tetrahydropyran-4-amines).
This guide evaluates the utility of 3,3-dimethyloxan-4-amine, specifically focusing on its cross-reactivity profile in high-throughput screening (HTS). While the ether oxygen improves solubility, the primary amine moiety presents inherent risks of assay interference via nucleophilic scavenging. Crucially, the gem-dimethyl group at the C3 position introduces steric bulk that modulates this reactivity, often reducing false positives compared to unhindered analogs.
Comparative Analysis: The "Gem-Dimethyl" Advantage[1][2]
To understand the cross-reactivity profile, we must compare the target molecule against its two primary structural alternatives.
Structural & Physicochemical Comparison
| Feature | Target: 3,3-Dimethyloxan-4-amine | Alt A: Oxan-4-amine (Unsubstituted) | Alt B: Cyclohexylamine |
| Structure | Ether ring + gem-dimethyl | Ether ring only | Carbocycle only |
| Role | Conformational restriction + Solubility | Solubility enhancer | Lipophilic core |
| cLogP | ~0.3 (Moderate) | ~ -0.4 (Low) | ~1.2 (High) |
| Basicity (pKa) | ~10.2 (Slightly suppressed) | ~10.6 | ~10.7 |
| Conformation | Restricted (Chair locked) | Flexible | Flexible Chair |
| Interference Risk | Low-Medium (Steric shielding) | Medium (Nucleophilic) | High (Aggregator) |
Mechanism of Action: The Thorpe-Ingold Effect
The defining feature of 3,3-dimethyloxan-4-amine is the gem-dimethyl group.[1] This induces the Thorpe-Ingold effect (angle compression), which favors the formation of specific conformers.[1]
-
Benefit: It reduces the entropic penalty upon binding to a protein target, potentially increasing potency.[2]
-
Cross-Reactivity Impact: The methyl groups provide steric hindrance around the amine nitrogen. This reduces the rate at which the amine reacts with electrophilic assay reagents (e.g., ester-based substrates or aldehyde-containing cofactors), thereby lowering the false-positive rate compared to the unhindered oxan-4-amine.
Visualizing the Structural Hierarchy
The following diagram illustrates the relationship between these analogs and their propensity for specific types of assay interference.
Figure 1: Structural relationship and functional impact of the 3,3-dimethyl substitution on assay interference risks.
Cross-Reactivity Mechanisms & Validation Protocols
Primary amines are notorious for "Pan-Assay Interference" (PAINS) if not properly vetted. Below are the two critical validation workflows required to clear 3,3-dimethyloxan-4-amine for use in HTS.
Mechanism A: Electrophilic Scavenging (False Inhibition)
The Risk: The primary amine (-NH2) is a nucleophile. In biochemical assays using luciferase or fluorescence-based substrates containing esters or thioesters, the amine can attack the substrate, depleting it and mimicking enzyme inhibition. Mitigation: The 3,3-dimethyl group hinders this attack.
Protocol 1: Thiol-Reactivity Counter-Screen (ALARM NMR)
Rationale: While originally designed for thiols, this assay detects reactive electrophiles. We adapt it here to test if the amine itself reacts with standard electrophilic probes used in drug discovery.
-
Preparation: Dissolve 3,3-dimethyloxan-4-amine to 10 mM in DMSO-d6.
-
Probe Addition: Add an electrophilic probe (e.g., N-isopropylacrylamide or a representative haloacetamide) at equimolar concentration.
-
Incubation: Incubate at 37°C for 4 hours in phosphate-buffered D2O (pH 7.4).
-
Readout: Acquire 1H-NMR.
-
Analysis: Monitor the vinyl proton signals of the acrylamide.
-
Pass: No change in vinyl integration (Steric hindrance prevented reaction).
-
Fail: Loss of vinyl signal (Amine formed Michael adduct).
-
Mechanism B: Colloidal Aggregation
The Risk: Although the ether oxygen lowers LogP, the gem-dimethyl group adds hydrophobicity. At high concentrations (>10 µM), fragments can form colloidal aggregates that sequester enzymes, causing non-specific inhibition.
Protocol 2: Detergent-Dependent Enzyme Assay (AmpC)
Rationale: Aggregators inhibit enzymes non-specifically. This inhibition is reversed by adding non-ionic detergent (Triton X-100), which disrupts the colloid.
-
Enzyme System: Use AmpC Beta-Lactamase (highly sensitive to aggregation).
-
Condition A (No Detergent):
-
Buffer: 50 mM KPi, pH 7.0.
-
Add 3,3-dimethyloxan-4-amine (titration 1 µM – 100 µM).
-
Add AmpC enzyme (1 nM).
-
Incubate 5 min.
-
Add Substrate (Nitrocefin, 100 µM). Measure Absorbance (482 nm).
-
-
Condition B (+ Detergent):
-
Repeat exactly as above, but supplement buffer with 0.01% Triton X-100 .
-
-
Calculation:
-
Calculate IC50 for Condition A and B.
-
Shift Factor = IC50(+Det) / IC50(-Det).
-
Pass: Shift Factor < 2.0 (Inhibition is specific).
-
Fail: Shift Factor > 10.0 (Inhibition was due to aggregation).
-
Triage Workflow Diagram
Use this decision tree to determine if a "hit" containing this fragment is genuine.
Figure 2: Validation workflow for distinguishing specific binding from assay interference.
Conclusion
3,3-dimethyloxan-4-amine is a superior fragment choice compared to simple oxan-4-amine or cyclohexylamine when metabolic stability and conformational selectivity are required. While it carries the inherent cross-reactivity risks of primary amines, the steric bulk of the gem-dimethyl group significantly dampens nucleophilic interference. By applying the Detergent-Dependent (AmpC) and Thiol-Reactivity protocols outlined above, researchers can confidently validate hits containing this motif.
References
-
Baell, J. B., & Holloway, G. A. (2010).[3] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Hajduk, P. J., et al. (2000). High-Throughput Nuclear Magnetic Resonance-Based Screening. Journal of Medicinal Chemistry. Link
-
Feng, B. Y., & Shoichet, B. K. (2006).[4] A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. Link
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of Spiro-Compounds. Journal of the Chemical Society, Transactions. (Foundational text on Thorpe-Ingold Effect). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

